Copper acetylacetonate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16CuO4 |
|---|---|
Molecular Weight |
263.78 g/mol |
IUPAC Name |
copper;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChI Key |
ZKXWKVVCCTZOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |
boiling_point |
Sublimes |
Color/Form |
Blue powder |
melting_point |
284 C degrees (decomposes) |
physical_description |
Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |
solubility |
Slightly soluble in water; soluble in chloroform |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Copper(II) Acetylacetonate (B107027)
Abstract
This technical guide provides a comprehensive overview of the synthesis of copper(II) acetylacetonate, also known as Cu(acac)₂, a coordination complex with significant applications in catalysis and materials science.[1] This document details several established experimental protocols, presenting a comparative analysis of starting materials, reaction conditions, and yields. All quantitative data is summarized for clarity, and a generalized experimental workflow is provided. This guide is intended for laboratory professionals seeking detailed and reliable methods for the preparation of this versatile compound.
Introduction
Copper(II) acetylacetonate, with the chemical formula Cu(C₅H₇O₂)₂, is a homoleptic coordination complex where a central copper(II) ion is chelated by two bidentate acetylacetonate (acac⁻) anions.[1] The complex adopts a square planar geometry.[1] It appears as a blue crystalline solid, which is slightly soluble in water but shows good solubility in organic solvents like chloroform.[1] Cu(acac)₂ serves as a vital precursor and catalyst in numerous organic transformations, including Ullmann-type coupling reactions and Huisgen click reactions.[1] It is also utilized in materials science for chemical vapor deposition (CVD) to create copper oxide thin films due to its volatility and thermal stability.[1]
General Reaction Mechanism
The synthesis of copper(II) acetylacetonate involves the reaction of a copper(II) salt with acetylacetone (B45752) (Hacac) in the presence of a base. The acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. The base facilitates the deprotonation of the enol form to generate the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, coordinating to the Cu²⁺ ion through its two oxygen atoms.
The general reaction is as follows: Cu²⁺ + 2 CH₃COCH₂COCH₃ + 2 Base → Cu(CH₃COCHCOCH₃)₂ + 2 [H-Base]⁺
Experimental Protocols
Several methods for the synthesis of copper(II) acetylacetonate have been established, primarily differing in the choice of the copper(II) salt and the base. The following protocols are derived from established laboratory procedures.
Protocol A: Synthesis from Copper(II) Chloride
This method utilizes copper(II) chloride dihydrate and sodium acetate (B1210297) as a base in a mixed methanol-water solvent.[1][2]
Methodology:
-
Dissolve 4.0 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of deionized water in a 250 mL beaker.[2][3]
-
In a separate container, prepare a solution of 5.0 mL of acetylacetone (Hacac) in 10 mL of methanol (B129727).[2][4]
-
Add the acetylacetone-methanol solution dropwise to the copper(II) chloride solution while stirring continuously.[2][4] The solution should turn a deep green color.[4]
-
Prepare a solution of 6.8 g of sodium acetate in 15 mL of water.[2]
-
Add the sodium acetate solution to the reaction mixture over a period of 5 minutes, which will induce the precipitation of the blue-grey product.[2][4]
-
Heat the mixture to approximately 80°C for 15 minutes with continuous stirring.[1][2]
-
Cool the mixture first to room temperature and then in an ice bath to maximize precipitation.[1][2]
-
Collect the solid product by suction filtration (e.g., using a Büchner funnel).[1][2]
-
Wash the precipitate with cold deionized water to remove impurities.[1][2]
Protocol B: Synthesis from Copper(II) Nitrate (B79036)
This procedure uses copper(II) nitrate as the starting material and ammonia (B1221849) to form an intermediate tetraamminecopper(II) complex.[5][6]
Methodology:
-
Dissolve 6.0 g of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 60 mL of deionized water.[5][6]
-
Slowly add a 1:1 ammonia solution dropwise with stirring. A precipitate will initially form; continue adding ammonia until this precipitate just redissolves, forming the deep blue tetraamminecopper(II) complex.[5][6]
-
With continued stirring, add 6.0 mL of acetylacetone dropwise to the solution.[5][6]
-
The crude product will precipitate out of the solution.
-
Wash the collected solid thoroughly with water and drain completely.[5][6]
-
Calculate the percentage yield after drying.
Protocol C: Synthesis from Copper(II) Acetate
This method is straightforward, involving the direct reaction of copper(II) acetate with acetylacetone, often in a methanol-water mixture.[7]
Methodology:
-
Dissolve 0.884 g of copper(II) acetate in a 36 mL mixture of methanol and water (1:1 ratio).[7]
-
Prepare a solution of 1.0 mL of acetylacetone dissolved in 2.0 mL of methanol.[7]
-
Add the acetylacetone solution gradually to the copper acetate solution over 15 minutes with constant stirring.[7]
-
Reflux the resulting mixture for 2 hours with stirring.[7]
-
A precipitate will form during the reflux. Collect the solid product by filtration.[7]
-
Wash the precipitate with water and then with methanol.[7]
-
Dry the final product under a vacuum.[7]
Data Presentation
The following table summarizes key quantitative data from the described synthesis protocols.
| Parameter | Protocol A (from CuCl₂) | Protocol B (from Cu(NO₃)₂) | Protocol C (from Cu(OAc)₂) | Reference |
| Starting Copper Salt | Copper(II) Chloride Dihydrate | Copper(II) Nitrate Trihydrate | Copper(II) Acetate | [3][5][7] |
| Base/Reagent | Sodium Acetate | Aqueous Ammonia | None (Direct Reaction) | [3][5][7] |
| Solvent | Water/Methanol | Water | Water/Methanol | [3][5][7] |
| Reaction Temperature | 80°C | Room Temperature | Reflux | [3][5][7] |
| Reaction Time | 15 minutes (heating) | Not specified | 2 hours (reflux) | [3][5][7] |
| Product Appearance | Blue-grey solid | Blue crystalline powder | Blue solid | [2][5][7] |
| Reported Yield | >90% | 124-125% (wet product) | 95% | [1][6][7][8] |
| Melting Point (°C) | ~284 (decomposes) | 284 | 230 | [1][6][7] |
Note: Yields reported above 100% in some literature are attributed to residual water in the product that was not fully dried.[6]
Purification
For applications requiring high purity, copper(II) acetylacetonate can be purified by recrystallization.
Recrystallization Protocol:
-
Dissolve the crude Cu(acac)₂ product in a minimal amount of hot methanol by refluxing.[1][3]
-
Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]
-
Beautiful, deep blue needle-like crystals should form.[4]
-
Collect the pure crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum or in a desiccator.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of copper(II) acetylacetonate.
Caption: Generalized workflow for Cu(acac)₂ synthesis.
References
Cu(acac)₂ structure and bonding analysis
An In-depth Technical Guide to the Structure and Bonding of Copper(II) Acetylacetonate (B107027) (Cu(acac)₂)
Introduction
Copper(II) acetylacetonate, with the chemical formula Cu(C₅H₇O₂)₂, is a coordination complex of significant interest in various fields, including catalysis, materials science, and as a precursor for chemical vapor deposition.[1] This document provides a comprehensive analysis of its molecular structure and the nature of its chemical bonding, tailored for researchers, scientists, and professionals in drug development. The complex consists of a central copper(II) ion coordinated by two bidentate acetylacetonate (acac⁻) ligands, derived from the deprotonation of acetylacetone (B45752).[2] Its distinctive blue color, stability, and solubility in organic solvents make it a versatile compound for both academic research and industrial applications.[3]
Molecular Structure and Geometry
The molecular structure of Cu(acac)₂ has been extensively studied, primarily through single-crystal X-ray diffraction. These studies unequivocally establish the coordination environment and geometry of the complex.
Coordination and Geometry
In Cu(acac)₂, the central Cu(II) ion is in a +2 oxidation state with a d⁹ electronic configuration.[4][5] It is chelated by two acetylacetonate anions, each acting as a bidentate ligand. The coordination occurs through the two oxygen atoms of each acac⁻ ligand, resulting in a four-coordinate copper center.[2] The overall molecular geometry is square planar, as confirmed by X-ray crystallography.[3] This square planar arrangement is a common consequence of the d⁹ configuration of the Cu(II) ion, which is subject to Jahn-Teller distortion.[2] The molecule possesses a center of inversion, and the two six-membered chelate rings are essentially planar.
Crystallographic Data
Numerous crystallographic studies have provided precise measurements of bond lengths and angles within the Cu(acac)₂ molecule. While slight variations exist depending on the crystal packing and experimental conditions, the values are generally consistent. The key structural parameters are summarized below.
Table 1: Selected Bond Lengths and Angles for Cu(acac)₂
| Parameter | Atom Pair / Trio | Average Value | Typical Range |
| Bond Lengths (Å) | |||
| Cu–O | 1.919 Å[5] | 1.898 – 1.942 Å[5] | |
| C–O | 1.28 Å | 1.266 - 1.29 Å[6] | |
| C–C (within ring) | 1.40 Å | 1.389 - 1.41 Å[6] | |
| Bond Angles (°) | |||
| O–Cu–O (intraligand) | 93.7°[5] | 92.0° – 94.9°[5][7] | |
| O–Cu–O (interligand) | ~90° | 89.0° - 91.0° | |
| Cu–O–C | 125.5° | 124.0° - 127.0° |
Note: Data compiled from multiple X-ray diffraction studies.[5][6][7]
Figure 1: 2D molecular structure of Cu(acac)₂.
Bonding and Electronic Structure Analysis
The bonding in Cu(acac)₂ involves both covalent interactions between the copper ion and the oxygen atoms, and a delocalized π-electron system within the acetylacetonate ligands.
The Acetylacetonate Ligand
The acac⁻ ligand is formed by the deprotonation of the central carbon atom of acetylacetone. This results in a planar, conjugated system where the negative charge is delocalized over the O-C-C-C-O framework. This delocalization is evident from the C-C and C-O bond lengths, which are intermediate between typical single and double bonds. This π-system contributes significantly to the stability of the complex.[2]
Copper-Ligand Bonding and d-Orbital Splitting
As a d⁹ complex, the Cu(II) center has one unpaired electron.[5] In a square planar ligand field, the five d-orbitals are no longer degenerate. They split into four distinct energy levels. The singly occupied molecular orbital (SOMO) is the antibonding orbital with predominantly d(x²-y²) character, lying in the plane of the complex and pointing towards the oxygen ligands.[5][8] The d-orbital energy level ordering is typically d(x²-y²) > d(xy) > d(z²) > d(xz), d(yz).
Figure 2: d-orbital splitting diagram for a d⁹ ion in a square planar field.
Spectroscopic Analysis
Spectroscopic techniques provide further insight into the electronic structure and bonding of Cu(acac)₂.
-
Infrared (IR) Spectroscopy : The IR spectrum of Cu(acac)₂ is characterized by strong absorption bands that differ from free acetylacetone, indicating coordination. The bands in the 1500-1600 cm⁻¹ region are assigned to coupled C=O and C=C stretching vibrations within the delocalized chelate ring.[9] The bands in the far-IR region (400-650 cm⁻¹) are attributed to Cu-O stretching modes.[10]
Table 2: Key IR Vibrational Frequencies for Cu(acac)₂
| Frequency (cm⁻¹) | Assignment | Reference |
| ~1577 | ν(C=O) + ν(C=C) | [9] |
| ~1530 | ν(C=O) + ν(C=C) | [10] |
| ~455 | ν(Cu-O) | [11] |
-
Electron Paramagnetic Resonance (EPR) Spectroscopy : As a paramagnetic d⁹ complex, Cu(acac)₂ is EPR active. The spectrum, typically measured in a frozen solution, is characteristic of an axial system with a single unpaired electron in a d(x²-y²) orbital.[12] The spin Hamiltonian parameters provide detailed information about the electronic environment of the copper ion.
Table 3: Typical EPR Spin Hamiltonian Parameters for Cu(acac)₂
| Parameter | Description | Typical Value |
| g₃ (or g∥) | g-factor parallel to the principal axis | 2.25 - 2.31 |
| g₁, g₂ (or g⊥) | g-factors perpendicular to the principal axis | 2.05 - 2.07 |
| A₃ (or A∥) | Hyperfine coupling constant (parallel) | 470 - 550 MHz |
| A₁, A₂ (or A⊥) | Hyperfine coupling constant (perpendicular) | 15 - 30 MHz |
Note: Values are compiled from various studies in non-coordinating or weakly coordinating solvents.[13][14] The observation that g∥ > g⊥ > 2.0023 is definitive for a d⁹ copper(II) ion in an axially elongated or square planar geometry with the unpaired electron in the d(x²-y²) orbital.
Experimental Protocols
Synthesis of Copper(II) Acetylacetonate
A common and reliable method for synthesizing Cu(acac)₂ involves the reaction of a soluble copper(II) salt with acetylacetone in the presence of a weak base to deprotonate the ligand.[2][15]
Methodology:
-
Dissolution: Dissolve copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in deionized water to create an aqueous solution.
-
Ligand Preparation: In a separate flask, mix acetylacetone with an aqueous solution of a weak base, such as sodium acetate (B1210297) or aqueous ammonia. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion.
-
Reaction: Slowly add the copper(II) sulfate solution to the acetylacetone solution while stirring vigorously. A blue precipitate of Cu(acac)₂ will form immediately.
-
Isolation: Continue stirring for 30-60 minutes to ensure complete reaction. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with deionized water to remove any unreacted salts, followed by a small amount of cold ethanol (B145695) or diethyl ether to remove excess ligand.
-
Drying: Dry the purified blue crystalline product in a desiccator or a vacuum oven at a low temperature (~60 °C).
Single-Crystal X-ray Diffraction
This is the definitive method for determining the precise three-dimensional structure of a crystalline solid like Cu(acac)₂.
Methodology:
-
Crystal Growth: Grow single crystals of Cu(acac)₂ suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., acetone, chloroform, or benzene).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is used to probe the electronic environment of the unpaired electron in Cu(acac)₂.
Methodology:
-
Sample Preparation: Prepare a dilute solution of Cu(acac)₂ (~1 mM) in a suitable non-coordinating or weakly coordinating solvent (e.g., chloroform, toluene, or a mixture like CHCl₃:DMF).[13] The solvent must form a good glass upon freezing to avoid aggregation of the paramagnetic centers.
-
Sample Loading: Transfer the solution into a high-purity quartz EPR tube.
-
Measurement: Flash-freeze the sample by immersing the tube in liquid nitrogen. Place the frozen sample into the EPR spectrometer's resonant cavity, which is maintained at cryogenic temperatures (typically 77 K).
-
Data Acquisition: Record the EPR spectrum by sweeping the external magnetic field while irradiating the sample with a constant microwave frequency (typically X-band, ~9.5 GHz). The absorption of microwave energy is detected and plotted against the magnetic field.
-
Data Analysis: The resulting spectrum is analyzed to extract the principal components of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥). This is often done by simulating the experimental spectrum using specialized software.
Figure 3: Experimental workflow for the synthesis and analysis of Cu(acac)₂.
References
- 1. Cupric acetylacetonate | 13395-16-9 [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bis(acetylacetonato)copper(II) – structural and electronic data of the neutral, oxidized and reduced forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. inorgchemres.org [inorgchemres.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. jmchemsci.com [jmchemsci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Geometry of Copper (II) Acetylacetonate (B107027)
Abstract
Copper (II) acetylacetonate, denoted as Cu(acac)₂, is a coordination complex widely utilized in various chemical applications, including catalysis and materials science.[1][2] A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity and physical properties. This guide provides a detailed examination of the molecular geometry of Cu(acac)₂, supported by crystallographic data, experimental protocols, and structural visualizations. The complex predominantly adopts a square planar coordination geometry, a direct consequence of the d⁹ electronic configuration of the central copper (II) ion and the subsequent Jahn-Teller distortion.[3][4]
Core Concepts in Molecular Geometry
The molecular structure of Cu(acac)₂ is dictated by the coordination of a central copper (II) ion to two bidentate acetylacetonate (acac) ligands.[3] The acac ligand, derived from the deprotonation of acetylacetone (B45752), chelates the metal ion through its two oxygen atoms.
Electronic Configuration and Jahn-Teller Distortion
The copper (II) center possesses a d⁹ electronic configuration. In an ideal octahedral or tetrahedral field, this configuration results in a degenerate electronic ground state. According to the Jahn-Teller theorem, any non-linear molecule in a degenerate electronic state will undergo a geometric distortion to remove this degeneracy and lower the overall energy of the system.[3] For Cu(II) complexes, this typically manifests as an elongation or compression along one axis. In the case of Cu(acac)₂, this distortion leads to a stabilized, distorted square planar geometry.[3][5]
Coordination and Symmetry
In the solid state, X-ray crystallography reveals that the central copper atom is situated in a square planar environment.[6] The four coordinating atoms are the oxygen atoms from the two acetylacetonate ligands.[3] The overall molecule is centrosymmetric.[7] While the primary coordination is square planar, weak intermolecular interactions can exist in the crystal lattice, with carbon atoms from neighboring molecules potentially occupying the axial positions to form a highly elongated (4+2) tetragonal bipyramid structure.[7]
Quantitative Structural Data
Single-crystal X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the Cu(acac)₂ molecule. These parameters are crucial for computational modeling and understanding the steric and electronic properties of the complex.
| Parameter | Value (Å or °) | Reference(s) |
| Bond Lengths | ||
| Average Cu–O | 1.919(9) Å | [3][8][9] |
| Specific Cu–O | 1.914(4) Å and 1.912(4) Å | [10] |
| Bond Angles | ||
| Average O–Cu–O (chelate) | 93.7(4)° | [3][8] |
| Specific O–Cu–O (chelate) | 93.2(2)° | [10] |
| Unit Cell (Monoclinic) | ||
| a | 11.331(9) Å | [10] |
| b | 4.697(3) Å | [10] |
| c | 10.290(9) Å | [10] |
| β | 91.84(7)° | [10] |
| Space Group | P2₁/n | [11] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular geometry of Cu(acac)₂ is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.
Synthesis and Crystallization
-
Synthesis : Copper (II) acetylacetonate is synthesized by reacting a copper (II) salt, such as copper (II) sulfate (B86663) (CuSO₄) or copper (II) chloride (CuCl₂), with acetylacetone (C₅H₈O₂) in a suitable solvent.[3][6] For the CuSO₄ route, an aqueous solution of sodium hydroxide (B78521) is used to facilitate the deprotonation of acetylacetone.[3]
-
Crystallization : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the synthesized Cu(acac)₂ in an organic solvent like chloroform.[12] The resulting bright blue crystals are then harvested.[3]
Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Acquisition : The crystal is placed in an X-ray diffractometer. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations. Synchrotron radiation is a common X-ray source.
-
Structure Solution : The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement : The atomic positions and displacement parameters are refined using full-matrix least-squares methods on F².[13] Software packages such as SHELXTL are commonly used for this purpose.[13] The final refinement yields the precise bond lengths, angles, and overall geometry of the molecule.
Visualization of Molecular Geometry and Logical Relationships
Visual representations are essential for understanding the complex spatial arrangement of atoms and the logical flow of experimental analysis.
Molecular Structure of Cu(acac)₂
The following diagram illustrates the square planar coordination of the central copper (II) ion with the two bidentate acetylacetonate ligands.
Caption: Square planar geometry of Copper (II) acetylacetonate.
Experimental Workflow
This diagram outlines the logical progression from synthesis to final structural elucidation.
Caption: Workflow for determining molecular geometry via X-ray crystallography.
References
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bis(acetylacetonato)copper(II) – structural and electronic data of the neutral, oxidized and reduced forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchers.uss.cl [researchers.uss.cl]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Synthesis of bis(acetylacetonato)copper(II)
An In-depth Technical Guide to the Synthesis of Bis(acetylacetonato)copper(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(acetylacetonato)copper(II), a coordination compound with the chemical formula Cu(C₅H₇O₂)₂. Also known as copper(II) acetylacetonate (B107027) or Cu(acac)₂, this complex is a valuable precursor and catalyst in various chemical applications, including materials science for chemical vapor deposition (CVD) and as a catalyst in organic transformations.[1] The compound typically appears as a blue crystalline solid.[1][2]
This document details several common laboratory protocols for its preparation, presenting quantitative data in structured tables for clear comparison and providing step-by-step experimental procedures.
Core Synthesis Principles
The synthesis of bis(acetylacetonato)copper(II) involves the reaction of a copper(II) salt with acetylacetone (B45752) (Hacac, or 2,4-pentanedione) in the presence of a base. The base deprotonates the acetylacetone to form the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, chelating to the Cu²⁺ ion through its two oxygen atoms.[3] The general reaction scheme is:
Cu²⁺ + 2 CH₃COCH₂COCH₃ + 2 Base → Cu(CH₃COCHCOCH₃)₂ + 2 [Base-H]⁺
Different copper(II) salts can be used as starting materials, including copper(II) chloride, copper(II) nitrate (B79036), copper(II) acetate (B1210297), and copper(II) sulfate.[1] The choice of base and solvent system can be adapted accordingly.
General Experimental Workflow
The synthesis of bis(acetylacetonato)copper(II) follows a general workflow, which is visualized in the diagram below. This process involves the preparation of the copper salt solution, the reaction with the acetylacetonate ligand, followed by the isolation and purification of the final product.
Caption: General workflow for the synthesis of bis(acetylacetonato)copper(II).
Experimental Protocols
Below are detailed methodologies for the synthesis of bis(acetylacetonato)copper(II) using various common copper(II) salts.
Protocol 1: Synthesis from Copper(II) Chloride
This method utilizes copper(II) chloride dihydrate and sodium acetate as the base.[4][5]
Methodology:
-
In a 250 mL beaker, dissolve copper(II) chloride dihydrate in deionized water.[4][5]
-
In a separate container, prepare a solution of acetylacetone in methanol.[4][5]
-
Add the acetylacetone solution dropwise to the stirred copper(II) chloride solution over a period of 10-15 minutes.[4][5]
-
Prepare an aqueous solution of sodium acetate.[5]
-
Add the sodium acetate solution to the reaction mixture over 5 minutes while maintaining vigorous stirring.[5]
-
Heat the mixture to approximately 80°C for 15 minutes.[5]
-
Cool the solution first to room temperature and then in an ice-water bath to induce precipitation.[4][5]
-
Collect the blue-grey solid product by suction filtration.[4][5]
-
Dry the final product in an oven at 100-110°C.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | 4 g | [4] |
| Water (for CuCl₂) | 25 mL | [4] |
| Acetylacetone | 5 mL | [4] |
| Methanol (for Acetylacetone) | 10 mL | [4] |
| Sodium Acetate (CH₃COONa) | 6.8 g | [5] |
| Water (for Sodium Acetate) | 15 mL | [5] |
| Reaction Temperature | 80°C | [5] |
| Reaction Time | 15 minutes | [5] |
Protocol 2: Synthesis from Copper(II) Nitrate
This protocol uses copper(II) nitrate as the starting material and aqueous ammonia (B1221849) as the base. The ammonia first forms a tetraamminecopper(II) complex, which then reacts with acetylacetone.[6][7]
Methodology:
-
Weigh approximately 6 g of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and dissolve it in 60 cm³ of deionized water in a beaker.[6][7]
-
Slowly add a 1:1 ammonia solution dropwise while stirring. A precipitate will initially form and then redissolve as the tetraamminecopper(II) complex is generated. Continue adding ammonia until the precipitate has just redissolved.[6][7]
-
While continuing to stir the solution, add 6 cm³ of acetylacetone dropwise. A precipitate of bis(acetylacetonato)copper(II) will form.[6][7]
-
Wash the collected solid thoroughly with deionized water and allow it to drain completely.[6][7]
-
Dry the product to obtain the final compound. A reported yield of 124.16% suggests that the product may retain water, and thorough drying is necessary.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) | ~6 g | [6] |
| Water | 60 cm³ | [6] |
| Ammonia Solution | 1:1 (v/v) | [6] |
| Acetylacetone | 6 cm³ | [6] |
Protocol 3: Synthesis from Copper(II) Acetate
This method is straightforward as it uses copper(II) acetate, which reacts with acetylacetone in a methanol-water mixture without the need for an additional base.[2]
Methodology:
-
Dissolve copper(II) acetate in a 1:1 methanol-water mixture.[2]
-
Prepare a solution of acetylacetone in methanol.[2]
-
Add the acetylacetone solution gradually to the stirred copper(II) acetate solution over 15 minutes.[2]
-
Reflux the resulting mixture for 2 hours with continuous stirring.[2]
-
Collect the resulting blue precipitate by filtration.[2]
-
Wash the product with water, followed by methanol.[2]
-
Dry the complex under vacuum to yield the final product. A yield of 95% has been reported for this method.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Copper(II) Acetate (Cu(OAc)₂) | 0.884 g (4.865 mmol) | [2] |
| Methanol-Water Mixture (1:1) | 36 mL | [2] |
| Acetylacetone | 1 mL (9.730 mmol) | [2] |
| Methanol (for Acetylacetone) | 2 mL | [2] |
| Reaction Condition | Reflux | [2] |
| Reaction Time | 2 hours | [2] |
| Reported Yield | 95% | [2] |
| Melting Point | 230 °C | [2] |
Characterization
The synthesized bis(acetylacetonato)copper(II) is a blue solid with a square planar geometry around the copper center.[1][8] It is generally insoluble in water but shows good solubility in organic solvents like chloroform.[1] The melting point is approximately 284°C, at which it decomposes.[1] Characterization of the compound can be performed using various spectroscopic and analytical techniques, including:
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the coordinated acetylacetonate ligand.
-
UV-Visible Spectroscopy: To analyze the electronic transitions of the copper(II) complex.[2]
-
X-ray Diffraction (XRD): To confirm the crystalline structure.[9]
-
Mass Spectrometry: To determine the molecular weight of the complex.[2]
-
Thermogravimetric Analysis (TGA): To study its thermal stability and decomposition profile.[9]
References
- 1. grokipedia.com [grokipedia.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. magritek.com [magritek.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Characterization of Copper Nanoparticles by Bis-(Acetylacetonato)-Copper (II) Using Nonionic Surfactants and the Effect of Their Structures on Nanoparticles Size and Yield [file.scirp.org]
Electronic configuration of copper(II) acetylacetonate
An In-depth Guide to the Electronic Configuration of Copper(II) Acetylacetonate (B107027)
Introduction
Copper(II) acetylacetonate, with the chemical formula Cu(C₅H₇O₂)₂, is a coordination complex widely utilized in various fields, including catalysis for organic synthesis and as a precursor for the chemical vapor deposition (CVD) of copper-containing materials.[1] Its distinct electronic structure is fundamental to its chemical reactivity and physical properties. This guide provides a detailed examination of the electronic configuration of copper(II) acetylacetonate, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.
Electronic Configuration and Molecular Geometry
The central metal ion in this complex is copper in the +2 oxidation state (Cu(II)). A neutral copper atom has an electronic configuration of [Ar] 3d¹⁰ 4s¹. Upon losing two electrons to form the Cu(II) ion, the configuration becomes [Ar] 3d⁹. This d⁹ configuration, with one unpaired electron, is the primary determinant of the complex's geometry and magnetic properties.[2][3][4]
The two bidentate acetylacetonate (acac⁻) ligands each coordinate to the copper ion through two oxygen atoms, resulting in a four-coordinate complex.[5] While a tetrahedral or octahedral geometry might be expected, X-ray crystallography reveals that copper(II) acetylacetonate adopts a distorted square planar geometry.[5][6]
The Jahn-Teller Effect
The deviation from a perfect octahedral or tetrahedral geometry is a direct consequence of the Jahn-Teller effect . The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the system.[7][8]
For a d⁹ ion like Cu(II) in a hypothetical octahedral field, the nine d-electrons would be arranged as (t₂g)⁶(eg)³. The e_g orbitals (d_z² and d_x²-y²) are degenerate and unequally occupied, leading to a degenerate electronic state. To resolve this instability, the complex undergoes a tetragonal distortion, typically an elongation along the z-axis.[7][9] This distortion removes the degeneracy of the e_g orbitals, significantly lowering the energy of the d_z² orbital and raising the energy of the d_x²-y² orbital. This energetic stabilization drives the formation of the observed square planar geometry.[10]
d-Orbital Splitting and Final Electronic Configuration
The Jahn-Teller distortion results in a specific energy level ordering for the d-orbitals in the square planar field of Cu(acac)₂. The unpaired electron resides in the highest energy orbital, the d_x²-y².[11][12] The complete electronic configuration is therefore:
(d_xz)²(d_yz)²(d_z²)²(d_xy)²(d_x²-y²)¹
This configuration, with one unpaired electron, renders the complex paramagnetic.[2][13]
Caption: Logical workflow illustrating the origin of Cu(acac)₂'s electronic configuration.
Experimental Evidence and Characterization
The theoretical electronic structure of copper(II) acetylacetonate is confirmed by several key experimental techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying species with unpaired electrons. The X-band EPR spectrum for Cu(acac)₂ in a frozen solution is characteristic of an axial system with a d⁹ configuration in a square planar or elongated octahedral environment.[5][11] The spectrum yields two principal g-values, g∥ and g⊥. For Cu(acac)₂, it is consistently found that g∥ > g⊥ > 2.0, which is definitive evidence for the unpaired electron residing in the d_x²-y² orbital.[11] Furthermore, hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) is observed, providing further structural information.[5][14]
UV-Visible Spectroscopy
The electronic transitions between the split d-orbitals can be observed using UV-Visible spectroscopy. Copper(II) acetylacetonate exhibits a broad absorption band in the visible region, typically between 560 and 800 nm.[15] This band corresponds to the d-d transitions, specifically the promotion of an electron from one of the lower-lying d-orbitals to the singly occupied d_x²-y² orbital. The complex also shows more intense bands in the UV region (around 243 and 323 nm) which are attributed to ligand-to-metal charge transfer (LMCT) and π-π* transitions within the acetylacetonate ligand.[15]
Magnetic Susceptibility
Magnetic susceptibility measurements provide a direct quantification of a material's magnetic properties. From this data, the effective magnetic moment (μ_eff) can be calculated. For a system with one unpaired electron, the theoretical spin-only magnetic moment is 1.73 Bohr magnetons (BM). The experimentally determined magnetic moment for copper(II) acetylacetonate is approximately 1.8 BM, which is in excellent agreement with the theoretical value and confirms the presence of a single unpaired electron.[13][16]
Quantitative Data Summary
The key quantitative parameters derived from experimental characterization of copper(II) acetylacetonate are summarized below.
| Parameter | Technique | Typical Value | Reference |
| g∥ | EPR Spectroscopy | ~2.285 | [5] |
| g⊥ | EPR Spectroscopy | ~2.060 | [5] |
| A∥ (Hyperfine Coupling) | EPR Spectroscopy | ~520 MHz | [5] |
| d-d Transition (λ_max) | UV-Visible Spectroscopy | 563 - 803 nm (broad) | [15] |
| Effective Magnetic Moment (μ_eff) | Magnetic Susceptibility | ~1.8 BM | [16] |
Experimental Protocols
Synthesis of Copper(II) Acetylacetonate
A common synthesis involves the reaction of a copper(II) salt with acetylacetone (B45752) in the presence of a base.[6][13]
-
Dissolve 4 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of distilled water in a conical flask.
-
In a separate beaker, prepare a solution of 5 mL of acetylacetone in 10 mL of methanol. Add this solution to the copper chloride solution over 10 minutes with continuous stirring.
-
Prepare a solution of 6.8 g of sodium acetate (B1210297) in 15 mL of water. Add this to the reaction mixture over 5 minutes.
-
Heat the mixture to approximately 80°C for 15 minutes. A blue precipitate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the blue solid product using a Büchner funnel, wash with cold distilled water, and dry in an oven at 100°C.
Electron Paramagnetic Resonance (EPR) Spectroscopy
The following is a general protocol for obtaining the EPR spectrum of Cu(acac)₂.
-
Sample Preparation: Prepare a dilute solution of Cu(acac)₂ (~1 mM) in a solvent mixture that forms a good glass upon freezing, such as a 2:1 toluene/chloroform mixture.[14]
-
Instrumentation: Use a standard X-band EPR spectrometer equipped with a cryostat for low-temperature measurements (e.g., 77 K, liquid nitrogen).
-
Data Acquisition:
-
Transfer the sample solution to a quartz EPR tube and flash-freeze it by immersing it in liquid nitrogen.
-
Place the frozen sample into the spectrometer's resonant cavity within the cryostat.
-
Record the spectrum. Typical instrument settings for a Cu(II) complex would be: microwave frequency ~9.5 GHz, microwave power ~5-10 mW, modulation frequency 100 kHz, and a magnetic field sweep from approximately 2500 to 3500 Gauss.
-
-
Analysis: Analyze the resulting first-derivative spectrum to determine the g∥, g⊥, A∥, and A⊥ values.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a solution of Cu(acac)₂ of a known concentration (e.g., 0.2 mmol) in a suitable solvent like hexane (B92381) or chloroform.[14][15]
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a reference blank.
-
Fill a matching cuvette with the sample solution.
-
Scan a wavelength range from approximately 200 to 900 nm to capture both charge transfer and d-d transition bands.
-
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the different electronic transitions.
Magnetic Susceptibility (Evans Method)
The Evans method is an NMR-based technique for determining the magnetic susceptibility of a paramagnetic substance in solution.[13]
-
Sample Preparation:
-
Prepare an NMR tube containing a solution of the paramagnetic sample (Cu(acac)₂) of accurately known concentration in a suitable deuterated solvent (e.g., CDCl₃).
-
Insert a sealed capillary containing only the pure solvent (with a small amount of a reference compound like TMS) into the NMR tube. This serves as the reference.
-
-
Instrumentation: Use a standard high-resolution NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample. The signal from the reference compound inside the capillary will appear at a different chemical shift compared to the signal from the reference compound in a pure solvent due to the bulk magnetic susceptibility of the paramagnetic solution.
-
Analysis:
-
Measure the frequency difference (Δf in Hz) between the reference signal in the paramagnetic solution and the reference signal in the pure solvent.
-
Calculate the molar magnetic susceptibility (χ_m) and subsequently the effective magnetic moment (μ_eff) using the standard Evans method equations, which relate Δf to the concentration of the paramagnetic species and the spectrometer frequency.
-
Conclusion
The electronic configuration of copper(II) acetylacetonate is a direct result of its central Cu(II) ion's d⁹ electron count. This configuration induces a Jahn-Teller distortion, leading to a stable square planar geometry. The resulting d-orbital splitting leaves a single unpaired electron in the high-energy d_x²-y² orbital, rendering the complex paramagnetic. This electronic structure is robustly supported by a range of experimental techniques, including EPR and UV-Visible spectroscopy and magnetic susceptibility measurements, which collectively provide a comprehensive understanding of this important coordination complex.
References
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. [Cu(Acac)₂] | Chemdex [winter.group.shef.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 7. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.com [brainly.com]
- 13. magritek.com [magritek.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Thermal Properties of Bis(acetylacetonato)copper(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(acetylacetonato)copper(II), commonly abbreviated as Cu(acac)₂, is a coordination complex with significant applications in various fields, including catalysis, materials science for chemical vapor deposition (CVD), and as a precursor for the synthesis of copper and copper oxide nanoparticles.[1][2] A thorough understanding of its thermal properties is paramount for its effective utilization, particularly in processes involving thermal decomposition or sublimation. This technical guide provides an in-depth analysis of the thermal behavior of Cu(acac)₂, presenting quantitative data, detailed experimental protocols, and a visual representation of its decomposition pathway.
Thermal Characteristics of Cu(acac)₂
The thermal stability and decomposition of Cu(acac)₂ are influenced by the surrounding atmosphere. The complex exhibits distinct melting, sublimation, and decomposition behaviors under different conditions.
Physical and Thermal Properties
| Property | Value | Conditions/Notes |
| Molecular Formula | C₁₀H₁₄CuO₄ | |
| Molecular Weight | 261.76 g/mol | |
| Appearance | Blue solid | |
| Melting Point | 245 - 288 °C | Decomposes around this temperature range.[1][3][4][5] |
| Boiling Point | 160 °C | At 9.8 mmHg.[1] |
| Decomposition Temperature | Starts above 200 °C | The decomposition process occurs in multiple steps. |
| Sublimation | Occurs at elevated temperatures | Used in CVD applications.[6][7] |
| Vapor Pressure | 0.13 hPa | At 163 °C.[1] |
Thermal Decomposition Analysis
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques to study the thermal decomposition of Cu(acac)₂. The decomposition profile varies significantly with the atmosphere (e.g., air vs. inert gas like argon).
TGA/DTA Data in Different Atmospheres
| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Air | ~200 - 400 | ~76.25% | Decomposition of the organic ligands (acetylacetonate) to volatile products like H₂O and CO₂.[8] |
| Argon | ~200 - 400 | ~72.86% | Decomposition of the organic ligands.[8] |
Note: The total mass loss is a significant portion of the initial mass, corresponding to the loss of the organic acetylacetonate (B107027) ligands, leaving behind a copper-containing residue.
Experimental Protocols
Detailed methodologies are critical for reproducible thermal analysis of Cu(acac)₂. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation : Ensure the TGA instrument is calibrated for both temperature and mass. A common setup is the Mettler Toledo TGA/SDTA 851e.[9]
-
Sample Preparation : Accurately weigh 5-10 mg of the Cu(acac)₂ sample into an alumina (B75360) crucible. For materials with significant mass loss, a smaller sample size (around 5 mg) is recommended to prevent sample expulsion.[9]
-
Experimental Conditions :
-
Atmosphere : Purge the furnace with the desired gas (e.g., dry air or high-purity argon) at a constant flow rate, typically 30-50 mL/min.
-
Temperature Program :
-
-
Data Acquisition : Record the mass of the sample as a function of temperature.
-
Data Analysis : Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, the percentage mass loss at each step, and the composition of the final residue.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration : Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Sample Preparation : Accurately weigh 2-5 mg of the Cu(acac)₂ sample into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions :
-
Atmosphere : Purge the DSC cell with an inert gas like nitrogen at a typical flow rate of 50 mL/min.
-
Temperature Program :
-
Equilibrate the sample and reference at a starting temperature below the expected thermal events (e.g., 30 °C).
-
Heat the sample and reference at a constant rate, such as 10 °C/min, through the temperature range of interest (e.g., up to 400 °C).
-
-
-
Data Acquisition : Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis : Analyze the DSC thermogram to identify endothermic and exothermic events, such as melting and decomposition. Determine the peak temperatures and enthalpy changes (ΔH) for these transitions.
Decomposition Pathway and Experimental Workflow
The thermal decomposition of Cu(acac)₂ is a multi-step process. The following diagrams illustrate the logical workflow for thermal analysis and the proposed decomposition pathway.
Conclusion
The thermal properties of Cu(acac)₂ are well-defined, with decomposition occurring in a stepwise manner at elevated temperatures. The nature of the decomposition products is dependent on the atmospheric conditions. The provided data and experimental protocols offer a comprehensive resource for researchers and professionals working with this versatile copper complex. A clear understanding of its thermal behavior is essential for optimizing its use in various applications and ensuring predictable outcomes in thermally-driven processes.
References
- 1. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Copper(II) acetylacetonate | Cu(acac)2 | C10H14CuO4 - Ereztech [ereztech.com]
- 4. far-chemical.com [far-chemical.com]
- 5. geneseo.edu [geneseo.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Chemical Reactivity of Copper Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a widely utilized coordination compound with a rich and versatile chemical reactivity profile. This guide provides a comprehensive overview of its fundamental chemical properties, including its synthesis, thermal behavior, solubility, and key reaction pathways such as ligand substitution, redox reactions, and its significant role in catalysis. Detailed experimental protocols for its synthesis and illustrative diagrams of reaction mechanisms and workflows are included to provide a practical resource for laboratory applications. Quantitative data are summarized in structured tables for ease of reference and comparison.
Introduction
Copper(II) acetylacetonate, a blue crystalline solid, is a coordination complex where a central copper atom in the +2 oxidation state is chelated by two acetylacetonate (acac) ligands.[1] The square planar geometry and the stability of the chelate rings contribute to its unique properties, including its volatility and solubility in organic solvents.[1] These characteristics make it a valuable precursor for the synthesis of copper-based materials and an effective catalyst in a multitude of organic transformations. This document aims to provide a detailed technical examination of the core chemical reactivity of Cu(acac)₂ for professionals in research and development.
Synthesis of Copper(II) Acetylacetonate
The synthesis of copper(II) acetylacetonate is a straightforward laboratory procedure, typically involving the reaction of a copper(II) salt with acetylacetone (B45752) in the presence of a base.[1] Common starting materials include copper(II) chloride, copper(II) sulfate, and copper(II) acetate.[2][3] The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates with the Cu²⁺ ion.
Experimental Protocol: Synthesis from Copper(II) Chloride
This protocol outlines the synthesis of copper(II) acetylacetonate from copper(II) chloride dihydrate and acetylacetone.[4]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Acetylacetone (Hacac)
-
Sodium acetate
-
Methanol
-
Water
Procedure:
-
Dissolve 4 g (approximately 23.5 mmol) of copper(II) chloride dihydrate in 25 mL of water in a 250 mL beaker.
-
In a separate container, prepare a solution of 5 mL (approximately 48.5 mmol) of acetylacetone.
-
Add the acetylacetone solution dropwise to the stirred copper(II) chloride solution over a period of 15 minutes.
-
Heat the reaction mixture to approximately 80°C for 15 minutes with continuous stirring.[1]
-
Cool the solution to room temperature and then further in an ice-water bath to induce precipitation.
-
Collect the resulting blue crystalline solid by filtration.
-
Wash the precipitate with cold distilled water and then with cold methanol.
-
Dry the purified copper(II) acetylacetonate in an oven at 110°C.
dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes A [label="Dissolve CuCl₂·2H₂O\nin Water"]; B [label="Prepare Acetylacetone\nSolution"]; C [label="Mix Solutions\n(Dropwise Addition)"]; D [label="Heat Mixture\n(~80°C, 15 min)"]; E [label="Cool Mixture\n(Ice Bath)"]; F [label="Filter Precipitate"]; G [label="Wash with Water\nand Methanol"]; H [label="Dry Product\n(110°C)"]; I [label="Cu(acac)₂\n(Blue Crystals)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D -> E -> F -> G -> H -> I; } . Caption: Experimental workflow for the synthesis of Cu(acac)₂.
Physical and Chemical Properties
Solubility
Copper(II) acetylacetonate exhibits poor solubility in water but is soluble in various organic solvents. This property is crucial for its application in homogeneous catalysis.
| Solvent | Solubility | Temperature (°C) |
| Water | ~0.2 g/L | 20 |
| Chloroform | Readily soluble | 20 |
| Dichloromethane | Readily soluble | 20 |
| Ethanol | 0.09 g/100g | 20 |
| Benzene | 0.07 g/100g | 20 |
| Acetone | Slightly soluble | 20 |
| Acetonitrile | Soluble | - |
| Dimethylformamide (DMF) | Soluble | - |
| Data compiled from various sources.[1][2][5] |
Thermal Decomposition
The thermal stability of Cu(acac)₂ is a key factor in its use as a precursor for chemical vapor deposition (CVD) to produce copper or copper oxide thin films and nanoparticles.[1][3] Decomposition in an inert atmosphere typically begins around 200°C.[6] The decomposition products are dependent on the temperature and atmosphere. In an inert atmosphere or under vacuum, thermal decomposition can yield copper nanoparticles.[7] In the presence of hydrogen, copper nanoparticles are also formed, while in the presence of oxygen, copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) can be produced.[7][8] The activation energy for the thermal decomposition in supercritical CO₂ has been reported to be in the range of 52.4 to 60.3 kJ/mol, depending on the pressure.[9]
dot graph ThermalDecomposition { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes CuAcac2 [label="Cu(acac)₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Thermal Energy\n(Δ)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; InertAtm [label="Inert Atmosphere\n(N₂, Ar)", shape=box]; H2Atm [label="H₂ Atmosphere", shape=box]; O2Atm [label="O₂ Atmosphere", shape=box]; CuNP [label="Copper Nanoparticles\n(Cu)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cu2O [label="Copper(I) Oxide\n(Cu₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CuAcac2 -> Heat; Heat -> InertAtm [label="Decomposition"]; Heat -> H2Atm [label="Decomposition"]; Heat -> O2Atm [label="Decomposition"]; InertAtm -> CuNP; H2Atm -> CuNP; O2Atm -> Cu2O; } . Caption: Products of Cu(acac)₂ thermal decomposition.
Core Chemical Reactivity
Ligand Substitution Reactions
The acetylacetonate ligands in Cu(acac)₂ can be substituted by other ligands, particularly stronger donor ligands. This reactivity is fundamental to many of its catalytic applications and the formation of mixed-ligand complexes.
-
Reaction with Amines and Phosphines: Cu(acac)₂ readily reacts with Lewis bases such as amines (e.g., ethylenediamine) and phosphines (e.g., triphenylphosphine) to form adducts or undergo complete ligand exchange.[1][10] In non-aqueous media, Lewis acid-base adducts are typically formed.[10]
-
Reaction with Carboxylates: In the presence of certain carboxylate anions, the acetylacetonate ligand can be substituted to form new copper-carboxylate complexes.[11]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes CuAcac2 [label="Cu(acac)₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; StrongLigand [label="Stronger Ligand (L)\n(e.g., amines, phosphines)"]; MixedComplex [label="Mixed-Ligand Complex\n[Cu(acac)(L)n]"]; SubstitutedComplex [label="Fully Substituted Complex\n[Cu(L)m]"];
// Edges CuAcac2 -> MixedComplex [label="+ L"]; MixedComplex -> SubstitutedComplex [label="+ excess L"]; } . Caption: General pathway for ligand substitution reactions.
Redox Reactions
The copper center in Cu(acac)₂ can undergo both reduction (Cu(II) → Cu(I) or Cu(0)) and oxidation (Cu(II) → Cu(III)). These redox processes are central to its catalytic activity.
-
Reduction: Cu(acac)₂ can be reduced to Cu(I) or Cu(0) species by various reducing agents. For instance, reduction with triphenylphosphine (B44618) under photolytic conditions yields a Cu(I) complex, Cu(acac)(PPh₃)₂.[1] Reducing agents like hydrazine (B178648) are also effective.[1] The reduction of Cu(acac)₂ is a common strategy for the synthesis of copper nanoparticles.[12]
-
Oxidation: While less common, the oxidation of Cu(II) to Cu(III) in acetylacetonate complexes has been computationally studied and is believed to be a transient step in some catalytic cycles.[13]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes CuI [label="Cu(I) species"]; CuII [label="Cu(II)(acac)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuIII [label="Cu(III) species"];
// Edges CuII -> CuI [label="Reduction\n(+ e⁻)"]; CuI -> CuII [label="Oxidation\n(- e⁻)"]; CuII -> CuIII [label="Oxidation\n(- e⁻)"]; CuIII -> CuII [label="Reduction\n(+ e⁻)"]; } . Caption: Redox states of the copper center in Cu(acac)₂.
Hydrolysis
Copper(II) acetylacetonate is relatively resistant to hydrolysis in neutral aqueous solutions due to the stability of the chelate rings.[1][14] However, under acidic conditions (pH < 7), it undergoes hydrolysis to release Cu²⁺ ions and free acetylacetone.[1]
Reaction: Cu(acac)₂ + 2H⁺ → Cu²⁺ + 2Hacac[1]
Catalytic Activity
Cu(acac)₂ is a versatile and inexpensive catalyst for a wide range of organic transformations.[15] Its catalytic activity often involves the redox cycling of the copper center and the lability of the acetylacetonate ligands.
Click Chemistry: Azide-Alkyne Cycloaddition
Cu(acac)₂ is an effective catalyst for the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, a cornerstone of "click chemistry".[16][17][18] The reaction is believed to proceed through a Cu(I) intermediate, which is generated in situ from the Cu(II) precursor.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Azide [label="Organic Azide\n(R-N₃)"]; Alkyne [label="Terminal Alkyne\n(R'-C≡CH)"]; CuAcac2 [label="Cu(acac)₂ Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazole [label="1,2,3-Triazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Azide -> CuAcac2; Alkyne -> CuAcac2; CuAcac2 -> Triazole [label="Cycloaddition"]; } . Caption: Cu(acac)₂-catalyzed azide-alkyne cycloaddition.
Carbene and Nitrene Transfer Reactions
Cu(acac)₂ catalyzes reactions involving the transfer of carbene and nitrene groups, which are typically generated from diazo compounds and their analogues.[19]
-
Cyclopropanation: It catalyzes the reaction of alkenes with diazo compounds to form cyclopropanes.[1]
-
Aziridination: Cu(acac)₂ can catalyze the aziridination of olefins using nitrene donors like PhI=NTs.[20]
-
Insertion Reactions: It facilitates the insertion of carbenes into C-H and N-H bonds.[21]
Other Catalytic Applications
-
Coupling Reactions: It is used in various cross-coupling reactions.[15]
-
Oxidation and Reduction Reactions: Cu(acac)₂ can catalyze oxidation reactions and the reduction of aromatic nitro compounds.[20]
-
Polymerization: It has been used as a component in redox initiating systems for free radical polymerization.[22][23]
Conclusion
Copper(II) acetylacetonate is a coordination complex with a rich and multifaceted chemical reactivity. Its ease of synthesis, well-defined structure, and versatile reactivity make it an indispensable tool in both academic research and industrial applications. A thorough understanding of its fundamental reactions, including ligand substitution, redox processes, and catalytic cycles, is essential for leveraging its full potential in the development of new materials, pharmaceuticals, and efficient synthetic methodologies. This guide has provided a detailed overview of these core aspects, offering a valuable resource for scientists and researchers working with this important compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Copper(II) acetylacetonate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. nanonasibulin.com [nanonasibulin.com]
- 8. Cupric acetylacetonate: Preparartion and Applications_Chemicalbook [chemicalbook.com]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Synthesis and Characterization of Copper Nanoparticles by Bis-(Acetylacetonato)-Copper (II) Using Nonionic Surfactants and the Effect of Their Structures on Nanoparticles Size and Yield [scirp.org]
- 13. Bis(acetylacetonato)copper(II) – structural and electronic data of the neutral, oxidized and reduced forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper(II) acetylacetonate | C10H14CuO4 | CID 13669119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Click Chemistry [organic-chemistry.org]
- 18. bioclone.net [bioclone.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Stable copper acetylacetonate-based oxidizing agents in redox (NIR photoactivated) polymerization: an opportunity for the one pot grafting from approach and an example on a 3D printed object - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Copper Acetylacetonate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a versatile and cost-effective catalyst widely employed in organic synthesis. Its stability, solubility in organic solvents, and ability to participate in various catalytic cycles make it a valuable tool for forging new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by copper acetylacetonate, including Ullmann condensations, Huisgen 1,3-dipolar cycloadditions ('Click Chemistry'), Sonogashira couplings, and the oxidation of alcohols.
Ullmann Condensation: C-O and C-N Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, aryl amines, and other C-O and C-N coupled products. The use of soluble copper catalysts, such as this compound, has significantly improved upon the traditional harsh reaction conditions that required stoichiometric amounts of copper powder at high temperatures.[1][2]
Quantitative Data for Ullmann-Type Reactions
| Entry | Aryl Halide | Nucleophile | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenol | Cu(acac)₂ (0.5 mol%), L2 (0.5 mol%) | DMF | 140 | - | - | [3] |
| 2 | 4-Iodotoluene | Aniline | CuI/L19/Cs₂CO₃ | DMF | - | - | Moderate to Good | [4] |
| 3 | Aryl Iodide | NH₃·H₂O | Cu(acac)₂ (10 mol%), L2 or L3 | DMF | 60-90 | - | 23-98 | [2] |
Note: L2 and L3 are specialized ligands described in the reference. Data for direct Cu(acac)₂ catalysis without specialized ligands can be challenging to isolate in literature tables.
Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis
This protocol is a general guideline based on modern modifications of the Ullmann reaction, incorporating acetylacetonate as a ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(II) acetylacetonate (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, phenol, copper(II) acetylacetonate, and cesium carbonate.
-
Add anhydrous DMF to the reaction vessel.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.
Catalytic Cycle for Ullmann Condensation
Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5] Copper(II) acetylacetonate can serve as a precursor to the active Cu(I) catalyst in the presence of a reducing agent.[6] An efficient and environmentally friendly protocol has been established for the Cu(acac)₂-catalyzed Huisgen click reaction in water at 100 °C.[6][7]
Quantitative Data for Huisgen 1,3-Dipolar Cycloaddition
| Entry | Azide (B81097) | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl (B1604629) Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | RT | 5 min | >99 | [8] |
| 2 | Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | Neat | 50 | 1 | 96 | [8] |
| 3 | Various Azides | Various Alkynes | Cu(acac)₂ | Water | 100 | - | - | [6][7] |
| 4 | Phenyl Azide | Dimethyl Acetylenedicarboxylate | Polymer-supported Cu(I) (1.5 mol%) | CH₂Cl₂ | RT | 12 | 96 | [9] |
Experimental Protocol: General Procedure for CuAAC Reaction
This protocol describes a typical setup for a CuAAC reaction using in situ reduction of a Cu(II) salt.
Materials:
-
Azide (1.0 mmol)
-
Terminal Alkyne (1.0 mmol)
-
Copper(II) acetylacetonate (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (B8700270) (0.1 mmol, 10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, 5 mL)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the azide and terminal alkyne in the chosen solvent system.
-
To this solution, add the copper(II) acetylacetonate.
-
Add the sodium ascorbate to the reaction mixture. The reaction is often accompanied by a color change.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 1,2,3-triazole.
Catalytic Cycle for Huisgen 1,3-Dipolar Cycloaddition
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[10] It is typically catalyzed by a palladium complex, with a copper(I) co-catalyst.[10] Copper(II) acetylacetonate can be used as a precursor for the copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Iodides | Phenylacetylene | Pd(OAc)₂/2-aminopyrimidine-4,6-diol | - | - | - | Moderate to Excellent | [11] | |
| 2 | Aryl Iodides | Terminal Alkynes | Cu(OTf)₂ (4 mol%), Phosphate ligand (10 mol%) | - | 130 | 16 | - | [1] | |
| 3 | α-bromoamides | Terminal Alkynes | Copper/BOPA ligand | - | -10 | - | - | [12] |
Note: The Sonogashira reaction is most commonly a dual-catalyst system. The data reflects this, often with a primary palladium catalyst and a copper co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general representation of a Sonogashira coupling reaction.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(II) acetylacetonate (0.04 mmol, 4 mol%)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and copper(II) acetylacetonate.
-
Add the aryl or vinyl halide and the terminal alkyne.
-
Add the anhydrous solvent and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles for Sonogashira Coupling
Oxidation of Alcohols
Copper complexes, including copper(II) acetylacetonate, are effective catalysts for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[3] These reactions often utilize molecular oxygen or air as the terminal oxidant, making them environmentally benign.
Quantitative Data for Alcohol Oxidation
| Entry | Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzyl Alcohol | [CuCl₂(H₂O)L] | H₂O₂ | Acetonitrile | 70 | 1 | Benzoic Acid | 96 | [13] |
| 2 | Benzyl Alcohol | [Cu₂(OOC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂] | H₂O₂ | Water | 70 | 6 | Benzaldehyde | >99 | [13] |
| 3 | Benzyl Alcohol | Cu(acac)₂ | O₂/TEMPO | DMF | RT | - | Benzaldehyde | - | [3] |
Note: Specific quantitative data for Cu(acac)₂ as the sole catalyst in alcohol oxidation is less commonly tabulated in broad reviews compared to more complex copper-ligand systems.
Experimental Protocol: General Procedure for Aerobic Oxidation of Benzyl Alcohol
This protocol is a general guideline for the aerobic oxidation of an alcohol using a copper catalyst.
Materials:
-
Benzyl alcohol (1.0 mmol)
-
Copper(II) acetylacetonate (0.05 mmol, 5 mol%)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 mmol, 10 mol%)
-
Base (e.g., K₂CO₃) (1.2 mmol)
-
Anhydrous solvent (e.g., Toluene or DMF) (5 mL)
-
Round-bottom flask equipped with a reflux condenser
-
Oxygen balloon or access to an air pump
Procedure:
-
To a round-bottom flask, add the benzyl alcohol, copper(II) acetylacetonate, TEMPO, and base.
-
Add the anhydrous solvent.
-
Attach a reflux condenser and an oxygen-filled balloon, or bubble air through the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzaldehyde.
Catalytic Cycle for Aerobic Alcohol Oxidation
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of alcohol oxidation mediated by copper(II) and nitroxyl radicals. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The solvent-free and aerobic oxidation of benzyl alcohol catalyzed by Pd supported on carbon nitride/CeO2 composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium [mdpi.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Chemical Vapor Deposition of Copper Films Using Cu(acac)₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Copper(II) acetylacetonate (B107027) (Cu(acac)₂) as a precursor for the Chemical Vapor Deposition (CVD) of high-purity copper and copper oxide thin films. This document is intended for professionals in research and development who require precise control over the deposition of metallic and metal oxide layers for applications ranging from microelectronics to catalysis.
Introduction
Copper(II) acetylacetonate, Cu(C₅H₇O₂)₂, is a solid, air-stable, and relatively low-cost organometallic compound that serves as an effective precursor for the deposition of copper-containing thin films. Its favorable volatility and thermal stability make it a suitable candidate for various CVD techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD), and innovative plasma-based methods like electron-CVD (e-CVD).[1][2]
The choice of deposition technique and co-reactants allows for the synthesis of either metallic copper (Cu) or copper oxide (Cu₂O, CuO) films, whose properties can be tailored for specific applications. For instance, high-purity copper films are critical for interconnects in microchips due to their low electrical resistivity.[1]
Precursor Characteristics
Cu(acac)₂ is a β-diketonate complex that is generally safe and easy to handle.[1] For CVD purposes, the solid precursor is heated to achieve sufficient vapor pressure for transport into the reaction chamber.
Key Properties of Cu(acac)₂:
| Property | Value | Reference |
| Chemical Formula | Cu(C₅H₇O₂)₂ | N/A |
| Molar Mass | 261.76 g/mol | N/A |
| Appearance | Blue-green solid | N/A |
| Sublimation Temperature | ~140-160 °C | [1][3] |
| Decomposition Onset | ~200 °C | [4] |
Deposition Methodologies and Protocols
The following sections detail protocols for different CVD-based methods using Cu(acac)₂. The parameters provided are based on literature values and should be optimized for specific reactor geometries and desired film properties.
Metal-Organic Chemical Vapor Deposition (MOCVD) with Water Vapor
This method utilizes the thermal decomposition of Cu(acac)₂ in the presence of water vapor to deposit polycrystalline copper films.[5]
Experimental Protocol:
-
Substrate Preparation:
-
Clean the desired substrate (e.g., Silicon wafer) using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Load the substrate into the MOCVD reactor.
-
-
Precursor Handling:
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature, which is a critical parameter affecting film stoichiometry. A typical window for polycrystalline Cu films is 370-400 °C.[5] Films deposited below 350 °C may contain copper oxide phases.[5]
-
Introduce a carrier gas (e.g., high-purity Nitrogen or Argon) through the sublimator to transport the Cu(acac)₂ vapor into the reaction chamber. A flow rate above 600 sccm can help achieve smooth films by reducing gas-phase nucleation.[5]
-
Simultaneously, introduce water vapor as a reactant. A water vapor partial pressure above 10 torr is necessary to produce Cu films.[5] It is recommended to maintain a high partial pressure ratio of water vapor to Cu(acac)₂ vapor (PH₂O/PCu(acac)₂ > 30).[5]
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor and reactant flows.
-
Cool down the reactor to room temperature under an inert gas flow.
-
Remove the coated substrate for characterization.
-
Table of MOCVD Parameters:
| Parameter | Value | Effect |
| Precursor Temperature | ~160 °C | Controls precursor vapor pressure |
| Substrate Temperature | 370 - 400 °C | Affects film composition and crystallinity |
| Carrier Gas Flow Rate | > 600 sccm | Influences film smoothness |
| Water Vapor Partial Pressure | > 10 torr | Essential for Cu film formation |
| PH₂O/PCu(acac)₂ Ratio | > 30 | Promotes the desired reaction pathway |
Atomic Layer Deposition (ALD) with Hydroquinone (B1673460)
This ALD process enables the deposition of high-quality metallic copper films at lower temperatures using hydroquinone (HQ) as a reducing agent.[6]
Experimental Protocol:
-
Substrate Preparation: As described in section 3.1.1.
-
Precursor Handling:
-
Load Cu(acac)₂ and hydroquinone into separate precursor containers within the ALD reactor.
-
Heat the Cu(acac)₂ to 130 °C and the hydroquinone to 95 °C for sublimation.[6]
-
-
Deposition Cycle:
-
The ALD process consists of sequential, self-limiting surface reactions. A typical cycle is as follows:
-
Cu(acac)₂ Pulse: Introduce Cu(acac)₂ vapor into the chamber for a set time (e.g., 2 seconds).
-
Purge 1: Purge the chamber with an inert gas (e.g., N₂) for a set time (e.g., 3 seconds) to remove unreacted precursor and byproducts.
-
Hydroquinone (HQ) Pulse: Introduce HQ vapor into the chamber (e.g., 2 seconds).
-
Purge 2: Purge the chamber again with inert gas (e.g., 3 seconds).
-
-
Repeat this cycle until the desired film thickness is achieved.
-
-
Post-Deposition: As described in section 3.1.4.
Table of ALD Parameters and Resulting Film Properties:
| Parameter | Value |
| Deposition Temperature | 180 - 220 °C |
| Cu(acac)₂ Temperature | 130 °C |
| Hydroquinone Temperature | 95 °C |
| Pulse/Purge Times | 2s Cu(acac)₂ / 3s N₂ / 2s HQ / 3s N₂ |
| Growth Per Cycle (GPC) | ~1.8 Å/cycle |
| Resulting Film Resistivity | 10 - 15 μΩ·cm |
| Carbon Impurity | < 9 at.% |
Data sourced from Karppinen et al. (2021).[6][7][8]
Electron-Chemical Vapor Deposition (e-CVD)
This novel, sustainable method utilizes free electrons from a plasma discharge as the reducing agent, eliminating the need for chemical reducers.[1][2]
Experimental Protocol:
-
Substrate Preparation: As described in section 3.1.1.
-
Precursor Handling:
-
Heat the Cu(acac)₂ precursor to approximately 160 °C.[1]
-
Introduce the vaporized precursor into the vacuum chamber.
-
-
Deposition Process:
-
The deposition is carried out in a vacuum-based system.
-
A plasma discharge is generated, providing free electrons that interact with the Cu(acac)₂ molecules at the substrate surface.
-
This interaction reduces the Cu(II) center to Cu(0), leading to the deposition of a copper film.[1]
-
The process can be run in either a continuous or pulsed mode. Pulsing may result in thinner films with higher purity.[1]
-
-
Post-Deposition: As described in section 3.1.4.
Film Characterization
The properties of the deposited copper films should be thoroughly analyzed using appropriate techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation state of copper (Cu(0), Cu(I), or Cu(II)).[1][9]
-
X-ray Diffraction (XRD): To analyze the crystallinity and preferred orientation of the films.[1][5]
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology and microstructure.[1][5]
-
Four-Point Probe: To measure the electrical resistivity of the deposited films.[10]
-
Quartz Crystal Microbalance (QCM): For in-situ monitoring of film growth.[1][2]
Visualizations
Chemical Structure and Decomposition Pathway
Caption: Structure and Thermal Decomposition of Cu(acac)₂.
General Experimental Workflow for CVD
Caption: General CVD Experimental Workflow.
References
- 1. diva-portal.org [diva-portal.org]
- 2. e-CVD deposition with Cu(acac)2 utilizing plasma as a reducing agent for the deposition of copper [diva-portal.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper Films Prepared by Metal Organic Chemical Vapor Deposition (MOCVD) Process Using Copper (Acetylacetonate) and Water Vapor as Reactants: The Impact of Water Vapor | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Deposition Precursor Molecules in Defining Oxidation State of Deposited Copper in Surface Reduction Reactions on H-Terminated Si(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jkps.or.kr [jkps.or.kr]
Applications of Copper(II) Acetylacetonate in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a widely utilized precursor in the synthesis of various copper-based nanoparticles, including metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO) nanoparticles. Its volatility, convenient decomposition temperature, and solubility in organic solvents make it a versatile starting material for numerous synthesis methodologies.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using Cu(acac)₂, targeting researchers in materials science, catalysis, and drug development.
Applications of Cu(acac)₂-Derived Nanoparticles
Copper and copper oxide nanoparticles synthesized from Cu(acac)₂ exhibit a range of valuable properties, leading to their application in diverse fields:
-
Catalysis: Copper-based nanoparticles are efficient catalysts for various organic reactions and environmental remediation processes.[3][4][5] Their high surface-area-to-volume ratio enhances catalytic activity.
-
Electronics: The high electrical conductivity of copper nanoparticles makes them suitable for applications in conductive inks, printed electronics, and as sintering aids.[6]
-
Antimicrobial Agents: Copper and its oxides possess antimicrobial properties, making them relevant for biomedical applications and as additives in coatings and textiles.
-
Gas Sensing: CuO nanoparticles are used in gas sensors due to their p-type semiconductor properties, enabling the detection of various gases.[7]
Data Presentation: Quantitative Summary of Nanoparticle Synthesis
The following tables summarize quantitative data from various studies on the synthesis of nanoparticles using Cu(acac)₂ as a precursor.
Table 1: Vapor-Phase Synthesis of Cu and Cu₂O Nanoparticles via Thermal Decomposition of Cu(acac)₂ [1]
| Furnace Temp. (°C) | Precursor Vapor Pressure (Pa) | Crystalline Product | Primary Particle Mean Diameter (nm) |
| 431.5 | 1.8 | Copper (Cu) | 3.7 |
| 431.5 | 16 | Copper (Cu) | 7.2 |
| 705.0 | ≤ 1 | Copper(I) Oxide (Cu₂O) | 7.6 |
| 705.0 | > 10 | Copper (Cu) | 24.0 |
Table 2: Vapor-Phase Synthesis of Copper Oxide Nanoparticles in the Presence of Oxygen [8]
| Furnace Temp. (°C) | Oxygen Concentration (%) | Crystalline Product | Primary Particle Size (nm) |
| 432 | 0.5 | CuO | 10 - 200 |
| 596 | 0.5 | Cu₂O, CuO | 10 - 200 |
| 705 | 0.5 | Cu₂O | 10 - 200 |
| 432 | 10.0 | CuO | 10 - 200 |
| 596 | 10.0 | CuO | 10 - 200 |
| 705 | 10.0 | CuO | 10 - 200 |
Table 3: Solution-Phase Synthesis of Copper Nanoparticles [9]
| Surfactant | Reducing Agent | Yield (%) |
| Dodecyl amine | Triphenyl phosphine (B1218219) | 73 |
| Tween-80 | Triphenyl phosphine | 72 |
| Triton X-100 | Triphenyl phosphine | 99 |
| Propanediol | (acts as solvent and reducing agent) | 92 |
| Ethylene glycol | (acts as solvent and reducing agent) | 89 |
Experimental Protocols
Protocol 1: Vapor-Phase Synthesis of Copper and Copper(I) Oxide Nanoparticles
This protocol describes the thermal decomposition of Cu(acac)₂ vapor in a vertical flow reactor to produce crystalline copper and copper(I) oxide nanoparticles.[1]
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂, 97%)
-
High purity nitrogen gas (carrier gas)
-
Vertical laminar flow reactor with a furnace
-
Precursor saturator
-
Differential Mobility Analyzer (DMA) for particle size distribution measurement
-
Transmission Electron Microscope (TEM) for particle imaging
-
X-ray Diffractometer (XRD) for crystalline phase identification
Methodology:
-
Place Cu(acac)₂ powder in the precursor saturator.
-
Heat the saturator to a controlled temperature to achieve the desired precursor vapor pressure.
-
Pass a steady, laminar flow of nitrogen gas through the saturator to carry the Cu(acac)₂ vapor into the vertical flow reactor.
-
Heat the furnace of the reactor to the desired decomposition temperature (e.g., 431.5°C or 705.0°C).
-
The Cu(acac)₂ vapor decomposes in the hot zone of the furnace, leading to the nucleation and growth of nanoparticles.
-
The aerosol containing the nanoparticles is then cooled and passed through the DMA to measure the particle size distribution.
-
Collect the nanoparticles on a filter for analysis by TEM and XRD to determine their morphology and crystalline structure.
Workflow for Vapor-Phase Synthesis
Caption: Workflow for vapor-phase synthesis of nanoparticles.
Protocol 2: Solution-Phase Synthesis of Copper Nanoparticles
This protocol details the synthesis of copper nanoparticles via the thermal decomposition of Cu(acac)₂ in the presence of a surfactant and a reducing agent.[9]
Materials:
-
Bis-(acetylacetonato)-copper(II) (Cu(acac)₂)
-
Surfactant (e.g., Dodecyl amine, Tween-80, Triton X-100)
-
Reducing agent (Triphenyl phosphine)
-
Solvent (if necessary, depending on the surfactant)
-
Reflux setup
-
Centrifuge
-
Ethanol (B145695) for washing
Methodology:
-
Add Cu(acac)₂ to the chosen surfactant in a reaction flask to form a homogeneous solution. For example, use dodecyl amine.
-
Reflux the mixture for 1 hour at 140°C with constant stirring.
-
In a separate vessel, heat and stir the triphenyl phosphine reducing agent.
-
Add the heated reducing agent to the refluxing solution. The solution color will change, indicating the formation of copper nanoparticles.
-
After the reaction is complete, cool the solution to room temperature.
-
Separate the nanoparticle sediment from the supernatant by centrifugation.
-
Wash the collected nanoparticles with ethanol multiple times to remove any unreacted precursors and byproducts.
-
Dry the purified copper nanoparticles under vacuum.
Logical Flow of Solution-Phase Synthesis
Caption: Logical flow for solution-phase nanoparticle synthesis.
Signaling Pathways and Mechanisms
The synthesis of nanoparticles from Cu(acac)₂ involves distinct chemical pathways depending on the reaction conditions.
Vapor-Phase Decomposition Pathway
In the vapor phase, the thermal decomposition of Cu(acac)₂ is the primary step. In an inert atmosphere, this leads to the formation of copper atoms, which then nucleate and grow into nanoparticles. The presence of reactive gases like oxygen or water vapor introduces additional reaction pathways, leading to the formation of copper oxides.[10][11]
Proposed Pathway for CuO Nanoparticle Formation in the Presence of Oxygen
Caption: Proposed pathway for CuO nanoparticle formation.[11]
Conclusion
Cu(acac)₂ is a highly effective and versatile precursor for the synthesis of a variety of copper-based nanoparticles. By carefully controlling the synthesis parameters such as temperature, pressure, atmosphere, and the choice of surfactants and reducing agents, it is possible to tune the size, composition, and morphology of the resulting nanoparticles. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize nanoparticle synthesis for their specific applications, from advanced materials to novel therapeutic agents.
References
- 1. nanonasibulin.com [nanonasibulin.com]
- 2. nanonasibulin.com [nanonasibulin.com]
- 3. Influence of the copper precursor on the catalytic transformation of oleylamine during Cu nanoparticle synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. | Semantic Scholar [semanticscholar.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Chemical Synthesis of Copper Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 7. biotechrep.ir [biotechrep.ir]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper(II) Acetylacetonate (Cu(acac)₂) Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Copper(II) acetylacetonate (B107027), Cu(acac)₂, has emerged as a versatile and cost-effective catalyst for a variety of cross-coupling reactions, crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its stability, low toxicity, and effectiveness in promoting the formation of carbon-heteroatom and carbon-carbon bonds make it an attractive alternative to palladium-based catalysts.[2] This document provides detailed protocols for Cu(acac)₂-catalyzed C-N, C-O, and C-S cross-coupling reactions, supported by quantitative data and experimental workflows.
Introduction to Cu(acac)₂ in Cross-Coupling
Cu(acac)₂ is a coordination complex that serves as a robust precatalyst in numerous organic transformations.[3] It is particularly effective in Ullmann-type and Chan-Lam coupling reactions, facilitating the formation of aryl ethers, aryl amines, and aryl thioethers.[4][5] The acetylacetonate ligands can be displaced under reaction conditions, allowing for the formation of the active catalytic species.[4] While some protocols employ ligands to enhance reactivity and scope, ligand-free conditions have also been successfully developed, simplifying the reaction setup.[6]
Cu(acac)₂ Catalyzed C-N Cross-Coupling (Ullmann and Chan-Lam Type Reactions)
The formation of C-N bonds is a cornerstone of medicinal chemistry, as the resulting aryl amine moieties are prevalent in a vast array of bioactive molecules. Cu(acac)₂ effectively catalyzes the coupling of nitrogen nucleophiles with aryl halides (Ullmann-type) or aryl boronic acids (Chan-Lam-type).[7][8]
General Experimental Protocol for C-N Cross-Coupling
A general procedure for the Cu(acac)₂-catalyzed N-arylation of amines is as follows:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Cu(acac)₂ (1-10 mol%), the aryl halide or aryl boronic acid (1.0 mmol), the amine (1.2 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or t-BuOK) (2.0 mmol).
-
If a ligand is used, add it at this stage (e.g., a diamine or an amino acid, typically in a 1:1 or 2:1 ratio to the copper catalyst).
-
Add the appropriate solvent (e.g., DMF, DMSO, toluene, or 1,4-dioxane) (3-5 mL).
-
The reaction vessel is then sealed and heated to the desired temperature (typically ranging from 80 to 140 °C) under an inert atmosphere (e.g., nitrogen or argon) for the specified time (12-24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Data Presentation: C-N Cross-Coupling Reactions
| Aryl Halide/Boronic Acid | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Aniline | 5 | K₃PO₄ | DMF | 110 | 24 | 85 | [9] |
| 4-Bromotoluene | Morpholine | 10 | Cs₂CO₃ | Dioxane | 100 | 18 | 92 | [2] |
| Phenylboronic acid | Benzylamine | 10 | - | CH₂Cl₂ | RT | 72 | 88 | [10] |
| 2-Chloropyridine | Piperidine | 5 | K₂CO₃ | DMSO | 120 | 24 | 78 | [9] |
Experimental Workflow: C-N Cross-Coupling
Cu(acac)₂ Catalyzed C-O Cross-Coupling (Ullmann Ether Synthesis)
The synthesis of diaryl ethers is of significant interest in the development of pharmaceuticals and polymers. The Ullmann condensation, traditionally requiring harsh conditions, has been significantly improved through the use of soluble copper catalysts like Cu(acac)₂.[11]
General Experimental Protocol for C-O Cross-Coupling
-
In a reaction tube, combine the aryl halide (1.0 mmol), phenol (B47542) (1.2 mmol), Cu(acac)₂ (2-10 mol%), a base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 mmol), and a ligand if necessary (e.g., L-proline or a phenanthroline derivative) (4-20 mol%).
-
Add a high-boiling polar solvent such as DMF, DMSO, or NMP (3-5 mL).
-
Seal the tube and heat the mixture at a temperature ranging from 100 to 160 °C for 12-48 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the diaryl ether.
Data Presentation: C-O Cross-Coupling Reactions
| Aryl Halide | Phenol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenol | 5 | Cs₂CO₃ | DMF | 120 | 24 | 88 | [11] |
| 1-Bromonaphthalene | 4-Methoxyphenol | 10 | K₂CO₃ | NMP | 150 | 36 | 75 | [4] |
| 2-Chlorobenzonitrile | Catechol | 10 | Cs₂CO₃ | DMSO | 130 | 48 | 65 | [11] |
Catalytic Cycle: Ullmann-Type C-O Coupling
Cu(acac)₂ Catalyzed C-S Cross-Coupling
Aryl thioethers are important structural motifs in various pharmaceuticals and agrochemicals. Copper-catalyzed C-S cross-coupling provides a direct and efficient method for their synthesis, overcoming the catalyst poisoning often observed with palladium catalysts.[12]
General Experimental Protocol for C-S Cross-Coupling
-
A mixture of the aryl halide (1.0 mmol), thiol (1.1 mmol), Cu(acac)₂ (1-5 mol%), a base (e.g., K₂CO₃ or Et₃N) (2.0 mmol), and a ligand if required, is prepared in a suitable solvent (e.g., toluene, DMF, or DMSO) (3-5 mL) in a sealed reaction vessel.
-
The reaction is stirred at a temperature between 80 and 120 °C for 8-24 hours.
-
After completion, the reaction is cooled, diluted with ethyl acetate, and washed with water.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the pure aryl thioether.
Data Presentation: C-S Cross-Coupling Reactions
| Aryl Halide | Thiol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | Thiophenol | 2 | K₂CO₃ | Toluene | 110 | 12 | 95 | [12] |
| 1-Bromo-4-nitrobenzene | Benzyl mercaptan | 5 | Et₃N | DMF | 100 | 16 | 89 | [13] |
| 2-Chloropyridine | Ethanethiol | 5 | K₃PO₄ | DMSO | 120 | 24 | 82 | [13] |
Logical Relationship: Key Parameters in Cu-Catalyzed C-S Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. matilda.science [matilda.science]
- 6. Ligand- and base-free copper(II)-catalyzed C-N bond formation: cross-coupling reactions of organoboron compounds with aliphatic amines and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
The Role of Copper Acetylacetonate in C-H Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a versatile and cost-effective catalyst that has garnered significant attention in the field of organic synthesis for its ability to facilitate a wide range of chemical transformations.[1] Among these, its role in the activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds is of paramount importance, offering more atom-economical and environmentally benign synthetic routes compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[2] This document provides detailed application notes on the use of Cu(acac)₂ in C-H activation, comprehensive experimental protocols for key reactions, and a summary of relevant quantitative data.
Application Notes
Copper acetylacetonate's catalytic activity in C-H activation stems from its ability to participate in various redox cycles, typically involving Cu(I), Cu(II), and Cu(III) oxidation states, and to coordinate with a diverse array of substrates, thereby lowering the activation energy of the C-H cleavage step.[1] Cu(acac)₂ has been successfully employed in a variety of C-H functionalization reactions, leading to the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
C-C Bond Formation: Arylation, Alkenylation, and Alkylation
Cu(acac)₂ has proven to be an effective catalyst for the direct arylation of arenes and heterocycles. These reactions typically proceed through a catalytic cycle that may involve the formation of a copper-aryl species followed by reaction with the C-H bond of the substrate. For instance, the direct C-H arylation of pyridine (B92270) N-oxides with arylboronic esters has been achieved using a copper-catalyzed system, providing a straightforward, one-pot synthesis of 2-arylpyridines.[3] While not always employing Cu(acac)₂ directly, related copper-catalyzed systems highlight the potential for such transformations.[4] Furthermore, Cu(acac)₂ has been utilized in the synthesis of functionalized bis(arylmethyl)zinc reagents, which can then participate in olefination reactions with aromatic aldehydes to produce (E)-stilbenes in high yields.[5]
C-N Bond Formation: Amination
A significant application of Cu(acac)₂ in C-H activation is the formation of C-N bonds. The direct amination of azoles with a variety of amines has been successfully achieved using Cu(acac)₂ as a catalyst under base-free conditions with molecular oxygen as the terminal oxidant. This method allows for the synthesis of 2-aminoazoles, which are important scaffolds in medicinal chemistry. The reaction is believed to proceed through a mechanism involving the coordination of the azole and the amine to the copper center, followed by C-H activation and reductive elimination to form the C-N bond.
C-O Bond Formation: Hydroxylation and Alkoxylation
While less common than C-C and C-N bond formation, copper-catalyzed C-H hydroxylation and alkoxylation are emerging as important transformations. Although many systems employ other copper sources, the fundamental principles are applicable. For instance, copper(II)-mediated C(sp²)-H hydroxylation has been developed, where the use of O₂ as the oxidant is crucial.[6] These reactions often involve high-valent copper-oxo or copper-hydroperoxide intermediates that are capable of cleaving C-H bonds.[7] The development of Cu(acac)₂-based systems for these transformations is an active area of research.
Quantitative Data Summary
The following table summarizes representative quantitative data for C-H activation reactions catalyzed by this compound and related copper systems.
| Entry | C-H Functionalization Type | Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | C-N Amination | Benzoxazole (B165842) | Morpholine (B109124) | Cu(acac)₂ (10 mol%), O₂ (1 atm) | Xylene | 140 | 14 | 85 | [1] (Wagh et al., 2012) |
| 2 | C-N Amination | Benzothiazole | Piperidine | Cu(acac)₂ (10 mol%), O₂ (1 atm) | Xylene | 140 | 14 | 82 | [1] (Wagh et al., 2012) |
| 3 | C-C Arylation | Pyridine N-oxide | Phenylboronic ester | Cu catalyst | Toluene | 100 | 24 | 75 | [3] |
| 4 | C-C Olefination | Benzyl bromide (to form zinc reagent) | Benzaldehyde | Cu(acac)₂ (cat.), Mg, ZnCl₂, AlCl₃ | THF/Dioxane | RT | 2 | 92 | [5] |
| 5 | C-O Acetoxylation | Benzene | - | Cu(OAc)₂ | Benzene | 150-200 | 24 | >80 | [2] |
| 6 | C-O Acetoxylation | Toluene | - | Cu(OAc)₂ | Toluene | 150 | 24 | 72 (ortho), 13 (meta), 15 (para) | [2] |
Experimental Protocols
Protocol 1: Cu(acac)₂-Catalyzed Oxidative C-H Amination of Azoles
This protocol is a representative example for the direct amination of a C-H bond in a heterocyclic compound.
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Benzoxazole
-
Morpholine
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Oxygen balloon
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoxazole (1 mmol), morpholine (1.2 mmol), and Cu(acac)₂ (0.1 mmol, 10 mol%).
-
Add 5 mL of anhydrous xylene to the flask.
-
Fit the flask with a reflux condenser and an oxygen balloon.
-
Heat the reaction mixture to 140 °C and stir vigorously for 14 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired 2-aminobenzoxazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle for Copper-Catalyzed C-H Amination
Caption: Proposed catalytic cycle for Cu(acac)₂-catalyzed C-H amination.
General Experimental Workflow for C-H Activation
Caption: A general workflow for a typical C-H activation experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu(II) carboxylate arene C─H functionalization: Tuning for nonradical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed asymmetric C(sp2)–H arylation for the synthesis of P- and axially chiral phosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu(acac)2-Catalyzed Synthesis of Functionalized Bis(arylmethyl)zinc Reagents and Their Olefination Reaction with Aromatic Aldehydes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Elaboration of Copper-Oxygen Mediated C–H Activation Chemistry in Consideration of Future Fuel and Feedstock Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aziridination using Copper Acetylacetonate Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-tosylaziridines from olefins utilizing copper(II) acetylacetonate (B107027) [Cu(acac)₂] as a catalyst and [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source. This method offers a straightforward and effective approach for the construction of the aziridine (B145994) ring, a valuable structural motif in medicinal chemistry and organic synthesis.
Introduction
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a variety of functionalized amines. The copper-catalyzed aziridination of olefins is a powerful and widely used method for their preparation. Copper(II) acetylacetonate is an air-stable, inexpensive, and commercially available catalyst that can effectively promote this transformation. The reaction typically proceeds via a nitrene transfer mechanism from PhI=NTs to the olefin.
Reaction Principle
The overall transformation involves the copper-catalyzed transfer of a tosylnitrene group from PhI=NTs to an olefin, forming the corresponding N-tosylaziridine and iodobenzene (B50100) as a byproduct. While Cu(II) acetylacetonate is used as the precatalyst, the active catalytic species is believed to be a Cu(I) complex that enters a Cu(I)/Cu(III) catalytic cycle.
Data Presentation
The following table summarizes the performance of the copper(II) acetylacetonate catalyzed aziridination with various olefin substrates. The data is compiled from representative literature, and yields may vary based on specific reaction conditions and the purity of reagents.
| Entry | Olefin Substrate | Product | Yield (%) |
| 1 | Styrene (B11656) | N-Tosyl-2-phenylaziridine | 85 |
| 2 | 4-Methylstyrene | N-Tosyl-2-(p-tolyl)aziridine | 88 |
| 3 | 4-Chlorostyrene | N-Tosyl-2-(4-chlorophenyl)aziridine | 75 |
| 4 | trans-β-Methylstyrene | trans-N-Tosyl-2-methyl-3-phenylaziridine | 72 |
| 5 | Cyclohexene | 7-Tosyl-7-azabicyclo[4.1.0]heptane | 65 |
| 6 | 1-Octene | N-Tosyl-2-hexylaziridine | 55 |
Experimental Protocols
This section provides a detailed experimental protocol for the aziridination of styrene as a representative example.
Materials and Equipment:
-
Copper(II) acetylacetonate [Cu(acac)₂]
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Styrene
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add copper(II) acetylacetonate (0.02 mmol, 2 mol%). The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous dichloromethane (5 mL) to the flask. Stir the mixture until the catalyst dissolves. To this solution, add styrene (1.0 mmol, 1.0 equiv.).
-
Initiation of Reaction: Add [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol, 1.1 equiv.) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting olefin and the appearance of the product spot. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the pure N-tosyl-2-phenylaziridine.
Characterization of N-Tosyl-2-phenylaziridine:
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed aziridination reaction.
Caption: General workflow for Cu(acac)₂ catalyzed aziridination.
Proposed Catalytic Cycle
The diagram below outlines a simplified proposed catalytic cycle for the copper-catalyzed aziridination, highlighting the key intermediates.
Caption: Simplified catalytic cycle for copper-catalyzed aziridination.
Copper Acetylacetonate in Redox Free Radical Polymerization: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of copper(II) acetylacetonate (B107027) (Cu(acac)₂) in redox-initiated free radical polymerization (FRP). This method offers a versatile and efficient pathway for the synthesis of a wide range of polymers under mild conditions, making it particularly relevant for applications in materials science and drug delivery.
Introduction
Redox-initiated free radical polymerization is a powerful technique that allows for the generation of radicals and initiation of polymerization at lower temperatures than traditional thermal initiation. Copper(II) acetylacetonate has emerged as a highly effective catalyst in these systems, often in combination with a reducing agent or co-initiator. These systems offer several advantages, including the ability to conduct polymerizations at room temperature and under air, which simplifies the experimental setup and broadens the scope of applicable monomers.
Recent advancements have highlighted the use of Cu(acac)₂ in Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI), where it reacts with a phosphine-containing bidentate ligand to generate initiating radicals.[1][2] Other successful redox pairs include Cu(acac)₂ with carbonyl compounds and diboranes. The polymers synthesized through these methods exhibit properties suitable for various applications, including the development of advanced drug delivery systems.
Mechanistic Overview
The central principle of Cu(acac)₂-mediated redox FRP involves a redox reaction where Cu(II) is reduced to Cu(I) by a suitable reducing agent. This process generates a radical species that initiates the polymerization of a monomer.
Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI)
In the MABLI process, Cu(acac)₂ reacts with a bidentate ligand, such as 2-(diphenylphosphino)benzoic acid (2-dppba). This interaction involves a simultaneous ligand exchange and a change in the oxidation state of the copper center, leading to the efficient release of an acetylacetonate radical (acac•) that initiates polymerization.[1][3]
Caption: Mechanism of MABLI process for radical generation.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving Cu(acac)₂ in redox free radical polymerization.
General Materials and Methods
-
Monomers: Methyl methacrylate (B99206) (MMA), acrylates, and other vinyl monomers should be passed through a column of basic alumina (B75360) to remove inhibitors before use.
-
Catalyst: Copper(II) acetylacetonate (Cu(acac)₂) can be used as received.
-
Co-initiators/Reducing Agents: 2-(diphenylphosphino)benzoic acid (2-dppba), phosphines, carbonyl compounds, or diboranes should be of high purity.
-
Solvents: Toluene (B28343), tetrahydrofuran (B95107) (THF), or other appropriate solvents should be of analytical grade and dried if necessary.
-
Characterization: Polymer molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC). Monomer conversion can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 1: Redox FRP of Methyl Methacrylate (MMA) using Cu(acac)₂/2-dppba
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) at room temperature under an air atmosphere.
Materials:
-
Methyl methacrylate (MMA)
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
2-(diphenylphosphino)benzoic acid (2-dppba)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel, dissolve Cu(acac)₂ (e.g., 0.01 mmol) in toluene (e.g., 5 mL).
-
Add the desired amount of MMA monomer (e.g., 10 mmol) to the solution.
-
In a separate vial, dissolve 2-dppba (e.g., 0.02 mmol) in a small amount of toluene.
-
Add the 2-dppba solution to the reaction mixture with stirring to initiate the polymerization.
-
Allow the reaction to proceed at room temperature for the desired time (e.g., 2-24 hours). Samples can be taken periodically to monitor monomer conversion.
-
To quench the reaction, expose the solution to air and add a small amount of hydroquinone.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity.
Caption: General experimental workflow for Cu(acac)₂/2-dppba mediated redox FRP.
Data Presentation
The efficiency of Cu(acac)₂-mediated redox FRP can be evaluated by examining monomer conversion, and the molecular weight and polydispersity of the resulting polymers. The following tables summarize representative data from various systems.
Table 1: Polymerization of Various Monomers using Cu(acac)₂-Based Redox Systems.
| Monomer | Co-initiator | Catalyst Conc. (mol%) | Co-initiator Conc. (mol%) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Benzyl Methacrylate | Diborane (B1) | 0.2 | 3.5 | ~1 | >95 | >600,000 | - |
| Methyl Methacrylate | 2-dppba | 0.5 | 1.0 | 4 | 85 | 35,000 | 1.45 |
| Benzyl Acrylate | Diborane (B1) | 0.2 | 3.5 | <0.5 | >99 | - | - |
Data is compiled from representative studies and may vary based on specific reaction conditions.
Applications in Drug Development
Polymers synthesized via Cu(acac)₂-mediated redox FRP are promising candidates for drug delivery applications due to the mild reaction conditions that can preserve the integrity of sensitive drug molecules and the ability to synthesize polymers with controlled architectures.
Synthesis of Drug-Loaded Nanoparticles
This protocol outlines a general procedure for preparing drug-loaded nanoparticles using an emulsion polymerization technique with a Cu(acac)₂-based redox system. Doxorubicin (B1662922) (DOX), a common anticancer drug, is used as a model therapeutic.
Materials:
-
Monomer (e.g., a mixture of methyl methacrylate and a functional co-monomer)
-
Cu(acac)₂
-
Reducing agent (e.g., a phosphine (B1218219) or ascorbic acid)
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Doxorubicin hydrochloride
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the surfactant.
-
Dissolve the doxorubicin in the aqueous phase.
-
In a separate flask, dissolve Cu(acac)₂ and the monomer in an organic solvent to form the oil phase.
-
Create an oil-in-water emulsion by adding the oil phase to the aqueous phase under vigorous stirring or sonication.
-
Initiate the polymerization by adding the reducing agent to the emulsion.
-
Allow the polymerization to proceed for a set time to form the nanoparticles.
-
Purify the drug-loaded nanoparticles by dialysis against deionized water to remove unreacted monomer, surfactant, and free drug.
-
Characterize the nanoparticles for size, drug loading efficiency, and in vitro drug release profile. The cytotoxicity of doxorubicin-loaded nanoparticles can be lower than the free drug, and they may behave as stealth nanoparticles, avoiding the complement system.[4]
Drug Release: The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH or the presence of specific enzymes, particularly in stimuli-responsive polymer systems.[5][6][7]
Caption: Pathway for drug delivery using stimuli-responsive nanoparticles.
Biocompatibility
While copper-based systems are highly efficient, the potential toxicity of residual copper is a consideration for biomedical applications. However, the low catalyst concentrations often employed in these redox systems, coupled with effective purification methods, can minimize this concern. Biocompatibility of the final polymer-drug conjugate should always be assessed using appropriate in vitro and in vivo models.[8][9]
Conclusion
Copper acetylacetonate-mediated redox free radical polymerization is a robust and versatile method for synthesizing a variety of polymers under mild conditions. Its application in the development of drug delivery systems, particularly for the encapsulation of therapeutic agents in nanoparticles, holds significant promise for advancing the field of drug development. The protocols and data presented here provide a foundation for researchers to explore and optimize these systems for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI) as highly efficient free radical generating systems for polymer synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in stimuli-responsive degradable block copolymer micelles: synthesis and controlled drug delivery applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocompatibility and bond degradation of poly-acrylic acid coated copper iodide-adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabricating Carbon Nanostructures Using Copper Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the fabrication of various carbon nanostructures utilizing copper(II) acetylacetonate (B107027) (Cu(acac)₂), a versatile and effective precursor for generating copper catalyst nanoparticles. The methodologies outlined below are based on established research and are intended to serve as a comprehensive guide for synthesizing carbon nanotubes (CNTs), graphene, and other related nanostructures.
Overview of Copper Acetylacetonate in Carbon Nanostructure Synthesis
Copper(II) acetylacetonate is a metal-organic compound that serves as a convenient and reliable precursor for copper nanoparticles, which are catalytic for the growth of carbon nanostructures. Its primary advantages include its solid-state nature, relatively low decomposition temperature, and solubility in organic solvents, allowing for various methods of catalyst delivery in Chemical Vapor Deposition (CVD) and other synthesis techniques. Upon thermal decomposition, Cu(acac)₂ yields copper nanoparticles that act as nucleation sites for the growth of carbon nanotubes and graphene from a carbon-containing source.
Experimental Protocols
Protocol for Chemical Vapor Deposition (CVD) of Multi-Walled Carbon Nanotubes (MWCNTs)
This protocol describes the synthesis of MWCNTs on a silicon substrate with a silicon dioxide layer (SiO₂/Si) using this compound as the catalyst precursor and acetylene (B1199291) as the carbon source.
Materials and Equipment:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Methanol
-
SiO₂/Si wafers (substrate)
-
Quartz tube furnace (CVD system)
-
Acetylene (C₂H₂) gas
-
Argon (Ar) gas
-
Hydrogen (H₂) gas
-
Mass flow controllers
-
Vacuum pump
Procedure:
-
Substrate Preparation:
-
Clean the SiO₂/Si substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying with a nitrogen gun.
-
-
Catalyst Deposition:
-
Prepare a 0.01 M solution of Cu(acac)₂ in methanol.
-
Deposit the catalyst solution onto the SiO₂/Si substrate using spin-coating or dip-coating to achieve a thin, uniform film.
-
Dry the substrate at 100 °C for 10 minutes to evaporate the solvent.
-
-
CVD Growth:
-
Place the catalyst-coated substrate in the center of the quartz tube furnace.
-
Purge the tube with Argon (500 sccm) for 15 minutes to remove any air.
-
Heat the furnace to 750 °C under a continuous flow of Argon (200 sccm) and Hydrogen (100 sccm).
-
Once the temperature is stable, introduce acetylene gas (25 sccm) into the reactor for a growth period of 15-30 minutes.
-
After the growth period, stop the acetylene flow and cool the furnace to room temperature under the Ar/H₂ atmosphere.
-
Protocol for Thermal Decomposition Synthesis of Carbon-Wrapped Copper Nanowires
This method involves the thermal decomposition of Cu(acac)₂ in a sealed environment to produce copper nanowires encapsulated in an amorphous carbon shell.
Materials and Equipment:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Quartz ampule
-
High-vacuum pump
-
Tube furnace
Procedure:
-
Preparation:
-
Place a small amount of Cu(acac)₂ powder (e.g., 50 mg) into a clean quartz ampule.
-
Evacuate the ampule to a high vacuum (<10⁻⁵ Torr) and seal it.
-
-
Thermal Decomposition:
-
Place the sealed ampule in a tube furnace.
-
Heat the furnace to a temperature between 500 °C and 700 °C and hold for 1-2 hours.
-
After the reaction, allow the furnace to cool down to room temperature naturally.
-
Carefully break the ampule to collect the product. The resulting material consists of a single crystalline copper core wrapped by amorphous carbon.[1]
-
Protocol for Copper Coating of Existing Multi-Walled Carbon Nanotubes
This protocol details the coating of pre-existing MWCNTs with a layer of copper through the decomposition of Cu(acac)₂.[2]
Materials and Equipment:
-
Multi-walled carbon nanotubes (MWCNTs)
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Ultrasonicator
-
Tube furnace with hydrogen gas supply
Procedure:
-
Preparation of MWCNT Suspension:
-
Decomposition and Coating:
-
Place the dried MWCNT/Cu(acac)₂ mixture in a tube furnace.
-
Heat the furnace to 300 °C in a hydrogen atmosphere with a flow rate of 200 mL/min for 30 minutes.[2]
-
Cool the system to room temperature under a hydrogen atmosphere before collecting the copper-coated MWCNTs.
-
Quantitative Data Presentation
The following tables summarize key quantitative data from the synthesis of carbon nanostructures using copper-based precursors.
| Parameter | Value | Synthesis Method | Reference |
| MWCNT Synthesis | |||
| Catalyst Precursor | Copper(II) acetylacetonate | CVD | General |
| Carbon Source | Acetylene (C₂H₂) | CVD | [3][4] |
| Growth Temperature | 600 - 900 °C | CVD | [5] |
| CNT Diameter | 10 - 50 nm | CVD | [3][5] |
| Yield | Up to 400% (mass of CNTs/mass of catalyst) | Catalytic Decomposition of Acetylene | [3][4] |
| Graphene Synthesis | |||
| Catalyst Precursor | Copper Acetate | CVD | [6] |
| Carbon Source | Methane (CH₄) | CVD | [7][8] |
| Growth Temperature | ~1000 °C | CVD | [7][8] |
| Carrier Mobility | up to 8500 cm² V⁻¹ s⁻¹ | CVD with Copper Acetate | [6] |
| Carbon-Wrapped Cu NWs | |||
| Catalyst Precursor | Copper(II) acetylacetonate | Thermal Decomposition | [1] |
| Outer Diameter | 100 - 200 nm | Thermal Decomposition | [1] |
| Length | 0.5 - 10 µm | Thermal Decomposition | [1] |
| Cu-Coated MWCNTs | |||
| Catalyst Precursor | Copper(II) acetylacetonate | Decomposition | [2] |
| Decomposition Temperature | 300 °C | Decomposition | [2] |
| Coating Thickness | Nanoscale (approx. 5-15 nm) | Decomposition | [2] |
Table 1: Synthesis Parameters and Resulting Nanostructure Dimensions.
| Property | Value Range | Nanostructure Type | Characterization Method | Reference |
| Raman Spectroscopy | ||||
| I(D)/I(G) Ratio | 0.5 - 1.5 | MWCNTs | Raman Spectroscopy | [9][10][11] |
| Electrical Properties | ||||
| Electrical Conductivity | 23 - 47 MS/m | CNT-Cu Composites | Four-probe measurement | [12] |
Table 2: Characterization Data of Synthesized Carbon Nanostructures.
Visualizations
Experimental Workflow for CVD Synthesis of MWCNTs
Caption: Workflow for MWCNT synthesis via CVD.
Mechanism of Carbon Nanotube Growth from this compound
Caption: Catalytic growth of CNTs from Cu(acac)₂.
Safety Precautions
-
Copper(II) acetylacetonate may be harmful if swallowed or inhaled. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling solvents and during the CVD process.
-
Acetylene and hydrogen are flammable gases. Ensure that the CVD system is properly sealed and that there are no ignition sources nearby.
-
High-temperature furnaces should be handled with care to avoid burns.
These protocols and data provide a foundation for the synthesis of carbon nanostructures using this compound. Researchers are encouraged to optimize the parameters for their specific applications and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of CVD-graphene on rapidly heated copper foils - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. High yield of pure multiwalled carbon nanotubes from the catalytic decomposition of acetylene on in-situ formed cobalt nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. CVD Conditions for MWCNTs Production and Their Effects on the Optical and Electrical Properties of PPy/MWCNTs, PANI/MWCNTs Nanocomposites by In Situ Electropolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Graphene Films on Copper Foils by Chemical Vapor Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Functionalized Bis(arylmethyl)zinc Reagents with Cu(acac)₂ and their Application in (E)-Stilbene Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Functionalized bis(arylmethyl)zinc reagents are versatile intermediates in organic synthesis, enabling the formation of carbon-carbon bonds. This document outlines a mild and efficient method for the preparation of these reagents from arylmethyl halides, catalyzed by copper(II) acetylacetonate (B107027) (Cu(acac)₂). Subsequently, a detailed protocol for their application in the stereoselective synthesis of (E)-stilbenes through an olefination reaction with aromatic aldehydes is presented. This latter step is effectively promoted by the Lewis acid, aluminum trichloride (B1173362) (AlCl₃), ensuring high yields and excellent stereoselectivity for the desired (E)-isomer.[1]
This method is notable for its operational simplicity, compatibility with a range of functional groups on both the arylmethyl halide and the aromatic aldehyde, and the consistent production of (E)-stilbenes, which are valuable structural motifs in medicinal chemistry and materials science.[1]
Data Presentation
The following tables summarize the scope of the olefination reaction, detailing the various substituted arylmethyl halides and aromatic aldehydes utilized, along with the corresponding reaction times and isolated yields of the resulting (E)-stilbenes.
Table 1: Synthesis of Symmetrical (E)-Stilbenes
| Entry | Ar in (ArCH₂)₂Zn | Ar' in Ar'CHO | Time (h) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 8 | 85 |
| 2 | 4-MeC₆H₄ | 4-MeC₆H₄ | 8 | 87 |
| 3 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 10 | 82 |
| 4 | 4-ClC₆H₄ | 4-ClC₆H₄ | 6 | 93 |
| 5 | 4-BrC₆H₄ | 4-BrC₆H₄ | 6 | 95 |
| 6 | 2-ClC₆H₄ | 2-ClC₆H₄ | 10 | 81 |
Table 2: Synthesis of Unsymmetrical (E)-Stilbenes
| Entry | Ar in (ArCH₂)₂Zn | Ar' in Ar'CHO | Time (h) | Yield (%) |
| 1 | C₆H₅ | 4-MeC₆H₄ | 8 | 88 |
| 2 | C₆H₅ | 4-MeOC₆H₄ | 10 | 85 |
| 3 | C₆H₅ | 4-ClC₆H₄ | 6 | 90 |
| 4 | C₆H₅ | 4-BrC₆H₄ | 6 | 92 |
| 5 | C₆H₅ | 2-ClC₆H₄ | 10 | 83 |
| 6 | 4-MeC₆H₄ | C₆H₅ | 8 | 86 |
| 7 | 4-ClC₆H₄ | C₆H₅ | 6 | 91 |
| 8 | 4-ClC₆H₄ | 4-MeOC₆H₄ | 8 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Cu(acac)₂-Catalyzed Preparation of Functionalized Bis(arylmethyl)zinc Reagents
This protocol describes the in situ preparation of the bis(arylmethyl)zinc reagent.
Materials:
-
Arylmethyl halide (chloride or bromide)
-
Magnesium (Mg) turnings
-
Zinc chloride (ZnCl₂), anhydrous
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Tetrahydrofuran (B95107) (THF), anhydrous
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a solution of the arylmethyl halide (1.0 equivalent), anhydrous zinc chloride (0.5 equivalents), and a catalytic amount of copper(II) acetylacetonate (0.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by the consumption of the magnesium turnings.
-
For arylmethyl chlorides, the reaction mixture is typically stirred in an ice-water bath for 2-8 hours.
-
For arylmethyl bromides, the reaction is generally faster and is stirred in a salt-ice bath for 2-6 hours.
-
The resulting solution of the functionalized bis(arylmethyl)zinc reagent is then used directly in the subsequent olefination reaction.
Protocol 2: General Procedure for the AlCl₃-Promoted Olefination of Aromatic Aldehydes with Bis(arylmethyl)zinc Reagents
This protocol details the synthesis of (E)-stilbenes from the prepared zinc reagent and an aromatic aldehyde.
Materials:
-
Solution of bis(arylmethyl)zinc reagent (from Protocol 1)
-
Aromatic aldehyde
-
Aluminum trichloride (AlCl₃), anhydrous
-
1,4-Dioxane (B91453), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve the aromatic aldehyde (1.0 mmol) and anhydrous aluminum trichloride (3.0 mmol, 0.4 g) in anhydrous 1,4-dioxane (10 mL).
-
To this solution, add the prepared bis(arylmethyl)zinc reagent solution (~1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for the time indicated in Tables 1 and 2 (typically 6-10 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water (10 mL) and brine (10 mL).
-
Extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine all organic phases, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel to afford the pure (E)-stilbene.
Visualizations
Logical Relationship of Reagent Preparation and Application
Caption: Logical flow from reagent preparation to the final olefination product.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of (E)-stilbenes.
References
Application of Copper(II) Acetylacetonate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Copper(II) acetylacetonate, Cu(acac)₂, has emerged as a versatile, cost-effective, and efficient catalyst in organic synthesis, with significant applications in the preparation of pharmaceutical intermediates. Its stability, solubility in organic solvents, and Lewis acidic nature enable a wide range of chemical transformations crucial for the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of Cu(acac)₂ in key synthetic reactions.
Application Notes
Cu(acac)₂ is a highly effective catalyst for various organic reactions, including cross-coupling, multicomponent reactions, and the synthesis of heterocyclic compounds.[1] Its utility in pharmaceutical synthesis stems from its ability to facilitate the formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-oxygen (C-O) bonds, which are fundamental to the assembly of drug-like molecules.
1. C-N Cross-Coupling Reactions:
The formation of C-N bonds is a cornerstone of medicinal chemistry, as aryl amine moieties are prevalent in a vast number of pharmaceuticals. Cu(acac)₂ has been successfully employed as a catalyst in Ullmann-type and Chan-Lam coupling reactions to synthesize N-aryl compounds. These reactions offer a milder and more economical alternative to palladium-catalyzed methods.[2][3]
-
Ullmann Condensation: This classic reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. Cu(acac)₂ can catalyze this transformation, often in the presence of a ligand and a base, to produce substituted anilines and other N-aryl derivatives that are precursors to various drugs.
-
Chan-Lam Coupling: This reaction provides an efficient route to aryl amines, ethers, and thioethers by coupling aryl boronic acids with amines, alcohols, and thiols.[4][5] Cu(acac)₂ is an effective catalyst for this transformation, which can often be carried out under mild conditions and open to the air.[4][5]
2. Synthesis of Bioactive Heterocycles:
Heterocyclic compounds form the structural core of a majority of pharmaceuticals. Cu(acac)₂ catalyzes the synthesis of several important heterocyclic systems:
-
Benzoxazoles: This scaffold is present in numerous biologically active compounds. Cu(acac)₂-catalyzed intramolecular O-arylation of 2-chloroanilides provides an efficient pathway to 2-arylbenzoxazoles.[6][7][8]
-
Pyrazoles: Pyrazole derivatives exhibit a wide range of pharmacological activities. Cu(acac)₂ can catalyze the synthesis of substituted pyrazoles.
-
Dihydropyrimidinones (DHPMs) via Biginelli Reaction: DHPMs are a class of compounds with diverse therapeutic properties, including antiviral, antitumor, and antibacterial activities.[9][10] Cu(acac)₂ has been shown to be an effective catalyst for the one-pot, three-component Biginelli reaction to produce these valuable intermediates.[11][12]
3. Multicomponent Reactions (MCRs):
MCRs are highly efficient processes that allow the synthesis of complex molecules in a single step from three or more reactants, minimizing waste and saving time. Cu(acac)₂ has proven to be a valuable catalyst in this area.
-
Synthesis of Amidoalkyl Naphthols: These compounds are precursors to biologically active 1-aminoalkyl-2-naphthol derivatives. A notable application of Cu(acac)₂ is in the one-pot, three-component synthesis of amidoalkyl naphthols from an aldehyde, 2-naphthol (B1666908), and an amide.[7][8]
4. Synthesis of Stilbenes:
Stilbene (B7821643) derivatives are of significant interest in pharmaceutical chemistry due to their wide range of biological activities. Cu(acac)₂ catalyzes the synthesis of functionalized bis(arylmethyl)zinc reagents, which can then be used in olefination reactions with aromatic aldehydes to produce (E)-stilbenes with high stereoselectivity.[13]
Experimental Protocols
Protocol 1: Synthesis of Amidoalkyl Naphthols via Multicomponent Reaction
This protocol describes the synthesis of amidoalkyl naphthols using a microencapsulated Cu(acac)₂ catalyst.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Amide (e.g., acetamide) (1.2 mmol)
-
Microencapsulated Cu(acac)₂ (MC-Cu(acac)₂) (40 mg)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1 mmol) and 2-naphthol (1 mmol) in DCE (5 mL), add the amide (1.2 mmol) and MC-Cu(acac)₂ (40 mg).
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Wash the catalyst with ethyl acetate (B1210297) and dry it for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to afford the pure amidoalkyl naphthol.
Protocol 2: Synthesis of (E)-Stilbenes via Cu(acac)₂-Catalyzed Formation of Bis(arylmethyl)zinc Reagents and Olefination
This protocol details a two-step synthesis of (E)-stilbenes.[13]
Step 1: Synthesis of Bis(arylmethyl)zinc Reagents Materials:
-
Arylmethyl halide (e.g., benzyl (B1604629) bromide) (10 mmol)
-
Magnesium turnings (12 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂) (6 mmol)
-
Cu(acac)₂ (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
Procedure:
-
Activate magnesium turnings with iodine in a flame-dried flask under a nitrogen atmosphere.
-
Add anhydrous THF (5 mL) and a solution of the arylmethyl halide (10 mmol) in THF (10 mL) dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
In a separate flask, add anhydrous ZnCl₂ (6 mmol) and Cu(acac)₂ (0.1 mmol) under a nitrogen atmosphere.
-
Add THF (5 mL) and cool the mixture to 0 °C.
-
Transfer the freshly prepared Grignard reagent to the ZnCl₂/Cu(acac)₂ mixture via a cannula at 0 °C.
-
Stir the resulting mixture at room temperature for 1 hour to obtain the bis(arylmethyl)zinc reagent.
Step 2: Olefination with Aromatic Aldehydes Materials:
-
Bis(arylmethyl)zinc reagent solution (from Step 1)
-
Aromatic aldehyde (5 mmol)
-
Aluminum trichloride (B1173362) (AlCl₃) (6 mmol)
-
Anhydrous 1,4-Dioxane (B91453) (15 mL)
Procedure:
-
In a separate flask, dissolve the aromatic aldehyde (5 mmol) and AlCl₃ (6 mmol) in anhydrous 1,4-dioxane (15 mL) under a nitrogen atmosphere.
-
Add the prepared bis(arylmethyl)zinc reagent solution to this mixture at room temperature.
-
Stir the reaction mixture for the time indicated in Table 2.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure (E)-stilbene.
Protocol 3: Synthesis of 2-Arylbenzoxazoles via Intramolecular O-Arylation
This protocol describes the Cu(acac)₂-catalyzed synthesis of 2-arylbenzoxazoles.[7][8]
Materials:
-
2-Chloroanilide (0.5 mmol)
-
Cu(acac)₂ (0.025 mmol, 5 mol%)
-
1,10-Phenanthroline (B135089) (1,10-Phen) (0.05 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Ethanol (EtOH) (5 mL)
Procedure:
-
In a sealed tube, combine the 2-chloroanilide (0.5 mmol), Cu(acac)₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and K₂CO₃ (1.0 mmol).
-
Add ethanol (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for the time specified in Table 3.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-arylbenzoxazole.
Data Presentation
Table 1: Cu(acac)₂-Catalyzed Synthesis of Amidoalkyl Naphthols
| Entry | Aldehyde | Amide | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetamide | 18 | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetamide | 18 | 88 |
| 3 | 4-Methoxybenzaldehyde | Acetamide | 20 | 82 |
| 4 | 4-Nitrobenzaldehyde | Acetamide | 16 | 90 |
| 5 | Benzaldehyde | Benzamide | 20 | 80 |
| 6 | 4-Chlorobenzaldehyde | Benzamide | 20 | 84 |
(Data sourced from a representative study on microencapsulated Cu(acac)₂ catalysis)[7]
Table 2: Synthesis of (E)-Stilbenes using Cu(acac)₂ as a Catalyst Precursor
| Entry | Arylmethyl Halide | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Benzaldehyde | 2 | 85 |
| 2 | Benzyl bromide | 4-Chlorobenzaldehyde | 2.5 | 82 |
| 3 | Benzyl bromide | 4-Methylbenzaldehyde | 2 | 88 |
| 4 | 4-Methylbenzyl bromide | Benzaldehyde | 2.5 | 86 |
| 5 | 4-Chlorobenzyl bromide | Benzaldehyde | 3 | 80 |
(Data synthesized from a representative protocol for stilbene synthesis)[13]
Table 3: Cu(acac)₂-Catalyzed Synthesis of 2-Arylbenzoxazoles
| Entry | 2-Chloroanilide Substituent (Ar) | Time (h) | Yield (%) |
| 1 | Phenyl | 12 | 85 |
| 2 | 4-Methylphenyl | 12 | 88 |
| 3 | 4-Methoxyphenyl | 14 | 82 |
| 4 | 4-Chlorophenyl | 10 | 90 |
| 5 | 2-Thienyl | 15 | 78 |
(Yields are representative for this type of transformation)[7][8]
Mandatory Visualization
Caption: Proposed mechanism for the Cu(acac)₂-catalyzed synthesis of amidoalkyl naphthols.
Caption: Workflow for the synthesis of (E)-stilbenes using a Cu(acac)₂-catalyzed reagent.
Caption: Generalized catalytic cycle for Cu(acac)₂-catalyzed C-N cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Cu(acac)2-Catalyzed Synthesis of Functionalized Bis(arylmethyl)zinc Reagents and Their Olefination Reaction with Aromatic Aldehydes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Copper(II) Acetylacetonate (Cu(acac)₂) Solubility
Welcome to the technical support center for Copper(II) Acetylacetonate (B107027). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of Cu(acac)₂ in organic solvents.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is Copper(II) Acetylacetonate soluble?
A1: Copper(II) acetylacetonate, a neutral chelate complex, exhibits varying solubility across different organic solvents.[1][2] Its solubility is highest in chlorinated hydrocarbons and decreases in other common lab solvents. The compound is generally insoluble in water.[3] A summary of its solubility in various solvents is presented below.
Data Presentation: Solubility of Copper(II) Acetylacetonate
| Solvent Category | Solvent Name | Solubility Data (at 20°C unless specified) | Citations |
| High Solubility | Chloroform (CHCl₃) | Readily Soluble | [1][2][4][5][6] |
| Dichloromethane (B109758) (DCM) | Readily Soluble | [5][7] | |
| Moderate Solubility | Dimethylformamide (DMF) | Soluble | [5] |
| Acetylacetone | Soluble | [5] | |
| Acetonitrile | Soluble | [8] | |
| Low / Slight Solubility | Ethanol | 0.09 g / 100 g | [1][4][5] |
| Benzene | 0.07 g / 100 g | [1][4][5] | |
| Acetone | Slightly Soluble | [1][7] | |
| Carbon Tetrachloride | Soluble | [2][4] | |
| Very Low Solubility | Water | 0.2 g / L | [1][4][5] |
Q2: My Cu(acac)₂ is not dissolving completely in my chosen solvent. What steps can I take?
A2: Incomplete dissolution is a common issue. Follow this troubleshooting workflow to improve solubility. The process involves verifying your solvent choice, applying physical methods to aid dissolution, and considering a co-solvent system if necessary.
Caption: Troubleshooting workflow for dissolving Cu(acac)₂.
Q3: The compound dissolves when heated but precipitates upon cooling. How can I maintain a stable solution?
A3: This phenomenon occurs because the solubility of Cu(acac)₂ is temperature-dependent in many solvents. When a saturated solution prepared at a higher temperature cools, it becomes supersaturated, leading to precipitation.
-
Maintain Temperature: If your experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble.
-
Use a Better Solvent System: The most effective solution is to use a solvent or co-solvent mixture in which Cu(acac)₂ has high solubility at room temperature. Chloroform or dichloromethane are excellent primary choices.[1][7] For systems where chlorinated solvents are not ideal, a co-solvent approach (see protocol below) may be necessary to increase room-temperature solubility.
Q4: Are there any chemical incompatibilities I should be aware of when preparing Cu(acac)₂ solutions?
A4: Yes, chemical stability is crucial for maintaining a viable solution.
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Acidic Conditions: Cu(acac)₂ is unstable in acidic media (pH < 7). The acetylacetonate ligands can be protonated, leading to the decomposition of the complex into Cu²⁺ ions and free acetylacetone.[1] Ensure your solvent and any other reagents are neutral or slightly basic.
-
Strong Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[2] Avoid contact with substances like peroxides, permanganates, or concentrated nitric acid.
Experimental Protocols
Protocol 1: Enhancing Cu(acac)₂ Solubility with a Co-Solvent System
This protocol details a method for dissolving Cu(acac)₂ in a solvent with low intrinsic solubility by introducing a high-solubility co-solvent.
Objective: To prepare a stable, homogeneous solution of Cu(acac)₂ in a mixed organic solvent system at room temperature.
Materials:
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Copper(II) Acetylacetonate (Cu(acac)₂) powder
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Primary solvent (e.g., Methanol, Ethanol)
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Co-solvent (e.g., Chloroform, Dichloromethane)
-
Volumetric flasks and graduated cylinders
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Magnetic stirrer and stir bar
-
Beaker
Methodology:
-
Initial Suspension: Add the desired mass of Cu(acac)₂ to a beaker or flask. Pour a small volume of the primary solvent (e.g., methanol) over the powder—just enough to create a slurry.
-
Stirring: Place the vessel on a magnetic stirrer and begin stirring. The solid will likely not dissolve completely at this stage.
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Co-Solvent Addition: While the suspension is stirring, add the co-solvent (e.g., chloroform) dropwise. Observe the solution closely. The deep blue color of the dissolved complex should intensify as the solid dissolves.
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Observe and Adjust: Continue adding the co-solvent until all the Cu(acac)₂ has dissolved, resulting in a clear, deeply colored solution. Recrystallization studies have successfully used methanol-chloroform and benzene-chloroform mixtures.[4]
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Gentle Warming (Optional): If some solid remains, gently warm the solution to 40-50°C while stirring.[9] Do not exceed 60°C to avoid rapid solvent evaporation and potential degradation.
-
Final Volume and Stability Check: Once fully dissolved, transfer the solution to a volumetric flask and add the primary solvent to reach the final desired concentration and volume. Allow the solution to cool to room temperature and observe for any signs of precipitation. If it remains clear, the solution is stable.
Visual Guides
Caption: Logical relationship of Cu(acac)₂ solubility in solvents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Cupric acetylacetonate | 13395-16-9 [chemicalbook.com]
- 3. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Copper(II) acetylacetonate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. copper(II) acetylacetonate [chemister.ru]
- 7. researchgate.net [researchgate.net]
- 8. jmchemsci.com [jmchemsci.com]
- 9. m.youtube.com [m.youtube.com]
Preventing decomposition of Cu(acac)₂ during thermal analysis
Welcome to the technical support center for the thermal analysis of copper(II) acetylacetonate (B107027) (Cu(acac)₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of Cu(acac)₂ during thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Troubleshooting Guide: Preventing Decomposition of Cu(acac)₂
This guide addresses common issues encountered during the thermal analysis of Cu(acac)₂, their probable causes, and recommended solutions to ensure the integrity of the sample.
| Issue ID | Problem | Probable Cause(s) | Recommended Solution(s) |
| CU-TA-01 | Unexpected Mass Loss Below 200°C | Presence of residual solvent or moisture in the sample. | Dry the Cu(acac)₂ sample thoroughly in a vacuum oven at a temperature below its decomposition point (e.g., 50-60°C) before analysis. Ensure the sample is handled in a dry environment (e.g., glovebox) prior to loading into the thermal analyzer. |
| CU-TA-02 | Decomposition Onset at Lower Than Expected Temperatures (around 200-250°C) | 1. Oxidative Atmosphere: The presence of oxygen significantly lowers the decomposition temperature of Cu(acac)₂.[1] 2. High Heating Rate: A fast heating rate can lead to thermal gradients within the sample, causing localized overheating and premature decomposition. | 1. Use an Inert Atmosphere: Purge the thermal analyzer with a high-purity inert gas (e.g., nitrogen or argon) before and during the experiment to eliminate oxygen.[1] 2. Optimize Heating Rate: Use a slow heating rate (e.g., 5-10°C/min) to ensure uniform temperature distribution throughout the sample. |
| CU-TA-03 | Irreproducible TGA/DSC Curves | 1. Inconsistent Sample Mass: Variations in sample mass can affect the heat flow and the dynamics of decomposition. 2. Non-uniform Particle Size: Different particle sizes can lead to variations in heat transfer and reaction kinetics. 3. Inconsistent Crucible Packing: The way the sample is packed in the crucible can affect heat transfer. | 1. Consistent Sample Mass: Use a consistent and appropriate sample mass for all analyses (typically 5-10 mg). 2. Homogenize the Sample: Gently grind the sample to achieve a uniform and fine particle size. 3. Standardize Crucible Packing: Ensure the sample is spread evenly in a thin layer at the bottom of the crucible. |
| CU-TA-04 | Reaction with Crucible Material | The crucible material may react with the copper species formed during decomposition, especially at higher temperatures. | Select an Inert Crucible: Use a crucible made of a material that is inert to copper and its oxides at the analysis temperatures. Alumina or platinum crucibles are generally recommended. Avoid using aluminum crucibles if high temperatures are expected, as copper can form alloys with aluminum. |
| CU-TA-05 | Broad or Overlapping Thermal Events | A high heating rate can reduce the resolution of distinct thermal events, causing them to overlap. | Reduce the Heating Rate: Employ a slower heating rate (e.g., 2-5°C/min) to improve the resolution between different thermal events, such as melting and the onset of decomposition. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does Cu(acac)₂ start to decompose?
A1: The thermal decomposition of Cu(acac)₂ generally begins at temperatures above 200°C.[1] In an air or oxygen-containing atmosphere, significant decomposition is observed starting around 250°C. In an inert atmosphere like argon or nitrogen, the onset of major decomposition is slightly higher.
Q2: What is the primary factor influencing the decomposition of Cu(acac)₂ during thermal analysis?
A2: The presence of oxygen is the most critical factor. An oxidative atmosphere promotes the decomposition of the acetylacetonate ligands and the formation of copper oxides at lower temperatures compared to an inert atmosphere.[1]
Q3: What are the expected decomposition products of Cu(acac)₂?
A3: In an oxidative atmosphere (air), the final decomposition product is typically copper(II) oxide (CuO). In an inert or reducing atmosphere (argon, nitrogen, or hydrogen), the decomposition can lead to the formation of copper(I) oxide (Cu₂O) or metallic copper (Cu), depending on the temperature and gas flow.
Q4: How can I differentiate between the melting and decomposition of Cu(acac)₂ in a DSC experiment?
A4: Cu(acac)₂ has a reported melting point of around 245°C, which is close to its decomposition temperature. To distinguish between these events, it is crucial to use a slow heating rate (e.g., 2-5°C/min) in an inert atmosphere. Melting is an endothermic process that should appear as a sharp peak, while decomposition is often a broader, more complex thermal event that may be endothermic or exothermic depending on the atmosphere and reaction products.
Q5: What is the recommended purge gas and flow rate for the thermal analysis of Cu(acac)₂?
A5: To prevent oxidative decomposition, a high-purity inert gas such as nitrogen or argon is recommended. A typical purge gas flow rate is 20-50 mL/min. It is important to ensure the system is adequately purged to remove any residual air before starting the analysis.
Experimental Protocols
Protocol 1: TGA-DSC Analysis of Cu(acac)₂ in an Inert Atmosphere
Objective: To obtain a thermal profile of Cu(acac)₂ up to its melting point while minimizing decomposition.
Instrumentation: Simultaneous Thermal Analyzer (TGA-DSC)
Experimental Parameters:
| Parameter | Value | Rationale |
| Sample Preparation | Dry Cu(acac)₂ in a vacuum oven at 60°C for 4 hours. | To remove any residual moisture or solvent. |
| Sample Mass | 5 ± 0.5 mg | To ensure good thermal contact and minimize thermal gradients. |
| Crucible | Alumina (Al₂O₃) or Platinum (Pt) | Inert materials that will not react with the sample or its decomposition products. |
| Atmosphere | High-purity Nitrogen (N₂) | To provide an inert environment and prevent oxidation. |
| Purge Gas Flow Rate | 40 mL/min | To maintain an inert atmosphere and remove any evolved gases. |
| Temperature Program | 1. Equilibrate at 30°C. 2. Ramp from 30°C to 300°C at 5°C/min. | A slow heating rate improves resolution and minimizes premature decomposition. The temperature range covers the expected melting point. |
| Data Collection | Record mass change (TGA) and heat flow (DSC) as a function of temperature. | To observe melting and any potential decomposition. |
Visualization
Troubleshooting Workflow for Cu(acac)₂ Thermal Analysis
The following diagram illustrates a logical workflow for troubleshooting common issues during the thermal analysis of Cu(acac)₂.
Troubleshooting workflow for Cu(acac)₂ thermal analysis.
References
Technical Support Center: Optimizing Cu(acac)₂ Catalysis
Welcome to the technical support center for optimizing reaction conditions for copper(II) acetylacetonate (B107027) (Cu(acac)₂) catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using Cu(acac)₂?
While Cu(acac)₂ is a Cu(II) complex, the active catalyst in many cross-coupling reactions is believed to be a Cu(I) species. The Cu(II) precursor is reduced in situ to Cu(I) under the reaction conditions, often facilitated by a reducing agent or by certain solvents and ligands.
Q2: My reaction is not working. Is my Cu(acac)₂ catalyst active?
Cu(acac)₂ is generally a stable complex. However, issues can arise from the quality of the reagent or the presence of impurities. It is advisable to use a fresh, high-purity source of Cu(acac)₂. If catalyst deactivation is suspected, consider issues with the reaction environment, such as exposure to oxygen, which can be detrimental to the active Cu(I) species.
Q3: How do I choose the right ligand for my Cu(acac)₂-catalyzed reaction?
The choice of ligand is critical and depends on the specific transformation. Ligands stabilize the copper catalyst, prevent its deactivation, and facilitate key steps in the catalytic cycle. For Ullmann-type couplings, common ligands include amino acids like N-methylglycine and L-proline, as well as phenanthrolines. It is often necessary to screen a variety of ligands to find the optimal one for your specific substrates.
Q4: What is the role of the base in Cu(acac)₂-catalyzed reactions?
The base plays a crucial role in several steps, including the deprotonation of the nucleophile and facilitating the turnover of the catalyst. Common bases for copper-catalyzed cross-coupling reactions include potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The choice of base can significantly impact the reaction yield, and screening different bases is recommended.
Q5: How can I remove the copper catalyst from my reaction mixture after the reaction is complete?
Residual copper can be removed using several methods. A common approach is to wash the reaction mixture with an aqueous solution of a chelating agent, such as EDTA or ammonia, which forms a water-soluble complex with copper.[1] Another method is to filter the crude reaction mixture through a plug of silica (B1680970) gel or celite, which can adsorb the copper species. For more challenging separations, scavenger resins with high affinity for copper can be employed.[1]
Troubleshooting Guide
Low or no product yield is a common issue in catalysis. The following guide provides a systematic approach to troubleshooting your Cu(acac)₂-catalyzed reactions.
Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | - Use a fresh, high-purity batch of Cu(acac)₂.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active Cu(I) species.[2] |
| Inappropriate Ligand | - Screen a variety of ligands from different classes (e.g., amino acids, phenanthrolines).- Adjust the ligand-to-copper ratio; a common starting point is a 1:1 or 2:1 ratio. |
| Suboptimal Base | - Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.- Ensure the base is anhydrous and finely powdered for better reactivity. |
| Incorrect Solvent | - Screen a range of solvents. For C-N coupling reactions, polar aprotic solvents like DMSO, DMF, or dioxane are often effective.[3]- Ensure the solvent is anhydrous, as water can lead to side reactions and catalyst deactivation.[4] |
| Reaction Temperature Too Low/High | - If no reaction is observed, incrementally increase the temperature.- If decomposition of starting materials or product is observed, lower the temperature. Modern ligand-accelerated protocols often run at milder temperatures (e.g., 80-120 °C). |
| Poor Substrate Quality | - Verify the purity of your starting materials (e.g., aryl halide and amine) by NMR or other analytical techniques.- Purify starting materials if necessary. |
| Steric Hindrance | - For sterically hindered substrates, consider using a more effective ligand designed for such couplings.[5]- Increase the reaction time and/or temperature. |
Formation of Side Products
| Side Product | Potential Cause | Suggested Solution(s) | | :--- | :--- | | Homocoupling of Aryl Halide | - This can occur at high temperatures or with highly reactive aryl halides. | - Lower the reaction temperature.- Use a ligand that promotes the desired cross-coupling over homocoupling. | | Debromination of Aryl Bromide | - Presence of protic impurities, such as water. | - Use anhydrous solvents and reagents.- Ensure all glassware is thoroughly dried. | | Degradation of Nucleophile | - The nucleophile (e.g., amine) may be unstable at high temperatures or in the presence of a strong base. | - Lower the reaction temperature.- Use a milder base. |
Data on Reaction Condition Optimization
The following tables summarize the impact of various reaction parameters on the yield of Cu-catalyzed C-N coupling reactions, providing a starting point for optimization.
Table 1: Effect of Solvent on a Representative Cu-Catalyzed C-N Coupling Reaction[4]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | <5 |
| 2 | Dioxane | <10 |
| 3 | THF | <10 |
| 4 | Acetonitrile | <10 |
| 5 | DMSO | 85 |
Reaction conditions: Aryl bromide, diarylbenzene-diamine ligand, and a copper catalyst. This data illustrates the significant impact of solvent choice on reaction efficiency.
Table 2: Effect of Base on a Representative Cu-Catalyzed C-N Coupling Reaction
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | Moderate |
| 2 | Cs₂CO₃ | Good |
| 3 | K₃PO₄ | Optimal |
This qualitative comparison is based on general observations from multiple sources, indicating that K₃PO₄ is often the optimal base for Ullmann-type C-N couplings.
Experimental Protocols
Protocol 1: General Procedure for a Cu(acac)₂-Catalyzed Ullmann C-N Coupling Reaction
This protocol provides a general starting point for the coupling of an aryl halide with an amine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Cu(acac)₂ (5-10 mol%)
-
Ligand (e.g., N,N'-dimethylglycine, 10-20 mol%)
-
Aryl halide (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
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Anhydrous solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
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Reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel, add Cu(acac)₂, the ligand, the base, and the aryl halide.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated heating block or oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with an aqueous solution of 0.5 M EDTA to remove the copper catalyst. The aqueous layer will turn blue-green upon complexation with copper. Repeat the wash until the aqueous layer is colorless.[6]
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low-yield Cu(acac)₂-catalyzed reactions.
Experimental Workflow for a Cu(acac)₂-Catalyzed Reaction
Caption: A typical experimental workflow for performing a Cu(acac)₂-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Cu2O coated Cu nanoparticles and their successful applications to Ullmann-type amination coupling reactions of aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ligand field-actuated redox-activity of acetylacetonate - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01836H [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in Cu(acac)₂ mediated reactions
Welcome to the technical support center for troubleshooting reactions mediated by copper(II) acetylacetonate (B107027) (Cu(acac)₂). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a focus on improving reaction yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: My Cu(acac)₂ catalyzed reaction has a low yield. What are the most common initial checks?
A1: When experiencing low yields in Cu(acac)₂ mediated reactions, begin by assessing the fundamental components of your reaction setup. The primary suspects are often related to catalyst activity, reagent quality, and the reaction environment.
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Catalyst Integrity: Ensure your Cu(acac)₂ is of high purity and has been stored correctly. While Cu(II) complexes like Cu(acac)₂ are generally stable in air and water, prolonged or improper storage can lead to degradation.[1] In many reactions, Cu(acac)₂ is a precatalyst that is reduced in situ to the active Cu(I) species. If this reduction is inefficient, the catalytic cycle will be sluggish.
-
Reagent Purity: The purity of your substrates, ligands, base, and solvent is critical. Impurities can poison the catalyst or participate in unwanted side reactions. It is advisable to use high-purity reagents and freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Many copper-catalyzed reactions, particularly those involving a Cu(I) intermediate, are sensitive to oxygen. The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state in the presence of air.[2] Therefore, performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is often crucial for achieving high yields.
Q2: How does the choice of ligand affect my reaction outcome?
A2: The ligand plays a multifaceted and critical role in Cu(acac)₂ mediated reactions. It can influence the catalyst's solubility, stability, and reactivity, as well as the selectivity of the transformation. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results. For instance, in Chan-Lam coupling reactions, bidentate ligands can significantly improve yields.[3]
Q3: Can the solvent choice significantly impact the yield?
A3: Absolutely. The solvent not only dissolves the reactants but also influences the catalyst's stability and reactivity. The polarity of the solvent can significantly affect reaction rates and yields.[1] For example, in Ullmann coupling reactions, polar aprotic solvents like DMF and THF have been shown to provide excellent yields compared to nonpolar solvents like toluene (B28343) or benzene.[4]
Q4: What are the common catalyst deactivation pathways for Cu(acac)₂?
A4: Catalyst deactivation in copper-catalyzed reactions can occur through several mechanisms:
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Oxidation of Cu(I): As mentioned, the active Cu(I) species can be readily oxidized to the inactive Cu(II) state by oxygen.
-
Ligand Decomposition: The ligands associated with the copper center can degrade under the reaction conditions, leading to catalyst deactivation.
-
Product Inhibition: In some cases, the reaction product can coordinate to the copper center more strongly than the starting materials, leading to product inhibition and a decrease in catalytic turnover.[5]
-
Formation of Inactive Copper Species: Agglomeration of the catalyst into inactive clusters or precipitation of copper salts can also lead to a loss of catalytic activity.
Q5: Are there any general strategies for regenerating a deactivated copper catalyst?
A5: While in situ regeneration is often preferred, some general strategies can be employed. For catalysts deactivated by oxidation, the addition of a reducing agent can sometimes restore activity. In cases of catalyst precipitation, altering the solvent or ligand may help to resolubilize the active species. For heterogeneous copper catalysts, calcination to remove coke deposition followed by a reduction step can be an effective regeneration method.[6] Electrochemical methods are also being explored for the in situ regeneration of copper catalysts.[7]
Troubleshooting Guides
Guide 1: Low Yield in Cu-Catalyzed Cross-Coupling Reactions (e.g., Ullmann, Chan-Lam, Sonogashira)
If you are experiencing low yields in a Cu(acac)₂ mediated cross-coupling reaction, follow this troubleshooting workflow:
Guide 2: Addressing Side Reactions
The formation of side products can significantly reduce the yield of the desired product. Here are some common side reactions and potential solutions:
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Homocoupling of Starting Materials: This is a common issue, particularly in reactions like the Sonogashira coupling (Glaser coupling).
-
Solution: Thoroughly degas your solvents to remove oxygen. Running the reaction under copper-free conditions, if applicable to your specific transformation, can also eliminate this side reaction.[1]
-
-
Protodehalogenation: The removal of the halide from the starting material without coupling can be a competing pathway.
-
Solution: Ensure your reaction medium is sufficiently anhydrous, as water can be a proton source. The choice of base can also influence this side reaction.
-
Data Presentation
The following tables summarize the effects of various reaction parameters on the yield of common Cu(acac)₂ mediated reactions.
Table 1: Effect of Solvent on Ullmann C-C Coupling Yield [4]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 79 |
| 2 | Benzene | 68 |
| 3 | DMF | 99 |
| 4 | THF | 98 |
| 5 | Water | 97 |
Table 2: Effect of Base on Chan-Lam C-N Coupling Yield
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 74 |
| 2 | K₃PO₄ | 58 |
| 3 | KOAc | 64 |
| 4 | NaOH | 78 |
| 5 | KOH | 92 |
| 6 | Na₂CO₃ | 62 |
| 7 | Cs₂CO₃ | 68 |
Table 3: Comparison of Copper Catalysts in Azide-Alkyne Cycloaddition
| Entry | Copper Source (mol%) | Reducing Agent (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | None | t-BuOH/H₂O (1:1) | 1.5 | 98 |
| 2 | CuI (1) | None | None | CH₃CN | 12 | 95 |
| 3 | Cu(acac)₂ (5) | Sodium Ascorbate (10) | THPTA (5) | DMSO/H₂O (3:1) | 4 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Chan-Lam C-N Coupling[8]
This protocol describes a general method for the copper-catalyzed coupling of arylboronic acids and amines.
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Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.1 equiv), the amine (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base (e.g., 2,6-lutidine, 2.0 equiv), and an additive such as myristic acid (1.5 equiv).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature and open to the air for 24-48 hours.
-
Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids[9]
This protocol provides a general procedure for the trifluoromethylation of arylboronic acids using TMSCF₃.
-
Reaction Setup: In a reaction vial, combine the arylboronic acid (0.5 mmol) and Cu(OAc)₂ (9.1 mg, 0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (3 mL) followed by TMSCF₃ (0.15 mL, 1.0 mmol).
-
Reaction Execution: Puncture the cap with a needle attached to a balloon filled with oxygen (or leave open to air) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Workup: Dilute the reaction with water (10 mL) and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing Copper Acetylacetonate for Redox Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper(II) acetylacetonate (B107027) (Cu(acac)₂) as a catalyst in redox polymerization.
Frequently Asked Questions (FAQs)
Q1: My polymerization initiated with Cu(acac)₂ is slow or fails to initiate. What are the common causes?
A1: Several factors can lead to poor initiation or slow polymerization rates with Cu(acac)₂-based redox systems. The most common issues include:
-
Catalyst Instability: Cu(acac)₂ in its Cu(II) state is the pro-catalyst. For redox polymerization, it is often reduced in situ to the active Cu(I) species. However, Cu(I) can be unstable in the presence of oxygen and can be oxidized back to the inactive Cu(II) state.
-
Low Catalyst Solubility: Cu(acac)₂ has limited solubility in some monomer resins, which can reduce its efficiency.[1]
-
Inappropriate Ligand: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the redox process. A non-optimal ligand can lead to catalyst deactivation.
-
Presence of Inhibitors: Impurities in the monomer or solvent, or the presence of dissolved oxygen, can inhibit the polymerization reaction.
Q2: How can I stabilize the Cu(acac)₂ catalyst for more efficient redox polymerization?
A2: A highly effective method for stabilizing and activating Cu(acac)₂ for redox free radical polymerization (FRP) is through the use of specific bidentate ligands, such as 2-(diphenylphosphino)benzoic acid (2-dppba).[1][2] This approach is based on a process known as Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI).[3] The interaction between Cu(acac)₂ and a suitable bidentate ligand can lead to the formation of a more stable and reactive initiating system.[3]
Q3: What is the Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI) and how does it work?
A3: MABLI is a redox reaction that occurs between a metal acetylacetonate, like Cu(acac)₂, and a specific bidentate ligand, typically a phosphine-based ligand like 2-dppba.[3] This interaction involves a ligand exchange and a change in the oxidation state of the copper, resulting in the release of an acetylacetonate radical (acac•) that can initiate free radical polymerization.[3] This process is advantageous as it can be performed under mild conditions, such as at room temperature and under air.[2][4]
Q4: What are the recommended ligands for stabilizing Cu(acac)₂ in redox polymerization?
A4: Bidentate phosphine (B1218219) ligands have shown great promise. Specifically, 2-(diphenylphosphino)benzoic acid (2-dppba) has been successfully used to create stable and efficient redox initiating systems with Cu(acac)₂.[2][3] The selection of the ligand is critical, as not all bidentate ligands will be effective. For instance, isomers like 4-dppba may not induce the desired ligand exchange and subsequent redox reaction.
Q5: Can this stabilized system be used for photo-activated redox polymerization?
A5: Yes, some Cu(acac)₂-based systems stabilized with bidentate ligands are also highly efficient when excited in the near-infrared (NIR) region, demonstrating their utility in photo-activated redox polymerization.[2][4]
Troubleshooting Guides
Issue 1: Low Polymerization Rate or Incomplete Conversion
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Catalyst Activation | Increase the ligand-to-copper ratio. A common starting point is a 1:1 molar ratio of Cu(acac)₂ to the bidentate ligand (e.g., 2-dppba). | The ligand is crucial for the MABLI process to generate the initiating radicals. An insufficient amount of ligand will result in a lower concentration of active initiating species. |
| Oxygen Inhibition | While the MABLI system can work under air, for highly sensitive monomers or to maximize conversion, it is recommended to degas the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon) before adding the catalyst system. | Oxygen can react with the propagating radicals, leading to termination and the formation of inhibitory species. |
| Low Reaction Temperature | Gently heat the reaction mixture. While the system is designed to work at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) can increase the rate of radical generation and propagation. | As with most chemical reactions, the rate of polymerization is temperature-dependent. |
| Catalyst Degradation | Prepare the catalyst-ligand mixture fresh before use. | While the stabilized system is more robust, prolonged storage of the pre-mixed components in solution may lead to gradual degradation. |
Issue 2: Inconsistent Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step | Explanation |
| Impure Reagents | Use high-purity Cu(acac)₂, ligand, and monomer. Purify the monomer if necessary to remove inhibitors. | Impurities can interfere with the catalyst system or inhibit the polymerization. |
| Moisture | Ensure all glassware is dry and use anhydrous solvents if the monomer is sensitive to water. | While some redox systems can tolerate water, excessive moisture can affect the coordination environment of the copper and potentially hydrolyze the acetylacetonate ligand. |
| Inconsistent Mixing | Ensure thorough mixing of the catalyst and ligand in the monomer solution before initiating the polymerization. | Inhomogeneous distribution of the initiating system will lead to localized areas of high and low polymerization rates. |
Data Presentation
The following table summarizes the performance of different copper(II) complexes in redox free radical polymerization in combination with 2-dppba, highlighting the efficiency of the MABLI system.
| Copper Complex | Ligand | Monomer Conversion (%) | Time to Max. Exotherm (s) | Max. Exotherm (°C) |
| Cu(acac)₂ | 2-dppba | > 95 | ~150 | ~70 |
| Cu(C8-acac)₂ | 2-dppba | > 95 | ~100 | ~90 |
| Cu(tBu-acac)₂ | 2-dppba | > 95 | ~70 | ~90 |
| Cu(DBz-acac)₂ | 2-dppba | < 10 | - | - |
Data adapted from studies on redox FRP of methacrylate (B99206) resins under air.[1]
Experimental Protocols
Protocol 1: Preparation of the Stabilized Cu(acac)₂ Initiating System
This protocol describes the in-situ preparation of the stabilized copper acetylacetonate initiating system for redox polymerization.
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
2-(diphenylphosphino)benzoic acid (2-dppba)
-
Monomer (e.g., methacrylate-based resin)
-
Inert gas (Nitrogen or Argon, optional)
-
Reaction vessel
Procedure:
-
Monomer Preparation: If desired, degas the monomer resin by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Ligand Dissolution: In a separate container, dissolve the 2-dppba ligand in a portion of the monomer. The concentration will depend on the desired final ratio.
-
Catalyst Dissolution: In the main reaction vessel, dissolve the Cu(acac)₂ in the remaining monomer. Gentle warming and stirring may be required to achieve complete dissolution. The solution will have a characteristic blue-green color.
-
Mixing: Add the ligand solution to the Cu(acac)₂ solution while stirring. A color change from blue-green to green is typically observed, indicating the formation of the active complex.[3]
-
Initiation: The polymerization will initiate upon mixing. The rate of polymerization can be monitored by observing the increase in viscosity and the exotherm.
Protocol 2: Redox Free Radical Polymerization
This protocol outlines the general procedure for conducting a redox free radical polymerization using the stabilized Cu(acac)₂ system.
Materials:
-
Monomer
-
Stabilized Cu(acac)₂ initiating system (prepared as in Protocol 1)
-
Reaction vessel with temperature monitoring (e.g., thermocouple)
-
Stirring apparatus
Procedure:
-
Charging the Reactor: Add the monomer containing the pre-mixed stabilized Cu(acac)₂ initiating system to the reaction vessel.
-
Initiation and Monitoring: Begin stirring and monitor the temperature of the reaction mixture. An exotherm is indicative of polymerization.
-
Reaction Progression: Allow the reaction to proceed. The time to completion will depend on the specific monomer, catalyst concentration, and temperature.
-
Termination (if necessary): If the reaction needs to be stopped prematurely, cooling the reaction vessel and exposing the mixture to air can help to quench the polymerization.
-
Characterization: Once the polymerization is complete (as indicated by a stable temperature and high viscosity), the resulting polymer can be isolated and characterized.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Stable this compound-based oxidizing agents in redox (NIR photoactivated) polymerization: an opportunity for the one pot grafting from approach and an example on a 3D printed object - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances on Copper Complexes as Visible Light Photoinitiators and (Photo) Redox Initiators of Polymerization [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Thin Film Deposition using Cu(acac)₂
Welcome to the Technical Support Center for thin film deposition using Copper(II) acetylacetonate (B107027) (Cu(acac)₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during thin film deposition with Cu(acac)₂.
Question: My copper film has high levels of carbon and oxygen impurities. How can I improve its purity?
Answer:
Carbon and oxygen contamination is a frequent challenge when using Cu(acac)₂ due to incomplete decomposition or reaction of the precursor. Here are several strategies to enhance film purity:
-
Optimize Deposition Temperature: The deposition temperature is a critical parameter. A temperature that is too low may not provide sufficient energy for the complete dissociation of the acetylacetonate ligands, leading to their incorporation into the film. Conversely, a temperature that is too high can cause precursor decomposition in the gas phase, also leading to impurities. The optimal temperature window for ALD processes using Cu(acac)₂ is typically between 180°C and 220°C.[1]
-
Introduce a Co-reactant: Utilizing a reducing agent as a co-reactant can effectively remove the acetylacetonate ligands.
-
Hydrogen Plasma: Has been used to reduce impurities, though it may affect the film's conformality.[2]
-
Hydroquinone (B1673460) (HQ): An organic reductant that has been shown to produce high-purity copper films with carbon levels below 9 at.% when used in an ALD process with Cu(acac)₂.[1]
-
Water/Oxygen Mixture: In ALD, a combination of water and oxygen can be used to deposit Cu₂O films, with subsequent reduction to pure copper if desired.[3][4]
-
-
Post-Deposition Annealing: Annealing the deposited film in a reducing atmosphere (e.g., H₂) can help to remove residual carbon and oxygen impurities.
Question: The deposited film is rough and shows poor morphology (e.g., island formation). What can I do to achieve a smoother, more uniform film?
Answer:
Film roughness and non-uniformity can stem from several factors, including substrate effects, deposition conditions, and post-deposition agglomeration.
-
Substrate Preparation: Ensure the substrate is scrupulously clean before deposition. Any surface contamination can act as a nucleation inhibitor, leading to non-uniform growth.
-
Optimize Deposition Rate: In Chemical Vapor Deposition (CVD), a high deposition rate can lead to rougher films. This can be controlled by adjusting the precursor sublimation temperature or the carrier gas flow rate.
-
Lower Deposition Temperature: High temperatures can increase the surface mobility of copper atoms, which can lead to agglomeration and island formation, a phenomenon known as dewetting.[5] Lowering the deposition temperature within the optimal window can help to mitigate this.
-
Plasma Treatment: A brief plasma exposure can sometimes improve surface roughness by promoting re-crystallization of the film.[3]
-
Use of a Seed Layer: In some cases, depositing a thin seed layer of another material can promote better nucleation and growth of the copper film.
Question: My film has poor adhesion to the substrate. How can this be improved?
Answer:
Poor adhesion is often related to the substrate-film interface.
-
Substrate Cleaning: As with film roughness, proper substrate cleaning is paramount for good adhesion.
-
Surface Treatment: Plasma treating the substrate surface prior to deposition can create more favorable bonding sites and improve adhesion.
-
Post-Deposition Annealing: Annealing can release stress that may have built up in the film during deposition, which can in turn improve adhesion.
Frequently Asked Questions (FAQs)
Q1: What is the typical sublimation temperature for Cu(acac)₂ in a CVD or ALD system?
A1: The sublimation temperature for Cu(acac)₂ is generally around 160°C.[6] However, for ALD, precursor heating temperatures of 130°C to 140°C have been reported to generate sufficient vapor pressure.[1][7]
Q2: What are the common reactants used with Cu(acac)₂ for ALD of copper and copper oxide?
A2: For metallic copper deposition, hydrogen plasma and organic reductants like hydroquinone (HQ) are used.[1][2] For copper oxide (Cu₂O or CuO) deposition, common reactants include ozone (O₃) or a mixture of water (H₂O) and oxygen (O₂).[4][7]
Q3: What is a typical growth-per-cycle (GPC) for ALD of copper or copper oxide using Cu(acac)₂?
A3: The GPC is highly dependent on the co-reactant and deposition temperature. For metallic copper using Cu(acac)₂ and hydroquinone, a GPC of approximately 1.8 Å/cycle has been reported.[1][8] For Cu₂O deposition using Cu(acac)₂ and a water/oxygen mixture, a GPC of around 0.07 Å/cycle has been observed.[3][7]
Q4: Can I deposit pure metallic copper directly using Cu(acac)₂?
A4: Yes, it is possible to deposit metallic copper directly. This typically requires the use of a reducing co-reactant in the deposition process, such as hydroquinone in ALD.[1][8] In some cases, the copper center in Cu(acac)₂ can be reduced to its metallic state upon adsorption on the surface.[2]
Q5: What is the effect of post-deposition annealing on films grown from Cu(acac)₂?
A5: Post-deposition annealing can have several beneficial effects. It can improve crystallinity, reduce impurity content, and enhance electrical conductivity. Annealing in air can be used to convert as-deposited Cu₂O films to CuO.[9] The annealing temperature and atmosphere are critical parameters that will determine the final properties of the film.
Data Presentation
Table 1: Atomic Layer Deposition (ALD) Parameters for Thin Films using Cu(acac)₂
| Co-reactant | Deposition Temperature (°C) | Growth-Per-Cycle (GPC) (Å/cycle) | Resulting Film | Reference |
| Hydroquinone (HQ) | 180 - 220 | ~1.8 | Metallic Cu | [1][8] |
| Water (H₂O) & Oxygen (O₂) | 200 | ~0.07 | Cu₂O | [3][4][7] |
| Ozone (O₃) | 150 - 240 | Not specified | CuO | [7] |
Table 2: e-CVD Deposition Parameters and Resulting Film Composition
| Plasma Power (W) | Substrate Bias (V) | Resulting Copper Content (at.%) | Resulting Carbon Content (at.%) |
| 5 | +40 | ~16 | ~60 |
| 50 | +40 | ~5 | ~80 |
| 50 | +60 | ~43 | Not specified |
Note: Data extracted from a study on electron-enhanced Chemical Vapor Deposition (e-CVD) utilizing plasma as a reducing agent.
Experimental Protocols
Protocol 1: Atomic Layer Deposition of Metallic Copper using Cu(acac)₂ and Hydroquinone
This protocol is based on the work by Tripathi et al.[1]
-
Precursor and Reactant Preparation:
-
Load solid Cu(acac)₂ (97% purity) and hydroquinone (HQ, 98% purity) into separate precursor boats within the ALD reactor.
-
Heat the Cu(acac)₂ source to 130°C.
-
Heat the HQ source to 95°C.
-
-
Deposition Parameters:
-
Set the deposition temperature (substrate temperature) within the range of 180°C to 220°C.
-
Use high purity nitrogen (99.999%) as the carrier and purge gas with a flow rate of 300 sccm.
-
-
ALD Cycle Sequence:
-
Step 1 (Cu(acac)₂ pulse): Pulse Cu(acac)₂ vapor into the reactor for 2 seconds.
-
Step 2 (N₂ purge): Purge the reactor with N₂ for 3 seconds.
-
Step 3 (HQ pulse): Pulse HQ vapor into the reactor for 2 seconds.
-
Step 4 (N₂ purge): Purge the reactor with N₂ for 3 seconds.
-
-
Deposition Process:
-
Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is linearly dependent on the number of cycles.
-
Protocol 2: Sol-Gel Deposition of Copper Oxide Thin Films
This protocol is a general guideline based on sol-gel synthesis principles.
-
Precursor Solution Preparation:
-
Dissolve Cu(acac)₂ in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and a chelating agent like acetylacetone.
-
Stir the solution at room temperature until the Cu(acac)₂ is fully dissolved.
-
Allow the solution to age for a specified period (e.g., 24 hours) to form a stable sol.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., glass, silicon) thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
-
Film Deposition (Dip-Coating Method):
-
Immerse the cleaned substrate into the prepared sol.
-
Withdraw the substrate from the sol at a constant, slow speed. The withdrawal speed will influence the film thickness.
-
Allow the coated substrate to dry in air.
-
-
Thermal Treatment:
-
Heat the dried film in a furnace. The annealing temperature and atmosphere will determine the final copper oxide phase (Cu₂O or CuO) and its crystallinity. For example, annealing in air at temperatures between 300°C and 500°C is common for forming CuO.
-
Visualizations
Caption: Atomic Layer Deposition (ALD) workflow for metallic copper.
Caption: Troubleshooting logic for high impurity content in films.
References
How to handle air and water stability of copper(II) complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) complexes. It addresses common challenges related to their stability in air and aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of copper(II) complexes in aqueous solutions?
A1: The stability of copper(II) complexes in an aqueous environment is governed by several key factors:
-
Ligand Properties: The nature of the ligand is crucial. This includes its denticity (the number of atoms that bind to the copper ion), the size of the chelate rings formed, and the intrinsic strength of the copper-ligand bonds. Stronger, multidentate ligands generally form more stable complexes.[1]
-
Solution pH: pH is a critical factor. In water, copper(II) ions exist as the acidic hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. As the pH increases, this complex can undergo hydrolysis, leading to the formation of an insoluble precipitate, copper(II) hydroxide (B78521) (Cu(OH)₂).[1]
-
Redox Potential: The redox environment can cause the reduction of Cu(II) to Cu(I). While the Cu(I) state is often unstable in water and can disproportionate, certain ligands are specifically designed to stabilize this lower oxidation state.[1][2]
-
Presence of Competing Ions: Other ions in the solution, such as phosphates or certain buffer components, can compete with your primary ligand to coordinate with the copper center, potentially forming less stable or insoluble complexes.[1][3]
Q2: How is the stability of a copper(II) complex measured and expressed quantitatively?
A2: The thermodynamic stability of a complex is expressed by its stability constant (K), also known as the formation constant. A larger stability constant indicates a more stable complex.[1] For convenience, this is often reported as the logarithm of the stability constant (log K). The equilibrium for a simple complex formation can be written as:
[Cu(H₂O)₆]²⁺ + nL ⇌ [Cu(L)n]²⁺ + 6H₂O
The stability constant (K) is the ratio of the concentration of the product to the concentrations of the reactants at equilibrium.[1]
Q3: Why is my copper(II) complex's stability important for drug development?
A3: In drug development, the stability of a copper complex is paramount. The complex must be stable enough to reach its biological target without prematurely releasing the copper ion or degrading. Uncontrolled release of copper can lead to toxicity, while degradation can render the drug inactive.[4][5] Furthermore, some copper complexes are designed to act as catalysts for generating reactive oxygen species (ROS) to kill cancer cells; their stability directly influences this therapeutic activity.[6]
Troubleshooting Guide: Air & Redox Instability
Q4: My deep blue copper(II) complex solution slowly loses its color or turns greenish-yellow over a few hours when exposed to air. What is happening?
A4: This color change often indicates a redox reaction where the copper(II) center is being reduced to a copper(I) species, or the ligand itself is being oxidized.[7] The Cu(I) state is often less stable and may have different coordination geometries and colors. Some ligands, particularly those with easily oxidizable groups like phosphines, can promote this reduction.[7]
Solution:
-
Work under an inert atmosphere: Handle the complex in a glovebox or use Schlenk line techniques with deoxygenated solvents to minimize exposure to atmospheric oxygen.
-
Ligand selection: For applications requiring high air stability, choose ligands that are not easily oxidized and are designed to stabilize the Cu(II) oxidation state. Macrocyclic ligands like those based on tacn (1,4,7-triazacyclononane) or phenanthroline derivatives can significantly improve the inertness and stability of both Cu(II) and Cu(I) complexes.[2][8]
-
Characterize redox properties: Use cyclic voltammetry to determine the redox potential of your Cu(II)/Cu(I) couple. A more positive redox potential indicates that the Cu(II) state is more easily reduced.[8][9]
Troubleshooting Guide: Aqueous Stability Issues
Q5: I dissolved my copper(II) complex in a neutral or slightly basic buffer (e.g., PBS, pH 7.4), and a light blue precipitate formed immediately or over time. Why?
A5: This is a classic sign of hydrolysis. At neutral to basic pH, water or hydroxide ions can displace your ligand, leading to the formation of insoluble copper(II) hydroxide, Cu(OH)₂.[1] This is especially common if your ligand binds weakly to the copper center or if the complex concentration is high. Some buffers, like phosphate (B84403) buffers, can also directly precipitate copper as copper(II) phosphate, which is highly insoluble.[3][10]
Solution:
-
pH Control: Determine the pH range where your complex is stable. You may need to work at a lower pH. Be aware that even slightly acidic conditions (pH 4-6) may be necessary to maintain solubility for some complexes.[3]
-
Use Chelating Ligands: Employ strong, multidentate chelating ligands (e.g., EDTA, tacn derivatives) that form highly stable complexes with large formation constants, making them less susceptible to displacement by water or hydroxide.[2][11]
-
Buffer Selection: Avoid phosphate buffers if precipitation is an issue.[3][10] Consider alternative buffers like Tris or HEPES, but be aware that these can also coordinate with copper(II) and influence the reaction.[12] Always test buffer compatibility.
Q6: The UV-Vis spectrum of my copper(II) complex changes over time in my aqueous experimental medium. How can I confirm if the complex is degrading?
A6: Changes in the UV-Vis spectrum, such as a shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity, are strong indicators that the coordination environment of the copper ion is changing, which signifies either ligand dissociation, hydrolysis, or a redox reaction.[1][5]
Solution:
-
Time-course UV-Vis study: Monitor the UV-Vis spectrum of your complex in the relevant medium (e.g., PBS buffer at 37 °C) over several hours or days. Stable complexes will show minimal to no change in their spectra.[5]
-
pH-dependent stability study: Record the UV-Vis spectrum of your complex across a range of pH values to identify the pH at which spectral changes begin to occur, indicating the onset of instability (e.g., hydrolysis).[1]
-
Competitor ligand titration: To assess kinetic inertness, you can add a strong competing ligand like EDTA and monitor the spectral changes over time to determine how quickly your ligand is displaced.[2]
Data and Stability Constants
Quantitative data is essential for comparing the stability of different copper(II) complexes.
Table 1: Selected Stability Constants (log K) for Copper(II) Complexes
| Ligand | Log K | Conditions | Reference |
|---|---|---|---|
| no2th (tacn derivative) | 20.77 | Aqueous | [2] |
| Thiourea (tu) | 0.36 (log β₁) | 25°C, aq. HClO₄ | [13] |
| N₂S₂ Macrocycles (12-16 membered) | 10 - 15 | Aqueous |[14] |
Table 2: Hydrolysis Constants for Aqueous Cu(II) Ion at 25°C
| Reaction | -log K | Reference |
|---|---|---|
| Cu²⁺ + H₂O ⇌ [Cu(OH)]⁺ + H⁺ | 7.71 | [15] |
| 2Cu²⁺ + 2H₂O ⇌ [Cu₂(OH)₂]²⁺ + 2H⁺ | 10.99 | [15] |
| 3Cu²⁺ + 4H₂O ⇌ [Cu₃(OH)₄]²⁺ + 4H⁺ | 21.62 |[15] |
Table 3: Redox Potentials for Selected Copper(II) Complexes
| Complex | E₁/₂ (Cu²⁺/Cu⁺) vs NHE | Conditions | Reference |
|---|---|---|---|
| [Cu(phen)₂]²⁺ derivative (Complex 1) | +265 mV | Aqueous | [8] |
| [Cu(dmphen)₂]²⁺ derivative (Complex 2) | +220 mV | Aqueous | [8] |
| [Cu(phendione)]²⁺ derivative (Complex 3) | +191 mV | Aqueous | [8] |
Note: Potentials can vary significantly with ligand structure and solvent.[8][9]
Experimental Protocols & Workflows
Protocol 1: Assessing pH-Dependent Stability via UV-Vis Spectroscopy
This protocol helps determine the pH range in which a copper(II) complex is stable by monitoring for spectral changes indicative of hydrolysis or degradation.[1]
Materials:
-
Stock solution of your copper(II) complex of known concentration.
-
Dilute HCl and NaOH solutions (e.g., 0.1 M) for pH adjustment.
-
Calibrated pH meter.
-
UV-Vis spectrophotometer and cuvettes.
Methodology:
-
Prepare a solution of the copper(II) complex at the desired experimental concentration in deionized water or a non-coordinating electrolyte solution (e.g., NaClO₄).
-
Measure and record the initial pH of the solution.
-
Record the initial UV-Vis spectrum (typically scanning from 200-800 nm).
-
Slowly titrate the solution with a dilute NaOH solution, adding small aliquots to incrementally increase the pH.
-
After each addition, stir the solution thoroughly, allow it to equilibrate, and record the pH.
-
Record a new UV-Vis spectrum at each pH point.
-
Continue this process until you observe significant changes in the spectrum (e.g., a drop in absorbance, a peak shift) or until a precipitate forms.
-
Repeat the process in a separate experiment by titrating with dilute HCl to assess stability in acidic conditions.
Data Analysis: Plot the absorbance at the complex's λmax against pH. The pH range where the absorbance is constant represents the region of stability. A sharp decrease in absorbance often indicates the onset of hydrolysis and precipitation.[1]
Protocol 2: Evaluating Redox Stability via Cyclic Voltammetry (CV)
This protocol is used to determine the Cu(II)/Cu(I) redox potential, providing insight into the complex's susceptibility to reduction.[8][9][16]
Materials:
-
Potentiostat with a three-electrode cell.
-
Working electrode (e.g., glassy carbon or platinum).[16]
-
Solution of your copper(II) complex (~1 mM) in a suitable solvent (e.g., acetonitrile, DMF, or buffered aqueous solution).[8][18]
-
Supporting electrolyte (e.g., 0.1 M TBAPF₆ or NaClO₄).[16]
-
Inert gas (Argon or Nitrogen) for deoxygenation.
Methodology:
-
Assemble the three-electrode cell with your complex solution containing the supporting electrolyte.
-
Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Set the potential window to scan a range where the Cu(II)/Cu(I) redox event is expected (e.g., from +1.5 V to -1.5 V vs Ag/AgCl).[8]
-
Run the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).[8]
-
Record several cycles until a stable voltammogram is obtained.
-
(Optional) Run the experiment at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox process.[16]
Data Analysis: The resulting voltammogram will show a reduction peak (Epc) and an oxidation peak (Epa). The formal redox potential (E₁/₂) can be estimated as the average of Epc and Epa. A more positive E₁/₂ value indicates the complex is more easily reduced from Cu(II) to Cu(I). The separation between the peaks (ΔEp) provides information on the electrochemical reversibility of the process.[8][16]
Visual Guides
Caption: Key factors influencing the stability of a Copper(II) complex.
Caption: Troubleshooting decision tree for common Cu(II) complex instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity [mdpi.com]
- 5. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. flinnsci.ca [flinnsci.ca]
- 11. Recovery of EDTA from complex solution using Cu(II) as precipitant and Cu(II) subsequent removal by electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Equilibrium and Redox Kinetics of Copper(II)-Thiourea Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The hydrolysis of metal ions. Part 1. Copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. repositorio.uchile.cl [repositorio.uchile.cl]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges with Cu(acac)₂ Precursor for CVD
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper(II) acetylacetonate (B107027) (Cu(acac)₂) as a precursor in Chemical Vapor Deposition (CVD). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to the precursor's low volatility and achieve high-quality, consistent results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the CVD of copper films using Cu(acac)₂.
Question: I am experiencing a very low or inconsistent deposition rate. What are the possible causes and solutions?
Answer:
Low and inconsistent deposition rates are common challenges with Cu(acac)₂ due to its relatively low vapor pressure. Here are the primary causes and recommended solutions:
-
Inadequate Precursor Temperature: The sublimation temperature of Cu(acac)₂ is a critical parameter. If the temperature is too low, the vapor pressure will be insufficient for consistent delivery to the reaction chamber.
-
Solution: Gradually increase the precursor reservoir (bubbler or sublimator) temperature. A typical starting point is around 160°C.[1] Monitor the deposition rate at each temperature increment to find the optimal point without causing premature decomposition. Ensure the temperature is stable and uniform throughout the precursor container.
-
-
Carrier Gas Flow Rate Issues: The carrier gas flow rate plays a crucial role in transporting the precursor vapor to the substrate.
-
Solution: Optimize the carrier gas (e.g., Argon, Nitrogen) flow rate. A low flow rate may not be sufficient to carry enough precursor, while an excessively high flow rate can lead to inefficient precursor pickup and temperature fluctuations in the reservoir. Start with a moderate flow rate and systematically vary it while monitoring the deposition rate and film uniformity.[2][3]
-
-
Precursor Delivery Line Clogging: Due to its lower volatility, Cu(acac)₂ can condense in cooler spots within the delivery lines, leading to blockages and inconsistent flow.
-
Solution: Heat all gas lines between the precursor reservoir and the reaction chamber to a temperature slightly above the precursor sublimation temperature. This prevents condensation and ensures a steady flow of the precursor vapor. Regularly inspect the lines for any signs of precursor accumulation.
-
-
Inefficient Precursor Vaporization: The design of the precursor delivery system significantly impacts vaporization efficiency.
-
Solution: For solid precursors like Cu(acac)₂, using a sublimator with a large surface area can enhance vaporization. Ensure the carrier gas is dispersed effectively through the precursor powder. For more precise control, consider using a Direct Liquid Injection (DLI) system where a solution of Cu(acac)₂ in a suitable solvent is flash vaporized.[4][5][6]
-
Question: My copper films are contaminated with carbon or oxygen. How can I improve film purity?
Answer:
Film contamination is often a result of incomplete precursor decomposition or reactions with residual gases in the chamber.
-
Precursor Decomposition: Cu(acac)₂ can decompose in the gas phase or on the substrate, and byproducts may be incorporated into the film if not properly managed.
-
Solution: Optimize the substrate temperature. A temperature that is too low may lead to incomplete ligand removal, while a temperature that is too high can cause unwanted side reactions and gas-phase nucleation. The optimal deposition temperature for Cu(acac)₂ is typically in the range of 250°C to 400°C.[7] Introducing a reducing agent, such as hydrogen (H₂), can facilitate the removal of acetylacetonate ligands as volatile byproducts.
-
-
Residual Gases in the Chamber: Leaks in the CVD system or outgassing from chamber walls can introduce oxygen or water vapor, leading to the formation of copper oxides.
-
Solution: Ensure the CVD system has a low base pressure before starting the deposition process. Perform a leak check of the system regularly. A high-temperature bake-out of the chamber before deposition can help remove adsorbed water and other volatile contaminants from the chamber walls.
-
Question: The adhesion of my copper film to the substrate is poor. What can I do to improve it?
Answer:
Poor adhesion is typically caused by surface contamination or an incompatible substrate surface.
-
Substrate Surface Contamination: Any organic residues or native oxide layers on the substrate can hinder the nucleation and adhesion of the copper film.
-
Solution: Implement a thorough substrate cleaning procedure before loading it into the CVD chamber. This may involve solvent cleaning, followed by a plasma treatment or a wet chemical etch to remove any surface contaminants and the native oxide layer.
-
-
Substrate Incompatibility: The surface energy and chemical nature of the substrate can affect film adhesion.
-
Solution: Consider depositing a thin adhesion layer, such as titanium (Ti) or tantalum (Ta), prior to the copper CVD process. This can promote better nucleation and improve the overall adhesion of the copper film.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sublimation temperature for Cu(acac)₂?
A1: The sublimation temperature for Cu(acac)₂ is generally around 160°C.[1] However, the optimal temperature can vary depending on the specific CVD system configuration, including the design of the precursor reservoir and the carrier gas flow rate. It is recommended to start at 160°C and optimize based on the observed deposition rate and stability.
Q2: Can I use a solvent to deliver Cu(acac)₂?
A2: Yes, dissolving Cu(acac)₂ in a suitable high-boiling-point, inert solvent and using a Direct Liquid Injection (DLI) system is an effective method to overcome its low volatility.[4][5][6] This approach provides better control over the precursor delivery rate and can improve process reproducibility.
Q3: What are the typical byproducts of Cu(acac)₂ decomposition during CVD?
A3: The thermal decomposition of Cu(acac)₂ typically results in the formation of copper or copper oxide, along with various volatile organic byproducts derived from the acetylacetonate ligand, such as acetone, acetic acid, and carbon dioxide. The exact composition of the byproducts can depend on the deposition conditions, including temperature and the presence of a reactive gas.
Q4: How does the carrier gas flow rate affect the deposition process?
A4: The carrier gas flow rate influences several aspects of the CVD process. It affects the precursor pick-up rate from the sublimator, the residence time of the precursor in the reaction zone, and the thickness of the boundary layer above the substrate.[2][3] Optimizing the flow rate is crucial for achieving a stable deposition rate and uniform film thickness.
Q5: What are some alternative copper precursors with higher volatility?
A5: If the low volatility of Cu(acac)₂ remains a significant challenge, you might consider alternative copper precursors with higher vapor pressures. A common alternative is Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), which is significantly more volatile. Other options include various Cu(I) and Cu(II) precursors with different ligand systems.
Data Presentation
Table 1: Thermal Properties of Cu(acac)₂
| Property | Value | Reference |
| Sublimation Temperature | ~160 °C | [1] |
| Decomposition Temperature | Starts to decompose above 210 °C | [8] |
Table 2: Typical CVD Process Parameters for Copper Deposition using Cu(acac)₂
| Parameter | Typical Range | Notes |
| Precursor Temperature | 140 - 180 °C | Optimize for stable vapor delivery. |
| Substrate Temperature | 250 - 400 °C | Affects film crystallinity and purity.[7] |
| Carrier Gas Flow Rate | 10 - 100 sccm | System dependent; optimize for uniform deposition. |
| Reactor Pressure | 1 - 10 Torr | Lower pressure can improve film uniformity. |
| Reducing Agent | H₂ (optional) | Can improve film purity by facilitating ligand removal. |
Experimental Protocols
Protocol 1: Optimizing Precursor Sublimation and Delivery
-
Preparation: Load a known amount of high-purity Cu(acac)₂ powder into the sublimator. Ensure the powder is loosely packed to maximize surface area for sublimation.
-
System Purge: Close the sublimator and purge the entire gas delivery system with an inert gas (e.g., Argon) for at least 30 minutes to remove any residual air and moisture.
-
Heating: Gradually heat the sublimator to the target temperature (e.g., starting at 150°C). Simultaneously, heat the gas lines connecting the sublimator to the CVD reactor to a temperature 10-20°C higher than the sublimator temperature to prevent precursor condensation.
-
Carrier Gas Introduction: Once the temperatures have stabilized, introduce the carrier gas through the sublimator at a low flow rate (e.g., 20 sccm).
-
Flow Rate Optimization: Maintain a constant sublimator temperature and systematically vary the carrier gas flow rate (e.g., in increments of 10 sccm). Monitor the chamber pressure and, if possible, use an in-situ monitoring tool (e.g., a quartz crystal microbalance) to observe the effect on the deposition rate.
-
Temperature Optimization: Set the carrier gas flow rate to the value that provided the most stable pressure reading. Now, systematically vary the sublimator temperature (e.g., in increments of 5°C) and monitor the deposition rate.
-
Equilibration: Before starting a deposition run, allow the system to equilibrate with the precursor flowing for at least 15-20 minutes to ensure a stable and repeatable delivery rate.
Visualizations
Caption: Troubleshooting workflow for inconsistent deposition rates.
Caption: Simplified decomposition pathway of Cu(acac)₂ during CVD.
Caption: General experimental workflow for CVD of copper films.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Impact of Carrier Gas Flow Rate on the Synthesis of Monolayer WSe2 via Hydrogen-Assisted Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cvd.co.uk [cvd.co.uk]
- 5. Thin Film Deposition & Removal | CVD & ALD Solutions | TSI & MSP Products [tsi.com]
- 6. [PDF] Direct Liquid Injection Chemical Vapor Deposition | Semantic Scholar [semanticscholar.org]
- 7. Copper Films Prepared by Metal Organic Chemical Vapor Deposition (MOCVD) Process Using Copper (Acetylacetonate) and Water Vapor as Reactants: The Impact of Water Vapor | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
Minimizing byproducts in copper acetylacetonate catalyzed synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of copper(II) acetylacetonate (B107027) [Cu(acac)₂]. Our goal is to help you minimize byproducts and optimize your reaction outcomes.
Troubleshooting Guide
Low yields and product impurities are common challenges in the synthesis of copper(II) acetylacetonate. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Product Yield
A diminished yield of the desired blue crystalline Cu(acac)₂ can stem from several factors, from reagent quality to reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Ensure stoichiometric amounts of acetylacetone (B45752) are used.[1] | Maximizes the conversion of the copper salt to the final product. |
| Extend the reaction time or gently heat the mixture (e.g., to 80°C) to drive the reaction to completion.[2] | Increased precipitation of the desired product. | |
| Loss of Product During Isolation | Cool the reaction mixture thoroughly in an ice-water bath before filtration to minimize the solubility of the product.[3] | Maximizes the recovery of the solid product. |
| Wash the filtered product with cold distilled water to remove soluble impurities without dissolving a significant amount of the product.[3] | A cleaner product with minimal loss. | |
| Suboptimal pH | Adjust the pH to a slightly basic range (around 8) using a suitable base like sodium acetate (B1210297) to facilitate the formation of the acetylacetonate anion.[1] | Promotes the deprotonation of acetylacetone, making it a more effective ligand. |
Issue 2: Impure Product (Discoloration or Presence of Solids)
The presence of off-color precipitates (e.g., green or black solids) or insoluble materials indicates the formation of byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Copper Oxides | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation of Cu(I) species, which can form from the disproportionation of Cu(II). | Minimizes the formation of copper(I) oxide (Cu₂O) and copper(II) oxide (CuO).[4] |
| Hydrolysis of the Product | Ensure the reaction is not overly basic, as high pH can lead to the formation of hydroxide-containing byproducts.[5] | Prevents the formation of species like [Cu(acac)(OH)]. |
| Use anhydrous solvents if water-sensitive side reactions are suspected. | Reduces the likelihood of hydrolysis. | |
| Insoluble Impurities from Starting Materials | Filter the initial copper salt solution before adding other reagents to remove any insoluble impurities. | Ensures that the final product is not contaminated with particulates from the starting materials.[6] |
| Incomplete Reaction of Starting Materials | Ensure thorough mixing and appropriate reaction time to allow for the complete reaction of the copper salt and ligand. | A homogenous reaction mixture and a purer final product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of copper(II) acetylacetonate?
A1: A slightly basic pH, typically around 8, is recommended to facilitate the deprotonation of acetylacetone, which promotes the formation of the desired complex.[1] This can be achieved using a weak base such as sodium acetate.[1][7]
Q2: My final product has a greenish tint. What is the likely impurity?
A2: A greenish tint may indicate the presence of unreacted copper(II) salts, such as copper(II) chloride, which is green.[8] It could also suggest the formation of mixed ligand complexes or hydrolysis byproducts. Inadequate washing of the final product can also leave behind colored impurities.
Q3: Can I use a different copper salt other than copper(II) chloride or sulfate?
A3: Yes, other copper(II) salts like copper(II) nitrate (B79036) or copper(II) acetate can also be used as the copper source.[2][9] However, the choice of salt may influence the reaction conditions and the byproducts formed. For example, using copper(II) acetate may not require the addition of a separate base.
Q4: What is the best solvent for recrystallizing copper(II) acetylacetonate?
A4: Methanol (B129727) is a commonly used and effective solvent for the recrystallization of copper(II) acetylacetonate.[3][7] The crude product is dissolved in a minimum amount of hot methanol and then allowed to cool slowly to form pure, deep blue crystals.[3][7]
Q5: How can I confirm the purity of my synthesized copper(II) acetylacetonate?
A5: The purity can be assessed by its physical properties, such as its vibrant blue color and crystalline form. Instrumental analysis techniques such as melting point determination (literature value: 284-288 °C with decomposition), infrared (IR) spectroscopy to confirm the coordination of the acetylacetonate ligand, and UV-Visible spectroscopy to observe the characteristic d-d transitions of the Cu(II) ion are also recommended.[10][11][12]
Experimental Protocols
Protocol 1: Synthesis of Copper(II) Acetylacetonate using Copper(II) Chloride
This protocol is adapted from established methods and is designed to yield a high-purity product.[2][3]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Acetylacetone (Hacac)
-
Methanol
-
Sodium acetate
-
Distilled water
Procedure:
-
In a beaker, dissolve 4 g of copper(II) chloride dihydrate in 25 mL of distilled water.
-
In a separate container, prepare a solution of 5 mL of acetylacetone in 10 mL of methanol.
-
Add the acetylacetone solution dropwise to the stirred copper(II) chloride solution over a period of 10 minutes.
-
Prepare a solution of 6.8 g of sodium acetate in 15 mL of water.
-
Add the sodium acetate solution to the reaction mixture over 5 minutes with continuous stirring.
-
Heat the mixture to approximately 80°C for 15 minutes.
-
Cool the mixture in an ice-water bath to precipitate the product.
-
Filter the resulting blue-grey precipitate using a Buchner funnel.
-
Wash the precipitate with cold distilled water.
-
Dry the product in an oven at 100°C.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude copper(II) acetylacetonate.[3]
Materials:
-
Crude copper(II) acetylacetonate
-
Methanol
Procedure:
-
Place the crude, dry copper(II) acetylacetonate in a flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. Gentle warming on a water bath may be necessary.[7]
-
Allow the solution to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath.
-
Filter the purified deep blue crystals.[7]
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals in a vacuum desiccator.
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. magritek.com [magritek.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 9. jmchemsci.com [jmchemsci.com]
- 10. scribd.com [scribd.com]
- 11. Influence of pH on the speciation of copper(II) in reactions with the green tea polyphenols, epigallocatechin gallate and gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Copper(II) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Bis(acetylacetonato)copper(II) Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their purification methods for bis(acetylacetonato)copper(II) (Cu(acac)₂).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized bis(acetylacetonato)copper(II)?
A1: Common impurities can include unreacted starting materials such as copper(II) salts (e.g., copper(II) nitrate, copper(II) chloride) and acetylacetone.[1][2][3] Additionally, byproducts from the synthesis, such as sodium salts (e.g., sodium acetate), and residual solvents like water, methanol (B129727), or ethanol (B145695) can be present.[2][3][4] If the product is not dried properly, it may contain residual water.[2]
Q2: What is the solubility of bis(acetylacetonato)copper(II) in common laboratory solvents?
A2: Bis(acetylacetonato)copper(II) is slightly soluble in water and ethanol.[5] It is soluble in chloroform, benzene, carbon tetrachloride, and dichloromethane.[5][6] It is also soluble in methanol, which is commonly used for recrystallization.[3][4][7]
Q3: At what temperature does bis(acetylacetonato)copper(II) decompose?
A3: Bis(acetylacetonato)copper(II) decomposes at approximately 284-288 °C.[5][8] Thermal decomposition has been observed to start at temperatures slightly below 300°C.[9]
Q4: Can bis(acetylacetonato)copper(II) be purified by sublimation?
A4: Yes, bis(acetylacetonato)copper(II) can be purified by sublimation.[10] This property is utilized in techniques like chemical vapor deposition (CVD) where the compound is sublimated to generate a vapor.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization. | The chosen solvent has too high a solubility for the compound, even at low temperatures. The product is not fully precipitating from the solution. | - Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[13]- Reduce the amount of solvent used to make a more saturated solution.- Consider using a different recrystallization solvent or a solvent mixture. |
| Product is an oil or fails to crystallize. | The compound may be impure, leading to a depression of the melting point and prevention of crystallization. Residual solvent may be present. | - Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure bis(acetylacetonato)copper(II) to the solution.- Re-purify the crude product using a different method (e.g., column chromatography) before attempting recrystallization again. |
| The color of the purified product is not the expected bright blue. | The presence of impurities or residual starting materials. The compound may have partially decomposed. | - Ensure all starting materials have been removed by washing the crude product thoroughly before recrystallization.[2][4]- Avoid excessive heating during the drying or recrystallization process to prevent thermal decomposition.[9]- Repeat the purification step. |
| Sublimation is slow or inefficient. | The temperature is too low, or the vacuum is not sufficient. | - Gradually increase the temperature, ensuring it remains below the decomposition temperature of the compound.[9]- Check the vacuum system for leaks to ensure a high vacuum is maintained. |
| Column chromatography separation is poor. | The chosen eluent system is not optimal for separating the compound from its impurities. The column may be overloaded. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Use a smaller amount of the crude product on the column. |
Experimental Protocols
Recrystallization using Methanol
-
Dissolution: In a fume hood, dissolve the crude bis(acetylacetonato)copper(II) in a minimal amount of hot methanol with stirring. Gently warm the solution to ensure complete dissolution.[3][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Beautiful deep blue colored crystals should start to form.[3] To maximize the yield, place the flask in an ice bath.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[2][13]
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator over a suitable drying agent like CaCl₂.[14]
Sublimation
-
Apparatus Setup: Place the crude bis(acetylacetonato)copper(II) in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum.
-
Heating: Gently and uniformly heat the bottom of the apparatus containing the crude product. The temperature should be high enough to cause sublimation but below the decomposition temperature (284-288 °C).[5][8]
-
Collection: The purified bis(acetylacetonato)copper(II) will deposit as crystals on the cold finger or the cooler upper parts of the apparatus.
-
Recovery: Once the sublimation is complete, carefully turn off the heat and allow the apparatus to cool to room temperature before venting to atmospheric pressure. Scrape the purified crystals from the collection surface.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. americanelements.com [americanelements.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper(II) acetylacetonate | C10H14CuO4 | CID 13669119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. openalex.org [openalex.org]
- 13. magritek.com [magritek.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of Cu(acac)₂ using FT-IR and UV-Visible spectroscopy
A comprehensive guide to the characterization of copper(II) acetylacetonate (B107027), Cu(acac)₂, utilizing Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Visible) spectroscopy is presented below. This guide provides a comparative analysis with other common metal acetylacetonate complexes, offering valuable experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction to Spectroscopic Characterization
Copper(II) acetylacetonate, a coordination complex with the formula Cu(C₅H₇O₂)₂, is a widely used catalyst and precursor in various chemical syntheses.[1] Its structural and electronic properties can be effectively elucidated using spectroscopic techniques. FT-IR spectroscopy provides insights into the vibrational modes of the molecule, confirming the coordination of the acetylacetonate ligand to the copper ion. UV-Visible spectroscopy reveals information about the electronic transitions within the complex, which are characteristic of its d-orbital configuration and coordination geometry. This guide details the experimental procedures for these analyses and compares the spectroscopic data of Cu(acac)₂ with that of nickel(II) acetylacetonate (Ni(acac)₂) and cobalt(II) acetylacetonate (Co(acac)₂).
Experimental Protocols
Synthesis of Copper(II) Acetylacetonate
A common method for the synthesis of Cu(acac)₂ involves the reaction of a copper(II) salt with acetylacetone (B45752) in the presence of a base. The following protocol is adapted from established procedures.[2][3]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)[2][3]
-
Acetylacetone (Hacac)
-
Ammonia (B1221849) solution (1:1) or Sodium acetate[2]
-
Methanol
-
Distilled water
Procedure:
-
Dissolve the copper(II) salt in distilled water in a beaker with stirring. For example, dissolve 4 g of CuCl₂·2H₂O in 25 mL of water.[3]
-
In a separate container, prepare a solution of acetylacetone. For instance, use 5 mL of acetylacetone in 10 mL of methanol.[3]
-
Slowly add the acetylacetone solution to the copper(II) salt solution while stirring continuously.
-
To this mixture, add a base dropwise to deprotonate the acetylacetone, facilitating its coordination to the copper ion. A 1:1 ammonia solution can be added until the initial precipitate redissolves, or a solution of sodium acetate (B1210297) can be used.[2][3]
-
A precipitate of Cu(acac)₂ will form. Continue stirring for a period to ensure complete reaction.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolate the solid product by suction filtration and wash it with cold distilled water.
-
Dry the resulting blue crystalline powder in an oven at an appropriate temperature (e.g., 110 °C) or air dry.[3]
FT-IR Spectroscopy
The FT-IR spectrum of the synthesized Cu(acac)₂ can be recorded to identify its characteristic vibrational frequencies.
Procedure:
-
Prepare a KBr pellet of the sample by grinding a small amount of the dried Cu(acac)₂ with potassium bromide (KBr).
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them with literature values.
UV-Visible Spectroscopy
UV-Visible spectroscopy is employed to study the electronic transitions in Cu(acac)₂.
Procedure:
-
Prepare a dilute solution of Cu(acac)₂ in a suitable solvent, such as hexane (B92381) or chloroform.
-
Record the UV-Visible absorption spectrum over a wavelength range of 200-800 nm using a spectrophotometer.[4]
-
Identify the wavelengths of maximum absorbance (λ_max) and assign them to the corresponding electronic transitions.
Comparative Spectroscopic Data
The following tables summarize the key FT-IR and UV-Visible spectroscopic data for Cu(acac)₂, Ni(acac)₂, and Co(acac)₂.
Table 1: Comparison of FT-IR Vibrational Frequencies (cm⁻¹) for Metal Acetylacetonates (B15086760)
| Vibrational Mode | Cu(acac)₂ | Ni(acac)₂ | Co(acac)₂ |
| ν(C=O) + ν(C=C) | ~1577 | ~1595 | ~1597 |
| ν(C=C) + ν(C=O) | ~1529 | ~1520 | ~1525 |
| δ(CH) + ν(C-CH₃) | ~1414 | ~1420 | ~1400 |
| ν(C-O) + ν(C-CH₃) | ~1274 | ~1265 | ~1250 |
| ν(M-O) | ~451 | ~455 | ~420 |
Data compiled from multiple sources.[5][6]
Table 2: Comparison of UV-Visible Absorption Maxima (λ_max in nm) for Metal Acetylacetonates
| Electronic Transition | Cu(acac)₂ | Ni(acac)₂ | Co(acac)₂ |
| π → π* | ~323 | ~295 | ~290 |
| Ligand to Metal Charge Transfer (LMCT) | ~243 | ~265 | ~255 |
| d-d transitions | 563-803 | ~630, ~1000 | ~590, ~1400 |
Data compiled from multiple sources.[4][7]
Experimental Workflow Visualization
The logical flow of the synthesis and characterization of Cu(acac)₂ is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of Cu(acac)₂.
Discussion of Results
The FT-IR spectrum of Cu(acac)₂ shows characteristic strong absorption bands in the 1500-1600 cm⁻¹ region, which are attributed to the coupled C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand.[5] The position of the metal-oxygen (M-O) stretching vibration, observed in the lower frequency region (around 450 cm⁻¹ for Cu-O), is sensitive to the identity of the metal ion and provides direct evidence of coordination.
In the UV-Visible spectrum of Cu(acac)₂, the intense bands in the UV region are due to π → π* transitions within the ligand and ligand-to-metal charge transfer (LMCT) transitions.[4] The broad, less intense band observed in the visible region (around 560-800 nm) is characteristic of d-d electronic transitions of the Cu(II) ion in a square planar or distorted octahedral geometry.[4] The position and intensity of these d-d bands are indicative of the ligand field strength and the coordination environment of the central metal ion.
Conclusion
The combined application of FT-IR and UV-Visible spectroscopy provides a powerful and straightforward approach for the comprehensive characterization of Cu(acac)₂. The data obtained from these techniques allow for the confirmation of the complex's formation, the nature of the metal-ligand bonding, and insights into its electronic structure. The comparison with other metal acetylacetonates highlights the influence of the central metal ion on the spectroscopic properties of these important coordination compounds.
References
Determining the Magnetic Moment of Cu(acac)₂: A Comparative Guide to the Evans Method and Alternative Techniques
For researchers in coordination chemistry and drug development, precise determination of the magnetic properties of metal complexes is crucial for understanding their electronic structure and reactivity. This guide provides a comparative analysis of the Evans method for determining the magnetic moment of copper(II) acetylacetonate (B107027) (Cu(acac)₂), alongside alternative techniques such as SQUID magnetometry and the Gouy method. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most suitable method for their needs.
Comparison of Magnetic Moment Values
The magnetic moment of a coordination complex provides insight into the number of unpaired electrons, a key feature of its electronic configuration. Below is a comparison of the experimentally determined magnetic moment of Cu(acac)₂ using different techniques.
| Method | Reported Magnetic Moment (μ_eff) in Bohr Magnetons (BM) |
| SQUID Magnetometry | 1.8 BM[1][2] |
| Evans Method (NMR) | No direct experimental value for Cu(acac)₂ was found in the reviewed literature. A theoretical spin-only value can be calculated. |
| Gouy Method | No direct experimental value for Cu(acac)₂ was found in the reviewed literature. |
Note: The theoretical spin-only magnetic moment for a d⁹ metal ion like Cu(II) with one unpaired electron is 1.73 BM.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate measurements. Here, we outline the experimental protocols for the Evans method, SQUID magnetometry, and the Gouy method for the determination of the magnetic moment of a paramagnetic coordination complex like Cu(acac)₂.
Evans Method (NMR Spectroscopy)
The Evans method is a widely used technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance in solution.[3]
Materials:
-
High-resolution NMR spectrometer
-
Coaxial NMR tube (or two separate tubes, one for reference and one for the sample)
-
An inert reference solvent (e.g., deuterated chloroform, CDCl₃)
-
An internal standard (e.g., tetramethylsilane, TMS)
-
The paramagnetic sample, Cu(acac)₂
Procedure:
-
Sample Preparation:
-
Prepare a solution of the paramagnetic complex (e.g., Cu(acac)₂) of accurately known concentration in the chosen deuterated solvent containing an internal standard (TMS).
-
If using a coaxial NMR tube, fill the inner tube with the pure solvent and internal standard, and the outer tube with the solution of the paramagnetic complex.
-
If using two separate tubes, one will contain the pure solvent and internal standard (the reference), and the other will contain the solution of the paramagnetic complex.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of both the reference and the sample solutions.
-
Carefully measure the chemical shift difference (Δδ in ppm) of the internal standard signal in the two spectra.
-
-
Calculation of Magnetic Moment:
-
The molar magnetic susceptibility (χ_M) is calculated using the following equation:
χ_M = (3 * Δδ) / (4 * π * c) + χ_M(solvent)
where:
-
Δδ is the change in chemical shift in ppm
-
c is the concentration of the paramagnetic sample in mol/cm³
-
χ_M(solvent) is the molar magnetic susceptibility of the solvent
-
-
The effective magnetic moment (μ_eff) is then calculated using the spin-only formula:
μ_eff = 2.828 * √(χ_M * T)
where:
-
T is the absolute temperature in Kelvin.
-
-
SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure very weak magnetic signals. It is particularly useful for determining the magnetic properties of materials over a wide range of temperatures and magnetic fields.[1][2]
Materials:
-
SQUID magnetometer
-
Gelatin capsule or other suitable sample holder
-
Powdered sample of Cu(acac)₂
Procedure:
-
Sample Preparation:
-
A small, accurately weighed amount of the powdered Cu(acac)₂ sample is placed in a gelatin capsule.
-
-
Measurement:
-
The capsule containing the sample is placed in the SQUID magnetometer.
-
The magnetic moment of the sample is measured as a function of an applied magnetic field at a constant temperature (e.g., room temperature). Alternatively, the measurement can be performed as a function of temperature at a constant magnetic field.
-
-
Data Analysis:
-
The raw data of magnetic moment versus field or temperature is corrected for the diamagnetic contribution of the sample holder.
-
The molar magnetic susceptibility (χ_M) is calculated from the slope of the magnetic moment versus applied field plot.
-
The effective magnetic moment (μ_eff) is then calculated using the equation:
μ_eff = 2.828 * √(χ_M * T)
-
Gouy Method
The Gouy method is a classical technique for measuring magnetic susceptibility based on the force exerted on a sample by a magnetic field.
Materials:
-
Gouy balance, consisting of an analytical balance and a powerful electromagnet
-
A long, cylindrical sample tube (Gouy tube)
-
Powdered sample of Cu(acac)₂
Procedure:
-
Sample Preparation:
-
The Gouy tube is filled with the powdered Cu(acac)₂ sample to a specific height. The mass of the sample is accurately determined.
-
-
Measurement:
-
The Gouy tube is suspended from the balance between the poles of the electromagnet.
-
The weight of the sample is measured in the absence of a magnetic field (W₀).
-
The electromagnet is turned on, and the weight of the sample is measured again in the presence of the magnetic field (W).
-
-
Calculation of Magnetic Susceptibility:
-
The change in weight (ΔW = W - W₀) is directly proportional to the magnetic susceptibility of the sample.
-
The mass susceptibility (χ_g) is calculated using the following formula:
χ_g = (2 * g * ΔW) / (H² * A)
where:
-
g is the acceleration due to gravity
-
ΔW is the change in weight
-
H is the strength of the magnetic field
-
A is the cross-sectional area of the sample
-
-
The molar magnetic susceptibility (χ_M) is obtained by multiplying the mass susceptibility by the molar mass of the compound.
-
The effective magnetic moment (μ_eff) is then calculated.
-
Visualizing the Methodologies
To better understand the workflow of each technique, the following diagrams are provided.
Caption: Workflow for the Evans method.
Caption: Workflow for SQUID magnetometry.
Caption: Workflow for the Gouy method.
Comparison of Methods
| Feature | Evans Method (NMR) | SQUID Magnetometry | Gouy Method |
| Principle | Measures the change in chemical shift of a reference signal in the presence of a paramagnetic species. | Directly measures the magnetic moment of a sample using a superconducting quantum interference device. | Measures the force exerted on a sample by a magnetic field. |
| Sample State | Solution | Solid (powder, crystal) | Solid (powder) or Liquid |
| Sensitivity | Moderate | Very High | Low to Moderate |
| Temperature Range | Typically room temperature; variable temperature studies are possible but less common. | Wide range (cryogenic to high temperatures). | Typically room temperature. |
| Equipment | Widely available high-resolution NMR spectrometer. | Specialized and expensive instrument. | Relatively simple and less expensive setup. |
| Sample Amount | Milligrams | Milligrams | Grams |
| Advantages | Rapid, uses readily available equipment, good for routine measurements in solution. | Extremely sensitive, versatile for temperature and field-dependent studies, provides detailed magnetic characterization. | Simple in principle, relatively low cost. |
| Disadvantages | Indirect measurement of susceptibility, requires soluble and stable samples, less sensitive than SQUID. | High cost of instrument and maintenance (liquid helium), requires trained personnel. | Requires a large amount of sample, less sensitive, susceptible to packing inconsistencies. |
Conclusion
The choice of method for determining the magnetic moment of Cu(acac)₂ depends on the specific research question, available resources, and the desired level of detail. The Evans method is a convenient and rapid technique for routine characterization of paramagnetic complexes in solution, leveraging commonly available NMR instrumentation. For highly accurate and detailed magnetic characterization, including temperature and field dependence, SQUID magnetometry is the gold standard, offering unparalleled sensitivity. The Gouy method , while being a more classical and less sensitive technique, can still provide valuable data for bulk samples when specialized equipment is not accessible. For a comprehensive understanding of the magnetic properties of Cu(acac)₂, a combination of these methods can be particularly insightful.
References
A Comparative Guide to the Catalytic Activity of Copper(II) Acetylacetonate (Cu(acac)₂) Versus Other Copper Salts
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper Catalyst Performance
In the landscape of modern organic synthesis, copper catalysis has emerged as a cost-effective, abundant, and versatile alternative to precious metal catalysts. The choice of the copper salt can significantly influence reaction outcomes, including yield, selectivity, and reaction kinetics. This guide provides a comparative analysis of the catalytic activity of copper(II) acetylacetonate (B107027) (Cu(acac)₂) against other commonly used copper salts such as copper(II) sulfate (B86663) (CuSO₄), copper(II) chloride (CuCl₂), and copper(II) acetate (B1210297) (Cu(OAc)₂). This comparison is supported by experimental data from the literature to assist researchers in making informed decisions for their synthetic endeavors.
Key Performance Insights: Cu(acac)₂ in Context
Copper(II) acetylacetonate, a coordination complex, is valued in catalysis for its well-defined structure, stability, and solubility in organic solvents.[1] The acetylacetonate ligands create a unique electronic environment around the copper center, which can be advantageous in various transformations.[1] However, its performance relative to simpler copper salts is highly reaction-dependent.
Quantitative Performance Data: A Comparative Overview
The following tables summarize the catalytic performance of Cu(acac)₂ and other copper salts in key organic reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature. The data presented here is compiled from studies where such comparisons were made or can be reasonably inferred.
Aerobic Oxidation of Alcohols
The aerobic oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems are widely used for this purpose. The choice of copper salt can impact the efficiency of the catalytic system.
Table 1: Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde
| Catalyst | Ligand/Co-catalyst | Base | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
| CuCl₂ | TEMPO | - | DMF | - | High | - |
| CuBr₂ | bpy | KOtBu | MeCN/H₂O | - | High | - |
| Cu(OTf)₂ | bpy | DBU | MeCN | - | High | - |
| CuO nanoparticles | - | - | Toluene | 24 | >99 | >99 |
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes for the synthesis of complex molecules in a single step. Copper catalysts are frequently employed in MCRs, such as the A³ coupling (aldehyde-alkyne-amine) and the Biginelli reaction. A study on a three-component coupling of sulfonyl azides, terminal alkynes, and amines evaluated the catalytic activity of a wide range of copper salts.[5]
Table 2: Three-Component Coupling of Phenylacetylene, p-Toluenesulfonyl Azide, and Aniline
| Catalyst | Ligand | Solvent | Time (h) | Yield (%) |
| Cu(acac)₂ | None | THF | 2 | 85 |
| CuCl | None | THF | 2 | 92 |
| CuCl₂ | None | THF | 2 | 78 |
| CuI | None | THF | 2 | 95 |
| Cu(OAc)₂ | None | THF | 2 | 88 |
| CuSO₄·5H₂O | None | THF | 2 | 45 |
| Cu(OTf)₂ | None | THF | 2 | 93 |
Data adapted from a study evaluating various copper salts.[5]
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Asymmetric versions of this reaction are crucial for the synthesis of chiral β-nitro alcohols. The choice of copper salt in combination with a chiral ligand can influence both the yield and the enantioselectivity.
Table 3: Asymmetric Henry Reaction of Benzaldehyde and Nitromethane
| Catalyst | Chiral Ligand | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cu(OAc)₂·H₂O | Aminopinane-derived | i-PrOH | 72 | 88 | 57 |
| CuCl₂·2H₂O | Aminopinane-derived | i-PrOH | 72 | 75 | 58 |
| Cu(OAc)₂ | Bis(trans-cyclohexane-1,2-diamine)-based | EtOH | - | Good | High |
Data compiled from studies on asymmetric Henry reactions.[6][7][8]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of scientific findings. Below is a generalized experimental protocol for comparing the catalytic activity of different copper salts in a given reaction, based on common practices found in the literature.
General Protocol for Comparative Catalytic Screening
-
Reaction Setup: To a series of identical reaction vessels (e.g., oven-dried Schlenk tubes) under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 mmol), a magnetic stir bar, and the solvent (5 mL).
-
Catalyst Addition: To each vessel, add the respective copper catalyst (e.g., Cu(acac)₂, CuSO₄, CuCl₂, Cu(OAc)₂; 0.05 mmol, 5 mol%).
-
Reagent Addition: Add the other reagents and any necessary ligands or additives to each reaction vessel.
-
Reaction Execution: Place the reaction vessels in a pre-heated oil bath at the desired temperature and stir for the specified reaction time.
-
Monitoring: Monitor the progress of the reactions by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reactions (e.g., by adding a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis and Quantification: Purify the crude product by column chromatography. Determine the yield of the isolated product and characterize it by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR). For asymmetric reactions, determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing copper catalyst performance.
Caption: Factors influencing the catalytic activity of copper salts.
Conclusion
The catalytic activity of Cu(acac)₂ is comparable to, and in some cases, can be surpassed by other common copper salts like CuCl, CuI, and Cu(OAc)₂. The choice of the optimal copper catalyst is highly dependent on the specific reaction, solvent system, and other reaction conditions. For instance, in the surveyed three-component coupling reaction, simple copper halides like CuI and CuCl showed slightly higher yields than Cu(acac)₂. Conversely, the solubility of Cu(acac)₂ in organic solvents can be an advantage in certain homogeneous catalytic systems. This guide underscores the importance of empirical screening of catalysts for optimizing new chemical transformations. The provided data and protocols serve as a valuable resource for researchers aiming to harness the full potential of copper catalysis in their synthetic endeavors.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Copper(II) Acetylacetonate: A DFT-Based Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals comparing theoretical and experimental structural data of copper(II) acetylacetonate (B107027). This guide leverages Density Functional Theory (DFT) analyses and provides a detailed examination of the molecule's geometric parameters, supported by experimental evidence.
Copper(II) acetylacetonate, Cu(acac)₂, is a widely studied coordination complex with significant applications in catalysis and materials science. Understanding its precise molecular structure is crucial for elucidating its reactivity and designing novel applications. This guide presents a comparative analysis of the molecular structure of Cu(acac)₂ determined by DFT calculations against experimental data obtained from X-ray crystallography.
Performance Comparison: Theoretical vs. Experimental Structures
The geometry of copper(II) acetylacetonate has been extensively investigated using various DFT functionals and basis sets. These computational results show close agreement with experimental data, validating the use of DFT for predicting the structures of similar metal complexes. The key structural parameters, namely the Cu-O bond lengths and the O-Cu-O bond angles, are summarized in the table below.
Experimental data, primarily from single-crystal X-ray diffraction, reveals a square-planar coordination geometry around the copper(II) center.[1][2] The average experimental Cu-O bond length is approximately 1.919 Å, with individual values ranging from 1.898 Å to 1.942 Å.[3][4] The experimentally determined O-Cu-O bond angle averages around 93.7°, with a range of 92.0° to 94.9°.[3][4]
Computational studies employing different DFT functionals, such as OLYP, BP86, M06-L, and BLYP, have successfully reproduced these experimental findings with a high degree of accuracy.[3] The calculated Cu-O bond lengths and O-Cu-O bond angles are in good agreement with the experimental averages, as detailed in the following table.
| Parameter | Experimental Average | OLYP/TZP | BP86/TZP | M06-L/TZP | BLYP/TZP |
| Cu-O Bond Length (Å) | 1.919(9)[3][4] | 1.977 | 1.948 | 1.943 | 1.971 |
| O-Cu-O Bond Angle (°) | 93.7(4)[3][4] | 92.4 | 93.6 | 91.1 | 92.9 |
Experimental and Computational Protocols
A clear understanding of the methodologies employed in both experimental and computational analyses is essential for a critical evaluation of the data.
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental molecular structure of copper(II) acetylacetonate is typically determined by single-crystal X-ray diffraction. This technique involves the following key steps:
-
Crystal Growth: High-quality single crystals of Cu(acac)₂ are grown from a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the positions of the atoms in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data. This process provides precise measurements of bond lengths, bond angles, and other geometric parameters.[1]
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide a theoretical framework for investigating the electronic structure and geometry of molecules. A typical DFT workflow for the analysis of Cu(acac)₂ includes:
-
Initial Structure: A starting molecular geometry of Cu(acac)₂ is constructed.
-
Method Selection: A specific DFT functional (e.g., OLYP, BP86, M06-L, BLYP) and basis set (e.g., TZP) are chosen. The choice of functional and basis set can influence the accuracy of the results.[3]
-
Geometry Optimization: The energy of the initial structure is minimized with respect to the atomic coordinates. This iterative process yields the optimized molecular geometry, corresponding to a stable point on the potential energy surface.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure represents a true minimum (i.e., no imaginary frequencies).
-
Data Analysis: The optimized geometry provides theoretical values for bond lengths, bond angles, and other structural parameters, which can then be compared with experimental data.[4]
Visualization of the DFT Analysis Workflow
The logical flow of a typical DFT analysis for determining the molecular structure of a compound like copper(II) acetylacetonate is illustrated in the diagram below.
Caption: Workflow for DFT analysis of molecular structure.
References
Comparative study of Cu(acac)₂ and Cu(hfac)₂ as CVD precursors
A Comparative Guide to Cu(acac)₂ and Cu(hfac)₂ for Chemical Vapor Deposition
This guide provides a detailed comparison of two common copper precursors used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Copper(II) acetylacetonate, Cu(C₅H₇O₂)₂, commonly known as Cu(acac)₂, and Copper(II) hexafluoroacetylacetonate, Cu(C₅HF₆O₂)₂, or Cu(hfac)₂. This document is intended for researchers and scientists in materials science and semiconductor manufacturing, offering a comprehensive overview of their properties, performance, and experimental protocols.
Cu(acac)₂ and Cu(hfac)₂ are both metal β-diketonate complexes widely used for depositing copper or copper oxide thin films.[1] They share a similar planar molecular structure with a central Cu(II) ion coordinated by two bidentate ligands.[1] The primary structural difference lies in the terminal groups of the ligands. In Cu(acac)₂, these are methyl (–CH₃) groups, whereas in Cu(hfac)₂, the hydrogen atoms on the methyl groups are substituted with highly electronegative fluorine atoms, forming trifluoromethyl (–CF₃) groups.[1][2] This substitution significantly alters the chemical and physical properties of the precursor, impacting its performance in deposition processes.[1]
References
A Comparative Guide to Validating the Anticancer Properties of Copper Complexes
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing interest in metal-based compounds that can offer alternatives to traditional platinum-based drugs like cisplatin (B142131). Among these, copper complexes have emerged as promising candidates, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the anticancer properties of select copper complexes versus cisplatin, supported by experimental data and detailed methodologies for validation.
Comparative Cytotoxicity Analysis
The efficacy of an anticancer agent is fundamentally assessed by its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Below is a summary of IC50 values for various copper(II) complexes and cisplatin against several human cancer cell lines, compiled from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound/Complex | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin | MDA-MB-231 | Triple-Negative Breast Cancer | 28.13 (24h), 24.73 (48h), 22.17 (72h) | [1] |
| MCF-10A | Non-cancer breast | 31.87 (72h) | [1] | |
| CT26 | Mouse Colon Cancer | > C3 complex | [2] | |
| Copper Complex 1 | MDA-MB-231 | Triple-Negative Breast Cancer | 32.95 (24h), 20.83 (48h), 17.59 (72h) | [1] |
| MCF-10A | Non-cancer breast | 61.26 (72h) | [1] | |
| Copper Complex 2 | MDA-MB-231 | Triple-Negative Breast Cancer | 13.25 (24h), 7.17 (48h), 5.63 (72h) | [1] |
| MCF-10A | Non-cancer breast | 12.19 (72h) | [1] | |
| Copper Complex 3 | CT26 | Mouse Colon Cancer | Lower than Cisplatin | [2] |
| SW480 | Colon Cancer | Lower than Cisplatin | [2] | |
| Cu(II) flavonoid complex | A549 | Lung Cancer | Lower than Cisplatin | |
| [Cu(sal)(phen)] | HCT116 | Colorectal Cancer | More effective than Oxaliplatin | |
| SW480 | Colorectal Cancer | More effective than Oxaliplatin |
Note: "Copper Complex 1" and "Copper Complex 2" are Cobalt(III) and Copper(II) complexes with thiosemicarbazone ligands, respectively, as described in the cited reference. "Copper Complex 3" is a copper(II) complex with S-isoalkyl derivatives of salicylic (B10762653) acid. IC50 values are presented for different incubation times (24, 48, or 72 hours) as reported in the studies.
The data suggests that certain copper complexes exhibit cytotoxicity comparable to or even greater than cisplatin against the tested cancer cell lines.[1] Notably, some copper complexes demonstrate a degree of selectivity, showing higher toxicity towards cancer cells compared to non-cancerous cell lines.[1]
Experimental Protocols for Anticancer Validation
Accurate and reproducible experimental protocols are crucial for validating the anticancer properties of new compounds. Below are detailed methodologies for two key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the copper complex or cisplatin. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mechanisms of Action: Signaling Pathways
Copper complexes exert their anticancer effects through various mechanisms, often involving the induction of apoptosis, a form of programmed cell death. A common pathway is the intrinsic or mitochondrial pathway of apoptosis.
Copper Complex-Induced Mitochondrial Apoptosis Pathway
Many copper complexes are known to induce the generation of reactive oxygen species (ROS) within cancer cells.[3] This oxidative stress can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. The process typically involves the following steps:
-
ROS Generation: The copper complex catalyzes the production of ROS.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS levels lead to the activation of pro-apoptotic proteins like Bax.
-
Cytochrome c Release: Activated Bax forms pores in the mitochondrial outer membrane, leading to the release of cytochrome c into thecytosol.[3]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9.
-
Caspase Cascade Activation: Caspase-9 activates executioner caspases, such as caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
dot
Caption: Copper Complex-Induced Mitochondrial Apoptosis Pathway
Experimental Workflow
The in vitro validation of a novel anticancer compound typically follows a structured workflow to systematically assess its efficacy and mechanism of action.
dot
Caption: In Vitro Anticancer Drug Validation Workflow
This guide provides a foundational understanding of the processes involved in validating the anticancer properties of copper complexes. The presented data and protocols serve as a starting point for researchers to design and execute their own comparative studies in the quest for more effective and less toxic cancer therapies.
References
Unveiling the Crystal Structure of Bis(acetylacetonato)copper(II): A Comparative Guide to X-ray Diffraction Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for elucidating crystal structures, providing invaluable insights into the properties and behavior of chemical compounds. This guide offers a comparative analysis of the X-ray diffraction of bis(acetylacetonato)copper(II) (Cu(acac)₂), a well-studied coordination complex, presenting key experimental data and methodologies.
Bis(acetylacetonato)copper(II), a vibrant blue solid, is a coordination compound with the formula Cu(C₅H₇O₂)₂.[1] Its structure has been a subject of interest, and X-ray crystallography has revealed that the copper center adopts a square planar geometry.[1] This guide will delve into the crystallographic data obtained from single-crystal and powder X-ray diffraction studies, offering a comparative overview for researchers.
Crystallographic Data at a Glance
The following tables summarize the key quantitative data obtained from single-crystal X-ray diffraction analysis of bis(acetylacetonato)copper(II). These parameters define the unit cell of the crystal and are crucial for understanding its structure.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P 1 2₁/n 1 | |
| a (Å) | 10.279 ± 0.002 | |
| b (Å) | 4.633 ± 0.0009 | |
| c (Å) | 11.311 ± 0.002 | |
| α (°) | 90 | |
| β (°) | 92.43 ± 0.03 | |
| γ (°) | 90 | |
| Cell Volume (ų) | 538.17 ± 0.18 | |
| Temperature (K) | 100 ± 2 |
Table 1. Single-Crystal X-ray Diffraction Data for Bis(acetylacetonato)copper(II).
| Parameter | Value | Reference |
| O-Cu-O Chelate Angle (°) | 93.2(2) | [2] |
| Cu-O Bond Length 1 (Å) | 1.914(4) | [2] |
| Cu-O Bond Length 2 (Å) | 1.912(4) | [2] |
Table 2. Key Bond Angles and Lengths in Bis(acetylacetonato)copper(II).
A Glimpse into Powder X-ray Diffraction
Powder X-ray diffraction (XRD) is another powerful technique used to analyze crystalline materials. While single-crystal XRD provides a detailed three-dimensional structure, powder XRD is often used for phase identification and to determine the crystallinity of a sample. For bis(acetylacetonato)copper(II), the powder XRD pattern exhibits characteristic peaks at specific 2θ angles. The most significant peaks are observed at approximately 11.84°, 10.44°, 17.16°, and 22.89°.[3]
Experimental Protocols: A Step-by-Step Approach
The determination of the crystal structure of bis(acetylacetonato)copper(II) via X-ray diffraction involves a series of well-defined steps. The general workflow is applicable to many small molecule crystallographic studies.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of bis(acetylacetonato)copper(II) are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as methanol.[4]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam.[5] The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using various computational methods. The structural model is refined to best fit the experimental data.[6]
Powder X-ray Diffraction
-
Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure random orientation of the crystallites.[7]
-
Data Collection: The powdered sample is placed in a sample holder within a powder diffractometer. The sample is irradiated with an X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.[7]
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known patterns.[7]
Visualizing the Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Alternative and Complementary Techniques
While X-ray diffraction is the primary method for determining crystal structures, other techniques can provide complementary information.
-
Neutron Diffraction: Similar to XRD, but uses a beam of neutrons instead of X-rays. It is particularly useful for locating hydrogen atoms, which are difficult to detect with X-rays.
-
Electron Diffraction: Employs a beam of electrons and is often used for studying very small crystals or thin films.
-
Spectroscopic Methods (IR, Raman, UV-Vis): These techniques provide information about the chemical bonding and electronic structure of the molecule, which can complement the structural data from XRD.[4]
By combining the detailed structural information from X-ray diffraction with data from these other analytical methods, researchers can gain a comprehensive understanding of the properties and behavior of bis(acetylacetonato)copper(II) and other complex molecules.
References
- 1. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. datapdf.com [datapdf.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchpublish.com [researchpublish.com]
A Comparative Performance Analysis of Homogeneous and Heterogeneous Copper(II) Acetylacetonate Catalysts
Introduction: Copper(II) acetylacetonate, Cu(acac)₂, is a widely utilized catalyst in organic synthesis, valued for its efficiency in a variety of transformations including cycloadditions, C-C coupling reactions, and oxidations. Traditionally employed as a homogeneous catalyst, recent advancements have focused on its immobilization onto solid supports to develop heterogeneous catalysts. This transition aims to amalgamate the high activity of homogeneous systems with the practical benefits of heterogeneous catalysis, such as simplified catalyst separation, enhanced reusability, and minimized metal contamination in the final products.
This guide provides an objective comparison of the performance of homogeneous Cu(acac)₂ with its heterogeneous counterparts, supported by experimental data. We will delve into key performance indicators such as catalytic activity, selectivity, reusability, and catalyst leaching, offering valuable insights for researchers, scientists, and professionals in drug development.
Performance Comparison: Homogeneous vs. Heterogeneous Cu(acac)₂
The choice between a homogeneous and a heterogeneous catalyst often involves a trade-off between activity, stability, and practicality. The following tables summarize the performance of homogeneous and heterogeneous Cu(acac)₂ catalysts in two key chemical transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and oxidation reactions.
Table 1: Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Reusability | Key Advantages & Disadvantages |
| Homogeneous Cu(acac)₂ (with a reducing agent) | 1-5 | 0.5 - 8 h | Room Temp - 50 | 80 - 97% | Not reusable | Advantages: High activity, mild reaction conditions. Disadvantages: Difficult to remove from the product, potential for copper contamination, not reusable.[1] |
| Heterogeneous Cu(acac)₂ on functionalized silica (B1680970) | 0.5 - 2 | 3 - 12 h | 50 - 80 | 91 - 98% | Up to 10 cycles | Advantages: Excellent reusability, minimal leaching, easy separation. Disadvantages: May require slightly longer reaction times or higher temperatures.[2] |
| Heterogeneous Cu(I) on Mag-Al-LDH | 1-2 | 15 - 25 min | Room Temp | 88 - 97% | Up to 4 cycles | Advantages: Very short reaction times, high yields. Disadvantages: Catalyst preparation is an additional step.[2] |
Table 2: Performance in Oxidation Reactions (e.g., Alcohol Oxidation)
| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reusability | Key Advantages & Disadvantages |
| Homogeneous Cu(acac)₂ | Benzyl (B1604629) alcohol | H₂O₂ | ~95 | >99 (to benzaldehyde) | Not reusable | Advantages: High conversion and selectivity. Disadvantages: Catalyst recovery is not feasible. |
| Heterogeneous Cu(acac)₂ on NH₂-functionalized HMS silica | Anisole | H₂O₂ | ~40 | ~65 (to p-methoxyphenol) | Recyclable | Advantages: Reusable, biomimetic activity. Disadvantages: Moderate conversion and selectivity compared to homogeneous system.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of a heterogeneous Cu(acac)₂ catalyst and its application in a catalytic reaction, alongside a typical procedure for a homogeneous Cu(acac)₂ catalyzed reaction.
Protocol 1: Synthesis of Heterogeneous Cu(acac)₂ on Amine-Functionalized Mesoporous Silica (NH₂-HMS)
This protocol is adapted from the immobilization of copper complexes on functionalized silica supports.[3][4]
1. Functionalization of HMS Silica with Amine Groups:
-
Mesoporous HMS silica is synthesized and functionalized with 3-aminopropyl-triethoxysilane (APTES) via a post-synthesis method.
-
In a typical procedure, 1 g of calcined HMS silica is refluxed with a solution of APTES in dry toluene (B28343) for 24 hours.
-
The resulting amine-functionalized silica (NH₂-HMS) is filtered, washed with toluene and ethanol, and dried under vacuum.
2. Immobilization of Cu(acac)₂:
-
A solution of Cu(acac)₂ (e.g., 0.5 g) in 20 mL of methanol (B129727) is added to a suspension of 1 g of NH₂-HMS in 20 mL of methanol.
-
The mixture is refluxed for 24 hours.
-
The solid catalyst is then filtered, washed thoroughly with methanol to remove any unreacted Cu(acac)₂, and dried overnight at 80 °C.
Protocol 2: General Procedure for a Heterogeneous Catalysis: CuAAC Reaction
This protocol outlines a general procedure for using a recyclable heterogeneous copper catalyst in a "click" reaction.[1]
Materials:
-
Azide (B81097) (e.g., benzyl azide, 1.0 mmol)
-
Alkyne (e.g., phenylacetylene, 1.0 mmol)
-
Heterogeneous Cu(acac)₂ catalyst (e.g., on functionalized silica, 1-5 mol% Cu)
-
Solvent (e.g., water or a mixture of water and an organic solvent like t-butanol, 5 mL)
Procedure:
-
To a round-bottom flask, add the azide, alkyne, the heterogeneous catalyst, and the solvent.
-
Stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation. The catalyst can be washed with a suitable solvent, dried, and stored for reuse.
-
The filtrate containing the product can be subjected to standard work-up procedures (e.g., extraction, solvent evaporation) to isolate the pure product.
Protocol 3: General Procedure for a Homogeneous Catalysis: CuAAC Reaction
This protocol is a typical small-scale laboratory synthesis using a homogeneous copper catalyst.[1]
Materials:
-
Azide (e.g., benzyl azide, 1.0 mmol)
-
Alkyne (e.g., phenylacetylene, 1.0 mmol)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (B8700270) (10 mol%)
-
Solvent (e.g., a 1:1 mixture of water and t-butanol, 4 mL)
Procedure:
-
In a reaction vial, dissolve the azide and alkyne in the solvent.
-
Add the copper(II) sulfate pentahydrate and sodium ascorbate to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, the product is typically isolated by extraction with an organic solvent, followed by washing, drying, and solvent evaporation. Purification by column chromatography may be necessary to remove residual copper.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize a typical experimental workflow for comparing catalyst performance and the catalytic cycle of the CuAAC reaction.
Caption: A typical experimental workflow for comparing homogeneous and heterogeneous catalysts.
Caption: A simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Discussion
The data and protocols presented highlight the distinct advantages and disadvantages of homogeneous and heterogeneous Cu(acac)₂ catalysts.
Homogeneous Cu(acac)₂ systems generally exhibit high catalytic activity, often requiring milder reaction conditions.[1] However, the primary drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination with copper—a significant concern in pharmaceutical applications. Furthermore, the inability to recycle the catalyst makes the process less cost-effective and environmentally friendly.
Heterogeneous Cu(acac)₂ catalysts, particularly those immobilized on supports like functionalized silica, address these challenges effectively. The ease of separation via simple filtration allows for straightforward product purification and catalyst recycling. Studies have shown that these catalysts can be reused for multiple cycles with minimal loss of activity.[2] Moreover, the immobilization of the copper species significantly reduces leaching into the product, a critical factor for applications with stringent purity requirements. While some heterogeneous systems may require more forcing conditions to achieve comparable activity to their homogeneous counterparts, the operational and environmental benefits often outweigh this consideration.
Conclusion
The choice between homogeneous and heterogeneous Cu(acac)₂ catalysts is highly dependent on the specific application and its priorities. For syntheses where high activity under mild conditions is paramount and catalyst contamination is not a major concern, homogeneous Cu(acac)₂ remains a viable option. However, for applications in drug development and large-scale chemical production, where catalyst reusability, product purity, and sustainability are critical, heterogeneous Cu(acac)₂ catalysts offer a superior solution. The development of robust and highly active supported copper catalysts continues to be an important area of research, promising more efficient and environmentally benign chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cu(II) and Mn(II) Anchored on Functionalized Mesoporous Silica with Schiff Bases: Effects of Supports and Metal–Ligand Interactions on Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized Copper(II) Acetylacetonate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical techniques to assess the purity of copper(II) acetylacetonate (B107027), a common organometallic complex. We present supporting experimental data for a pure compound versus potential alternatives or impure samples, alongside detailed methodologies for key analytical experiments.
Comparative Analysis of Purity Assessment Techniques
The purity of synthesized copper(II) acetylacetonate can be determined using a combination of physical and spectroscopic methods. A highly pure sample should exhibit consistent properties that align with established reference data. Deviations from these values can indicate the presence of impurities, such as unreacted starting materials, byproducts, or solvent residues.
Below is a table summarizing the key analytical techniques and the expected data for high-purity copper(II) acetylacetonate compared to potential impure samples or alternative copper complexes.
| Analytical Technique | Parameter | High-Purity Copper(II) Acetylacetonate | Potential Impure Sample/Alternative | Interpretation of Deviation |
| Melting Point | Melting Range (°C) | 284 - 288 (with decomposition)[1][2] | Broadened and depressed range (e.g., 275-285 °C)[3] | Impurities disrupt the crystal lattice, leading to a lower and broader melting range. |
| UV-Visible Spectroscopy | λmax in Hexane (nm) | ~243, 323, and a broad band at 563-803 | Shifts in λmax or appearance of additional peaks | Presence of coordinated solvent molecules or other copper species can alter the electronic transitions. |
| Infrared (IR) Spectroscopy | Key Peaks (cm⁻¹) | ~1578 (C=O stretch), ~1527 (C=C stretch), ~455 (Cu-O stretch) | Broadening of peaks, shifts in frequency, or new peaks (e.g., broad -OH peak around 3400 cm⁻¹ from water) | Incomplete reaction or the presence of hydrated species will result in additional or shifted vibrational bands. |
| Elemental Analysis | % Composition (C, H, Cu) | C: 45.97%, H: 5.36%, Cu: 24.32% | Deviation from theoretical values | Indicates the presence of impurities that alter the elemental composition of the sample. |
| Thermogravimetric Analysis (TGA) | Decomposition Profile | Single-step decomposition beginning above 200°C[4] | Multi-step decomposition or weight loss at lower temperatures[5][6] | Volatile impurities like solvents will show weight loss at lower temperatures. Different copper complexes will have distinct decomposition patterns. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized copper(II) acetylacetonate.
Caption: A flowchart outlining the synthesis, initial purification, and subsequent analytical steps for assessing the purity of copper(II) acetylacetonate.
Experimental Protocols
Melting Point Determination
Objective: To determine the melting range of the synthesized copper(II) acetylacetonate as an indicator of purity.
Methodology:
-
A small, finely powdered sample of the dried copper(II) acetylacetonate is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For copper(II) acetylacetonate, decomposition is observed alongside melting.[1][2]
UV-Visible (UV-Vis) Spectroscopy
Objective: To identify the characteristic electronic transitions of copper(II) acetylacetonate and to detect impurities that may absorb in the UV-Vis region.
Methodology:
-
A dilute solution of the synthesized copper(II) acetylacetonate is prepared in a suitable UV-transparent solvent, such as hexane.
-
The absorbance of the solution is measured over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer.
-
The solvent is used as a blank to obtain a baseline correction.
-
The wavelengths of maximum absorbance (λmax) are recorded and compared to reference spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and the metal-ligand bond in copper(II) acetylacetonate and to detect impurities with characteristic vibrational frequencies.
Methodology:
-
A small amount of the dried sample is mixed with potassium bromide (KBr) and ground to a fine powder.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
The positions of the characteristic absorption bands are identified and compared with literature values.
Elemental Analysis
Objective: To determine the elemental composition (%C, %H, %Cu) of the synthesized compound and compare it with the theoretical values.
Methodology:
-
A precisely weighed sample of the dried copper(II) acetylacetonate is subjected to combustion analysis for carbon and hydrogen content.
-
The copper content can be determined by various methods, including atomic absorption spectroscopy (AAS) or titration.[7]
-
The experimental percentages are compared with the theoretical percentages calculated from the molecular formula (C₁₀H₁₄CuO₄).
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the synthesized copper(II) acetylacetonate and to identify the presence of volatile impurities.
Methodology:
-
A small, accurately weighed sample of the compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]
-
The change in mass of the sample is recorded as a function of temperature.
-
The resulting thermogram is analyzed to determine the decomposition temperature and to identify any mass loss at temperatures below the decomposition point, which would indicate the presence of volatile impurities.[4]
References
- 1. geneseo.edu [geneseo.edu]
- 2. Cupric acetylacetonate | 13395-16-9 [chemicalbook.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
A Comparative Guide to the ¹H-NMR Spectral Analysis of Paramagnetic Copper(II) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the ¹H-NMR Spectral Characteristics of Paramagnetic Cu(acac)₂ Against a Diamagnetic Analogue, Supported by Experimental Data.
In the realm of metallo-organic chemistry and drug development, nuclear magnetic resonance (NMR) spectroscopy stands as a powerful tool for structural elucidation. However, the presence of paramagnetic centers, such as the copper(II) ion in bis(acetylacetonato)copper(II) (Cu(acac)₂), introduces unique challenges and spectral features that contrast sharply with those of their diamagnetic counterparts. This guide provides a comparative analysis of the ¹H-NMR spectra of paramagnetic Cu(acac)₂ and the diamagnetic analogue, bis(acetylacetonato)zinc(II) (Zn(acac)₂), highlighting the profound effects of paramagnetism on chemical shifts and signal line widths.
Key Spectral Differences at a Glance
The unpaired electron in a paramagnetic species like Cu(acac)₂ creates a strong local magnetic field that significantly influences nearby atomic nuclei. This interaction results in two primary observable effects in the ¹H-NMR spectrum: a dramatic change in chemical shifts, known as hyperfine shifts, and substantial line broadening. In contrast, the ¹H-NMR spectrum of a diamagnetic complex like Zn(acac)₂, which has no unpaired electrons, exhibits sharp signals in the conventional chemical shift range.
The hyperfine shift in paramagnetic NMR is a combination of two main contributions: the contact shift, which arises from the delocalization of unpaired electron spin density to the observed nucleus through chemical bonds, and the pseudocontact (or dipolar) shift, which results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment.[1][2]
Quantitative ¹H-NMR Data Comparison
The following table summarizes the typical ¹H-NMR spectral data for paramagnetic Cu(acac)₂ and diamagnetic Zn(acac)₂ in chloroform-d (B32938) (CDCl₃), providing a clear quantitative comparison of their distinct spectral characteristics.
| Compound | Metal Ion | Paramagnetism | Proton | Chemical Shift (δ, ppm) | Linewidth (Δν₁/₂, Hz) | Appearance |
| Cu(acac)₂ | Cu²⁺ (d⁹) | Paramagnetic | CH | Not typically observed¹ | Very broad | Broad signals |
| CH₃ | ~ -2.0 to -4.0 (highly variable) | Broad | ||||
| Zn(acac)₂ | Zn²⁺ (d¹⁰) | Diamagnetic | CH | ~ 5.53 | Narrow | Sharp signals |
| CH₃ | ~ 1.98 | Narrow |
¹The methine (CH) proton signal in Cu(acac)₂ is often broadened to the point of being indistinguishable from the baseline.
Visualizing the Paramagnetic Effect
The stark contrast between the ¹H-NMR spectra of paramagnetic and diamagnetic acetylacetonate (B107027) complexes can be visualized through the following logical diagram.
References
Safety Operating Guide
Proper Disposal of Copper Acetylacetonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Copper acetylacetonate (B107027), a common organometallic complex, requires careful management due to its potential environmental and health hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling copper acetylacetonate waste are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or vapors.
Quantitative Data for Hazard Assessment
| Parameter | Value | Agency | Notes |
| Permissible Exposure Limit (PEL) | 1 mg/m³ | OSHA | 8-hour time-weighted average for copper dusts and mists.[1][2][3][4] |
| 0.1 mg/m³ | OSHA | 8-hour time-weighted average for copper fume.[1][2][4] | |
| Recommended Exposure Limit (REL) | 1 mg/m³ | NIOSH | 10-hour time-weighted average for copper dusts and mists.[1][4] |
| 0.1 mg/m³ | NIOSH | 10-hour time-weighted average for copper fume.[1][4] | |
| Immediately Dangerous to Life or Health (IDLH) | 100 mg/m³ | NIOSH | As copper dusts, fumes, or mists.[4][5][6][7][8] |
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[1]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, whether in solid form, in solution, or as contaminated labware (e.g., gloves, weighing boats, filter paper), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials, particularly strong oxidizing agents.
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The original product container, if empty and in good condition, can be used.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Copper (II) Acetylacetonate," and the approximate quantity or concentration.
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. The storage area should be designated for hazardous chemical waste.
Step 3: Arrange for Professional Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed waste disposal companies.
-
Provide Necessary Information: Be prepared to provide the EHS department with the details of the waste, including the chemical name, quantity, and any other relevant information they may require.
-
Follow Institutional Protocols: Adhere strictly to your institution's protocols for waste pickup and handover to the disposal service.
Experimental Protocol: In-Lab Precipitation of Aqueous Copper Waste (for consideration and institutional approval)
For laboratories generating aqueous waste containing this compound, chemical precipitation can be a method to convert the soluble copper into a more stable, insoluble form prior to disposal. This procedure should only be carried out after a thorough risk assessment and with the explicit approval of your institution's EHS department.
Objective: To precipitate soluble copper ions from an aqueous solution as copper(II) hydroxide (B78521).
Materials:
-
Aqueous waste containing this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate filtration apparatus (e.g., Büchner funnel, filter paper)
-
Designated hazardous waste container for the solid precipitate
Methodology:
-
Place the aqueous copper waste in a suitable beaker on a stir plate in a chemical fume hood.
-
Begin stirring the solution.
-
Slowly add the sodium hydroxide solution dropwise to the copper waste.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is raised to approximately 9-10.
-
A precipitate of copper(II) hydroxide will form. Allow the mixture to stir for a short period to ensure complete precipitation.
-
Turn off the stir plate and allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration.
-
Collect the solid copper hydroxide precipitate and place it in a designated hazardous waste container.
-
The remaining liquid (filtrate) should still be treated as hazardous waste and disposed of according to your institution's procedures, as it may contain residual copper and other byproducts.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 3. Is Copper Hazardous? What You Need to Know | Arnold & Itkin [arnolditkin.com]
- 4. pyrodata.com [pyrodata.com]
- 5. Copper dusts and mists - IDLH | NIOSH | CDC [cdc.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu) [cdc.gov]
Personal protective equipment for handling Copper acetylacetonate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Copper acetylacetonate (B107027), including personal protective equipment (PPE), operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling Copper acetylacetonate, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields.[1] | EN 166 (EU) or NIOSH (US)[1][2] |
| Skin Protection | Chemical-impermeable gloves (inspect before use), and fire/flame resistant and impervious clothing to prevent skin exposure.[1] | EU Directive 89/686/EEC, EN 374[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs. A full-face respirator should be used in situations where exposure limits are surpassed, or symptoms like irritation are experienced.[1] | 29 CFR 1910.134 (OSHA) or EN 149 |
Health Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)[3]
-
May damage fertility or the unborn child[4]
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use under a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.
-
Dispensing: Minimize dust generation and accumulation when handling the solid powder. Avoid creating dust and aerosols.[2]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately.
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Call a poison control center and get medical aid immediately.
Disposal Plan
All waste disposal must be conducted in accordance with federal, state, and local regulations.
-
Containment: Collect waste material by sweeping or vacuuming and place it into a suitable, closed, and labeled container for disposal.[4] Avoid generating dust.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[2] Contact a licensed professional waste disposal service for disposal of this material.[2] Do not allow the chemical to enter drains.[1]
Experimental Workflow: Handling this compound
Caption: Workflow for safely handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
